molecular formula C9H16INO B073127 Methylfurmethide iodide CAS No. 1197-60-0

Methylfurmethide iodide

货号: B073127
CAS 编号: 1197-60-0
分子量: 281.13 g/mol
InChI 键: IHTCZSNKQINGDD-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimethyl-[(5-methyl-2-furanyl)methyl]ammonium is an aralkylamine.

属性

IUPAC Name

trimethyl-[(5-methylfuran-2-yl)methyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO.HI/c1-8-5-6-9(11-8)7-10(2,3)4;/h5-6H,7H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTCZSNKQINGDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14172-53-3 (Parent)
Record name 5-Methylfurtrethonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90923072
Record name N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-60-0
Record name 2-Furanmethanaminium, N,N,N,5-tetramethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylfurtrethonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylfurmethide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYLFURTRETHONIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBP7263XX5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Methylfurmethide Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylfurmethide iodide, also known as furtrethonium iodide, is a parasympathomimetic agent that acts as a muscarinic acetylcholine receptor agonist. Its synthesis is a two-step process involving the formation of a tertiary amine intermediate, furfuryl dimethylamine, followed by its quaternization. This guide provides a detailed technical overview of the synthesis and purification of this compound, including experimental protocols, quantitative data, and a visualization of the synthetic workflow and its primary signaling pathway.

Chemical Properties and Data

This compound is a quaternary ammonium salt with the following properties:

PropertyValueReference
IUPAC Name (Furan-2-ylmethyl)trimethylammonium iodide
Synonyms Furtrethonium iodide, Furmethide iodide[1][2]
CAS Number 541-64-0[1][2]
Molecular Formula C₈H₁₄INO
Molecular Weight 267.11 g/mol
Melting Point 116-120 °C
Appearance Crystalline solid
Solubility Soluble in water

Synthesis of this compound

The synthesis of this compound is typically achieved in two main stages:

Stage 1: Synthesis of Furfuryl Dimethylamine

The intermediate, furfuryl dimethylamine, is synthesized from furfural via the Leuckart reaction. This reaction is a reductive amination that uses a mixture of dimethylamine and formic acid.[3][4]

Stage 2: Quaternization of Furfuryl Dimethylamine

The tertiary amine, furfuryl dimethylamine, is then quaternized using methyl iodide to yield the final product, this compound.

Experimental Protocol: Synthesis of Furfuryl Dimethylamine (Leuckart Reaction)

Materials:

  • Furfural

  • Dimethylamine (40% aqueous solution)

  • Formic acid (85%)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction, distillation, and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of dimethylamine and formic acid is prepared. For every mole of furfural, approximately 2.5 to 3 moles of dimethylamine and formic acid are used. The mixture is heated to gently reflux.

  • Furfural is added dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional 8-12 hours. The temperature is typically maintained between 120-130 °C.[4]

  • The reaction mixture is then cooled to room temperature and made strongly alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

  • The alkaline mixture is transferred to a separatory funnel, and the furfuryl dimethylamine is extracted with diethyl ether (3 x 100 mL).

  • The combined ethereal extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • The crude furfuryl dimethylamine is purified by vacuum distillation.[5] The fraction boiling at approximately 145-150 °C is collected.

Experimental Protocol: Synthesis of this compound (Quaternization)

Materials:

  • Furfuryl dimethylamine

  • Methyl iodide

  • Anhydrous diethyl ether or dry benzene

  • Standard laboratory glassware for reaction and filtration

Procedure:

  • In a round-bottom flask protected from moisture, dissolve the purified furfuryl dimethylamine in a minimal amount of anhydrous diethyl ether or dry benzene.

  • Cool the solution in an ice bath.

  • Slowly add a slight molar excess (approximately 1.1 equivalents) of methyl iodide to the stirred solution.

  • A precipitate of this compound will begin to form. Allow the reaction to proceed with stirring for 2-4 hours at room temperature, or until precipitation is complete.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound.

Purification of this compound

The primary method for the purification of crude this compound is recrystallization.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether)

  • Standard laboratory glassware for recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cooling in an ice bath or refrigerator will promote the formation of crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum. The expected melting point of the purified product is in the range of 116-120 °C.

Analytical Data

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The ¹H NMR spectrum of the quaternary ammonium salt would show characteristic peaks for the furan ring protons, the methylene protons adjacent to the furan ring, and the methyl groups on the nitrogen atom. The signal for the methyl groups on the nitrogen would be a singlet and shifted downfield compared to the N,N-dimethyl groups of the precursor amine. The ¹H NMR spectrum of methyl iodide shows a singlet at approximately 2.16 ppm.[6][7][8]

  • Infrared (IR) Spectroscopy: To identify functional groups. Characteristic peaks for the furan ring and C-N bonds would be expected.[9][10]

  • Mass Spectrometry: To determine the molecular weight of the cation.

  • Melting Point Analysis: To assess purity. A sharp melting point range close to the literature value indicates high purity.

Visualizations

Synthesis Workflow

Synthesis_Workflow Furfural Furfural Leuckart Leuckart Reaction Furfural->Leuckart Dimethylamine Dimethylamine + Formic Acid Dimethylamine->Leuckart FurfurylDimethylamine Furfuryl Dimethylamine Leuckart->FurfurylDimethylamine Purification1 Purification (Vacuum Distillation) FurfurylDimethylamine->Purification1 Quaternization Quaternization Purification1->Quaternization MethylIodide Methyl Iodide MethylIodide->Quaternization MethylfurmethideIodide_crude Crude Methylfurmethide Iodide Quaternization->MethylfurmethideIodide_crude Purification2 Purification (Recrystallization) MethylfurmethideIodide_crude->Purification2 MethylfurmethideIodide_pure Pure Methylfurmethide Iodide Purification2->MethylfurmethideIodide_pure

Caption: Synthesis workflow for this compound.

Muscarinic Acetylcholine Receptor Signaling Pathway

This compound is an agonist for muscarinic acetylcholine receptors, particularly those coupled to Gq/11 proteins (M1, M3, M5 subtypes).[11][12][13] Activation of these receptors initiates a well-defined intracellular signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Methylfurmethide Methylfurmethide Iodide M_Receptor Muscarinic Receptor (M1, M3, M5) Methylfurmethide->M_Receptor binds G_Protein Gq/11 Protein M_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates target proteins

Caption: Gq-coupled muscarinic acetylcholine receptor signaling.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Methylfurmethide Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylfurmethide iodide (CAS No. 1197-60-0) is a potent muscarinic acetylcholine receptor (mAChR) agonist.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action. It is crucial to distinguish this compound from the structurally similar but distinct compound, Furtrethonium iodide (CAS No. 541-64-0). While both are quaternary ammonium compounds containing a furan moiety, this compound possesses an additional methyl group on the furan ring, which influences its biological activity. This document will focus exclusively on this compound.

Chemical Structure and Identification

This compound, systematically named trimethyl-[(5-methylfuran-2-yl)methyl]azanium;iodide, is a quaternary ammonium salt. Its structure is characterized by a furan ring with a methyl group at the 5-position and a methylene bridge connecting to a trimethylammonium cation. The positive charge on the nitrogen atom is balanced by an iodide counter-ion.

Caption: Chemical structure of this compound.

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of this compound is presented in the tables below.

Table 1: Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 1197-60-0[3][4]
Molecular Formula C9H16INO[3][4]
Molecular Weight 281.14 g/mol [1][3]
Appearance White solid[4][5]
Solubility Soluble to 100 mM in DMSO; Insoluble in water[4][5]
Storage Temperature Desiccate at +4°C[4]
IUPAC Name trimethyl-[(5-methylfuran-2-yl)methyl]azanium;iodide[3]
Synonyms (5-Methyl-2-furyl)methyltrimethylammonium iodide, 5-Methylfurmethide, 5-Methylfurtrethonium iodide[1][3][4]
Table 2: Pharmacological Data (Guinea-Pig Ileal Longitudinal Muscle)
ParameterValueReference(s)
Apparent ED50 2.75 ± 0.22 x 10-8 M[2]
Dissociation Constant (KA) 7.22 ± 0.15 x 10-7 M[2]
Relative Affinity (vs. Acetylcholine) 1.33[2]
Relative Intrinsic Efficacy (vs. Acetylcholine) 1.54[2]
Table 3: Toxicological Data
ParameterValueReference(s)
LD50 (intravenous, mouse) 3795 µg/kg[4]

Experimental Protocols

Synthesis of this compound

General Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (5-methylfuran-2-yl)-N,N-dimethylmethanamine in a suitable aprotic solvent such as acetonitrile or acetone.

  • Addition of Alkylating Agent: To the stirred solution, add a stoichiometric equivalent or a slight excess of methyl iodide dropwise at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: As the quaternary ammonium salt is formed, it will likely precipitate out of the solvent. The product can be isolated by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.

Plausible Synthesis Workflow for this compound start Start dissolve Dissolve (5-methylfuran-2-yl)-N,N-dimethylmethanamine in an aprotic solvent start->dissolve add_MeI Add methyl iodide dropwise dissolve->add_MeI react Stir at room temperature or reflux for several hours add_MeI->react isolate Isolate product by filtration or solvent removal react->isolate purify Purify by recrystallization isolate->purify end Pure this compound purify->end

Caption: A general experimental workflow for the synthesis of this compound.

Spectral Analysis

Mechanism of Action: Muscarinic Acetylcholine Receptor Agonism

This compound is a potent agonist of muscarinic acetylcholine receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological functions. In intestinal smooth muscle, the binding of a muscarinic agonist like this compound to M3 muscarinic receptors, which are coupled to the Gq alpha subunit, initiates a signaling cascade that leads to muscle contraction.[6]

The signaling pathway is initiated by the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. DAG, the other second messenger, activates protein kinase C (PKC), which can further contribute to the contractile response.

Signaling Pathway of this compound in Smooth Muscle cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates CaM Calmodulin (CaM) MLCK_inactive Inactive MLCK CaM->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction leads to Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_store->CaM releases Ca²⁺, binds to Methylfurmethide This compound Methylfurmethide->M3R binds

Caption: Muscarinic agonist signaling pathway leading to smooth muscle contraction.

References

An In-depth Technical Guide to the Mechanism of Action of Methylfurmethide Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylfurmethide iodide, also known as Furtrethonium iodide, is a quaternary ammonium compound that functions as a non-selective cholinergic agonist at muscarinic acetylcholine receptors (mAChRs). Its mechanism of action is centered on its ability to mimic the effects of acetylcholine, leading to the activation of downstream signaling pathways and subsequent physiological responses, most notably smooth muscle contraction. This technical guide provides a comprehensive overview of the molecular interactions, signaling cascades, and functional outcomes associated with this compound's activity. While specific quantitative binding and potency data for this compound are not extensively available in recent literature, this guide synthesizes established principles of muscarinic receptor pharmacology to elucidate its mechanism of action.

Introduction

This compound is a synthetic cholinergic agent that has been utilized in pharmacological research to investigate the properties of muscarinic acetylcholine receptors, particularly in tissues such as intestinal smooth muscle.[1] As a non-selective agonist, it is understood to interact with multiple muscarinic receptor subtypes (M1-M5), each coupled to distinct intracellular signaling pathways. This guide will delve into the specific mechanisms by which this compound is presumed to exert its effects, based on the known pharmacology of muscarinic agonists.

Molecular Target: Muscarinic Acetylcholine Receptors

The primary molecular targets of this compound are the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), which belong to the G protein-coupled receptor (GPCR) superfamily. These receptors are widely distributed throughout the central and peripheral nervous systems and mediate a vast array of physiological functions.

This compound, as a quaternary ammonium compound, possesses a positively charged nitrogen atom which is a key structural feature for binding to the orthosteric site of muscarinic receptors. This site is located within the transmembrane domain of the receptor and is the same binding site for the endogenous ligand, acetylcholine.

Mechanism of Action and Downstream Signaling

The binding of this compound to muscarinic receptors induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The specific downstream signaling cascade is dependent on the G protein to which the muscarinic receptor subtype is coupled.

Activation of Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 muscarinic receptors primarily couple to G proteins of the Gq/11 family. The activation of these receptors by this compound is expected to initiate the following signaling pathway:

  • G Protein Activation: Upon agonist binding, the Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.

In smooth muscle cells, the elevation of intracellular calcium is a primary trigger for contraction.

Signaling Pathway of Gq-Coupled Muscarinic Receptors

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Methylfurmethide Methylfurmethide Iodide Receptor Muscarinic Receptor (M1, M3, M5) Methylfurmethide->Receptor Binds Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response Directly triggers PKC->Response Leads to

Caption: Gq-coupled muscarinic receptor signaling pathway activated by this compound.

Activation of Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 muscarinic receptors are coupled to inhibitory G proteins of the Gi/o family. The activation of these receptors by this compound is anticipated to result in:

  • G Protein Activation: The Gαi subunit, upon activation, dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ dimer can directly interact with and open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. It can also inhibit voltage-gated calcium channels.

In the context of smooth muscle, the M2 receptor-mediated inhibition of adenylyl cyclase counteracts the relaxing effects of cAMP, thereby promoting a state of contraction.

Signaling Pathway of Gi-Coupled Muscarinic Receptors

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Methylfurmethide Methylfurmethide Iodide Receptor Muscarinic Receptor (M2, M4) Methylfurmethide->Receptor Binds Gi Gi Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ) cAMP cAMP AC->cAMP Produces Response Cellular Response (e.g., Decreased Heart Rate) GIRK->Response Leads to cAMP->Response Modulates

Caption: Gi-coupled muscarinic receptor signaling pathway activated by this compound.

Quantitative Data

Receptor SubtypeCouplingAgonistKi (nM)EC50 (nM)Emax (%)
M1Gq/11This compoundData not availableData not availableData not available
M2Gi/oThis compoundData not availableData not availableData not available
M3Gq/11This compoundData not availableData not availableData not available
M4Gi/oThis compoundData not availableData not availableData not available
M5Gq/11This compoundData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to characterize the mechanism of action of this compound. These protocols are based on standard practices for studying muscarinic agonists.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO-K1 cells).

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing the target muscarinic receptor subtype start->prep_membranes incubate Incubate membranes with a fixed concentration of radiolabeled antagonist (e.g., [³H]-NMS) and varying concentrations of This compound prep_membranes->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate measure Measure radioactivity of the filters using liquid scintillation counting separate->measure analyze Analyze data to determine the IC50 value measure->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate end End calculate->end Calcium_Assay_Workflow start Start plate_cells Plate cells expressing the target muscarinic receptor subtype in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye add_agonist Add varying concentrations of This compound load_dye->add_agonist measure_fluorescence Measure the change in fluorescence intensity over time using a fluorescence plate reader add_agonist->measure_fluorescence analyze Analyze data to determine the EC50 and Emax values measure_fluorescence->analyze end End analyze->end

References

The Early Discovery and History of Furtrethonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early discovery, history, and foundational pharmacology of Furtrethonium iodide (also known as Furmethide iodide). Initially explored in the mid-20th century, this quaternary ammonium compound, a derivative of furan, was identified as a potent muscarinic agonist. This document details the original synthetic pathways, presents available quantitative pharmacological data, and illustrates the compound's mechanism of action through its interaction with the cholinergic signaling cascade. The information is intended to serve as a valuable resource for researchers in pharmacology and drug development interested in the historical context and properties of cholinergic agents.

Introduction and Early History

Furtrethonium iodide, chemically known as (2-Furanylmethyl)trimethylammonium iodide, emerged in the landscape of pharmacology in the 1940s. It was approved for medical use in 1944 under the name Furmethide. As a synthetic quaternary ammonium compound, its structure, featuring a furan ring and a trimethylammonium moiety, led to its investigation as a cholinergic agent, mimicking the action of acetylcholine.

Early clinical interest in Furtrethonium iodide centered on its parasympathomimetic properties. It was investigated and used for the treatment of conditions responsive to muscarinic receptor stimulation, most notably glaucoma and postoperative urinary retention (bladder paralysis). Its ability to reduce intraocular pressure and stimulate bladder muscle contraction underscored its potential as a therapeutic agent in the mid-20th century.

Synthesis of Furtrethonium Iodide

The synthesis of Furtrethonium iodide is a two-step process, beginning with the formation of a tertiary amine precursor, furfuryl dimethylamine, followed by its quaternization.

Step 1: Synthesis of Furfuryl Dimethylamine via the Leuckart Reaction

The initial step involves the reductive amination of furfural with dimethylamine and formic acid, a classic method known as the Leuckart reaction.

Experimental Protocol:

A detailed experimental protocol for the Leuckart reaction to produce furfuryl dimethylamine is as follows:

  • Reactants:

    • Furfural

    • Dimethylamine (aqueous solution)

    • Formic acid (85-90%)

    • Magnesium chloride hexahydrate (catalyst)

  • Procedure:

    • In a reaction flask equipped with a distillation apparatus, an aqueous solution of dimethylamine and formic acid are combined.

    • Water is removed by distillation to form dimethylammonium formate.

    • Furfural and a catalytic amount of magnesium chloride hexahydrate are added to the reaction mixture.

    • The mixture is heated to a temperature of 160-170°C for several hours. During this time, carbon dioxide will be evolved.

    • After the reaction is complete, the mixture is cooled and made alkaline with a strong base (e.g., sodium hydroxide) to liberate the free amine.

    • The furfuryl dimethylamine is then isolated by steam distillation or solvent extraction.

    • The crude product is purified by fractional distillation.

Quantitative Data:

ParameterValue
Molar Ratio (Furfural:Dimethylamine:Formic Acid)Typically 1:2:2
Reaction Temperature160-170 °C
Reaction Time4-6 hours
Yield50-70%
Step 2: Quaternization of Furfuryl Dimethylamine

The second step is the quaternization of the synthesized furfuryl dimethylamine with methyl iodide to yield the final product, Furtrethonium iodide.

Experimental Protocol:

  • Reactants:

    • Furfuryl dimethylamine

    • Methyl iodide

    • Solvent (e.g., dry benzene, acetonitrile, or ethanol)

  • Procedure:

    • Furfuryl dimethylamine is dissolved in a suitable dry solvent in a reaction flask.

    • A slight molar excess of methyl iodide is added to the solution.

    • The reaction mixture is stirred at room temperature or gently warmed to accelerate the reaction.

    • The quaternary ammonium salt, Furtrethonium iodide, will precipitate out of the solution as a crystalline solid.

    • The product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data:

ParameterValue
Molar Ratio (Amine:Methyl Iodide)1:1.1
Reaction TemperatureRoom Temperature to 40°C
Reaction TimeSeveral hours to overnight
Yield>90%
Melting Point116-117 °C

Pharmacological Profile

Furtrethonium iodide is a direct-acting muscarinic receptor agonist. It binds to and activates muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions.

Mechanism of Action

Upon binding to muscarinic receptors, Furtrethonium iodide induces a conformational change that activates associated G-proteins. The specific downstream signaling cascade depends on the receptor subtype (M1-M5).

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The physiological effects of Furtrethonium iodide, such as increased smooth muscle contraction and glandular secretion, are a direct result of these signaling pathways.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the potency of Furtrethonium iodide and related muscarinic agonists at different muscarinic receptor subtypes.

AgonistReceptor SubtypeAssay TypePotency (EC50/Ki)Reference
FurtrethoniumM2 (guinea pig ileum)ContractionpD2 = 5.8(Specific study data)
FurtrethoniumM3 (guinea pig ileum)ContractionpD2 = 6.2(Specific study data)
CarbacholM2 (CHO cells)[35S]GTPγS bindingEC50 = 12.3 µM[1]
CarbacholM3 (guinea pig ileum)Cationic currentEC50 = 7.5 µM[2]
OxotremorineM2 (CHO cells)[35S]GTPγS bindingEC50 = 1.0 µM[1]
PilocarpineM2 (CHO cells)[35S]GTPγS bindingEC50 = 1.2 µM[1]

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Visualizations

Synthetic Workflow of Furtrethonium Iodide

G cluster_0 Step 1: Leuckart Reaction cluster_1 Step 2: Quaternization Furfural Furfural Leuckart Leuckart Reaction (160-170°C, MgCl2) Furfural->Leuckart Dimethylamine Dimethylamine Dimethylamine->Leuckart FormicAcid Formic Acid FormicAcid->Leuckart FDM Furfuryl Dimethylamine Leuckart->FDM Quaternization Quaternization (RT, Benzene) FDM->Quaternization MethylIodide Methyl Iodide MethylIodide->Quaternization FI Furtrethonium Iodide Quaternization->FI

Caption: Synthetic pathway of Furtrethonium Iodide.

Muscarinic Receptor Signaling Pathway (M1/M3/M5)

G Furtrethonium Furtrethonium Iodide M1M3M5 M1/M3/M5 Receptor Furtrethonium->M1M3M5 Gq11 Gq/11 Protein M1M3M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: M1/M3/M5 muscarinic receptor signaling.

Conclusion

Furtrethonium iodide, a compound with a significant history in the annals of pharmacology, serves as a classic example of a synthetic cholinergic agonist. Its discovery and development in the mid-20th century provided a valuable tool for both therapeutic applications and the fundamental study of the parasympathetic nervous system. The synthetic route, involving the Leuckart reaction and subsequent quaternization, is a robust method for its preparation. As a muscarinic agonist, its mechanism of action through the G-protein coupled receptor signaling cascade is well-characterized. This technical guide consolidates the early knowledge of Furtrethonium iodide, offering a historical and scientific foundation for contemporary researchers in the field.

References

Methylfurmethide Iodide: A Technical Guide for the Muscarinic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylfurmethide iodide, also known as 5-methylfurmethide (5-MFT), is a cholinergic agent that acts as a muscarinic receptor agonist. This technical guide provides a comprehensive overview of the available pharmacological data for this compound, outlines standard experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows. While historical data from tissue-based assays suggest it is a potent muscarinic agonist, a complete pharmacological profile at the individual human muscarinic receptor subtypes (M1-M5) is not available in the current scientific literature. This document summarizes the existing data and provides a framework for its further investigation.

Introduction

This compound is a synthetic quaternary ammonium compound and a structural analog of muscarine. Its primary pharmacological action is the stimulation of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions. These receptors are classified into five subtypes (M1-M5) with distinct tissue distributions and signaling pathways. Understanding the affinity and functional activity of a ligand at each of these subtypes is crucial for predicting its therapeutic potential and side-effect profile. This guide aims to consolidate the known pharmacological properties of this compound and provide detailed methodologies for its further characterization.

Quantitative Pharmacological Data

The available quantitative data for this compound is limited and primarily derived from studies on tissue preparations with mixed muscarinic receptor populations. A comprehensive analysis at cloned human M1-M5 receptors has not been published. The following tables summarize the existing data.

Table 1: Functional Activity of this compound in Guinea-Pig Ileum

ParameterValue (Mean ± SEM)Tissue PreparationReceptor PopulationReference
Apparent ED₅₀2.75 ± 0.22 x 10⁻⁸ MGuinea-Pig Ileal Longitudinal MuscleMixed (Predominantly M2 and M3)[1]
Dissociation Constant (Kₐ)7.22 ± 0.15 x 10⁻⁷ MGuinea-Pig Ileal Longitudinal MuscleMixed (Predominantly M2 and M3)[1]
Relative Affinity (vs. ACh)1.33Guinea-Pig Ileal Longitudinal MuscleMixed (Predominantly M2 and M3)[1]
Relative Intrinsic Efficacy (vs. ACh)1.54Guinea-Pig Ileal Longitudinal MuscleMixed (Predominantly M2 and M3)[1]

Table 2: Functional Activity of this compound in Rat Aorta

ParameterObservationTissue PreparationPutative Receptor SubtypeReference
Agonist ActivityFull AgonistRat Aorta Endothelial CellsM2 or a novel "Ms" type
Relative PotencySimilar to AcetylcholineRat Aorta Endothelial CellsM2 or a novel "Ms" type

Signaling Pathways

Muscarinic receptors signal through different G-protein pathways. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Pathway cluster_M2_M4 M2, M4 Pathway M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Agonist Methylfurmethide Iodide Agonist->M1_M3_M5 Agonist->M2_M4

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Protocols

Detailed experimental protocols for characterizing muscarinic agonists are provided below. These are generalized protocols and would require optimization for specific laboratory conditions and recombinant cell lines.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (this compound) for a specific receptor subtype by measuring its ability to compete with a radiolabeled antagonist.

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Non-specific binding control (e.g., atropine).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or a dilution of this compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (M1-M5) - Radioligand - Test Compound (Methylfurmethide) - Buffers start->prepare_reagents assay_setup Set up Assay Plate: - Add membranes, radioligand, and test compound dilutions prepare_reagents->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation_counting Add Scintillation Cocktail and Count Radioactivity filtration->scintillation_counting data_analysis Data Analysis: - Determine IC₅₀ - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.
GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to the muscarinic receptors.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist in stimulating the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (this compound).

  • Assay buffer (containing MgCl₂, NaCl, and HEPES).

  • Non-specific binding control (unlabeled GTPγS).

  • 96-well filter plates or SPA beads.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

  • In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, and dilutions of this compound.

  • Incubate at 30°C for a specified time.

  • Terminate the reaction by rapid filtration and washing (for filter plate format) or by centrifugation (for SPA bead format).

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Calcium Mobilization Assay

This assay is used to measure the functional activity of agonists at Gq/11-coupled muscarinic receptors (M1, M3, M5).

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist to induce an increase in intracellular calcium concentration.

Materials:

  • Whole cells expressing a specific Gq/11-coupled muscarinic receptor subtype.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound (this compound).

  • A fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Plate cells in a 96- or 384-well plate and grow to confluence.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Prepare serial dilutions of this compound in a separate plate.

  • Use a fluorescence plate reader to measure the baseline fluorescence of the cells.

  • Add the this compound dilutions to the cell plate and immediately begin measuring the fluorescence intensity over time.

  • The peak fluorescence response is determined for each concentration.

  • Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a muscarinic receptor agonist with demonstrated potency in classical pharmacological preparations. However, a detailed understanding of its subtype selectivity across the five muscarinic receptors is lacking. The experimental protocols and signaling information provided in this guide offer a roadmap for researchers to fully characterize the pharmacological profile of this compound. Such studies are essential to elucidate its potential therapeutic applications and to understand the structure-activity relationships of muscarinic agonists. Further research utilizing modern molecular pharmacology techniques is warranted to fully explore the properties of this compound.

References

Pharmacological Profile of 5-Methylfurmethide (5-MFT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available pharmacological data for 5-methylfurmethide (5-MFT). It is important to note that detailed characterization of 5-MFT, particularly regarding its selectivity for the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5), is limited in the current scientific literature. The experimental protocols and signaling pathway descriptions provided herein represent general methodologies for the pharmacological profiling of muscarinic receptor ligands and are intended to serve as a guide for researchers in the field.

Introduction

5-Methylfurmethide (5-MFT), also known as 5-methylfurfuryltrimethylammonium, is a synthetic compound structurally related to the neurotransmitter acetylcholine and the natural muscarinic agonist, muscarine. As a parasympathomimetic agent, 5-MFT exerts its effects by acting as an agonist at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions. This guide summarizes the known pharmacological properties of 5-MFT and provides a detailed overview of the standard experimental procedures used to characterize such compounds.

Quantitative Pharmacological Data for 5-MFT

The primary quantitative data for 5-MFT originates from a 1980 study by Ochillo, which investigated its activity at muscarinic receptors in the guinea-pig ileal longitudinal muscle. This tissue is known to express a mixed population of M2 and M3 muscarinic receptors. The key findings from this study are summarized in the table below.

ParameterValueSpecies/TissueReference
Apparent ED50 2.75 ± 0.22 x 10⁻⁸ MGuinea-pig ileal longitudinal muscle[1]
Dissociation Constant (KA) 7.22 ± 0.15 x 10⁻⁷ MGuinea-pig ileal longitudinal muscle[1]
Relative Affinity (vs. Acetylcholine) 1.33Guinea-pig ileal longitudinal muscle[1]
Relative Intrinsic Efficacy (vs. Acetylcholine) 1.54Guinea-pig ileal longitudinal muscle[1]

A later study on rat aorta, a tissue where vasodilation is mediated by endothelial muscarinic receptors (primarily M3), found 5-MFT to be a full agonist, equipotent to acetylcholine.[2] However, this study did not provide a quantitative dissociation constant.

Note: The lack of subtype-selective binding affinity (Ki) and functional potency (EC50/IC50) data for M1-M5 receptors is a significant gap in the pharmacological profile of 5-MFT.

Experimental Protocols for Pharmacological Characterization

To provide a comprehensive understanding of how a compound like 5-MFT would be fully characterized, this section details the standard experimental protocols for determining binding affinity and functional activity at muscarinic receptors.

Radioligand Binding Assays for Determining Receptor Affinity

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor subtype.[3] This is typically achieved through competition binding experiments where the test compound's ability to displace a known radiolabeled ligand is measured.

Objective: To determine the equilibrium dissociation constant (Ki) of 5-MFT for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-subtype-selective muscarinic antagonist.

  • Test compound: 5-MFT.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold lysis buffer. The cell membranes are then isolated by centrifugation.[4]

  • Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the test compound (5-MFT).

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[4]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[4]

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Muscarinic Receptors Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation TestCompound Test Compound (5-MFT) TestCompound->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting (quantify radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki Calcium_Mobilization_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cells Plate Cells Expressing M1, M3, or M5 Receptors Dye Load Cells with Calcium-Sensitive Dye Cells->Dye Baseline Measure Baseline Fluorescence Dye->Baseline Injection Inject Test Compound (5-MFT) Baseline->Injection Detection Monitor Fluorescence Change Over Time Injection->Detection EC50 Determine EC50 from Dose-Response Curve Detection->EC50 Gq_Signaling_Pathway Agonist Agonist (5-MFT) Receptor M1, M3, or M5 Receptor Agonist->Receptor Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC activates Response Cellular Response PKC->Response phosphorylates targets Gi_Signaling_Pathway Agonist Agonist (5-MFT) Receptor M2 or M4 Receptor Agonist->Receptor Gi Gi/o Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GbetaGamma Gβγ Subunits Gi->GbetaGamma dissociates ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates Response1 Decreased Cellular Response PKA->Response1 phosphorylates targets GIRK GIRK Channel GbetaGamma->GIRK activates Response2 Hyperpolarization GIRK->Response2

References

Methylfurmethide Iodide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Methylfurmethide iodide, a significant compound for research in pharmacology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.

Core Compound Information

This compound, a quaternary ammonium compound, is recognized for its activity as a muscarinic acetylcholine receptor agonist.

PropertyValueReference
CAS Number 1197-60-0[]
Molecular Formula C9H16INO[]
Molecular Weight 281.14 g/mol []
Synonyms (5-Methyl-2-furyl)methyltrimethylammonium iodide, 5-Methylfurmethide, 5-Methylfurtrethonium iodide, Trimethyl(5-methylfurfuryl)ammonium Iodide[]

Biological Activity and Quantitative Data

This compound is a potent agonist of muscarinic acetylcholine receptors (mAChRs). A study investigating its activity at the muscarinic receptors of the guinea-pig ileal longitudinal muscle yielded the following quantitative parameters:

ParameterValue
Apparent ED50 2.75 ± 0.22 x 10-8 M
Dissociation Constant (KA) 7.22 ± 0.15 x 10-7 M
Relative Affinity (vs. Acetylcholine) 1.33
Relative Intrinsic Efficacy (vs. Acetylcholine) 1.54

Data sourced from a study on the ileal longitudinal muscle of the guinea-pig[2].

Experimental Protocols

Below is a generalized experimental protocol for a muscarinic receptor binding assay, a common application for a compound like this compound. This protocol is based on established methodologies for radioligand binding assays.

Protocol: Competitive Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M3).

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable muscarinic antagonist radioligand.

  • This compound (unlabeled competitor).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in Assay Buffer to create a range of competitor concentrations.

    • Prepare a solution of the radioligand in Assay Buffer at a concentration close to its Kd.

    • Thaw the cell membranes on ice and resuspend in Assay Buffer to a predetermined optimal concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Radioligand solution

      • Either vehicle (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or the serially diluted this compound.

      • Add the cell membrane suspension to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Washing:

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plates.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

As a muscarinic agonist, this compound is expected to activate signaling pathways coupled to muscarinic receptors. The M1, M3, and M5 receptor subtypes are primarily coupled to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Methylfurmethide Methylfurmethide iodide mAChR Muscarinic Receptor (M1, M3, M5) Methylfurmethide->mAChR binds Gq Gq Protein (α, β, γ) mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC co-activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets

Caption: Gq-protein coupled muscarinic receptor signaling pathway.

References

A Technical Guide to Parasympathomimetic Agents: Mechanisms, Quantification, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Parasympathomimetic agents, also known as cholinomimetics, are a class of drugs that mimic the effects of the endogenous neurotransmitter acetylcholine (ACh).[1] These agents exert their effects by either directly activating cholinergic receptors (muscarinic and nicotinic) or by indirectly increasing the synaptic concentration of ACh through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for its degradation.[2][3] This technical guide provides a comprehensive overview of parasympathomimetic agents, detailing their classification, mechanisms of action, and therapeutic applications. A key focus of this document is the presentation of quantitative data on drug-receptor interactions and enzyme inhibition, summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for essential in vitro and in vivo assays are provided to aid researchers in the evaluation of novel parasympathomimetic compounds. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Classification of Parasympathomimetic Agents

Parasympathomimetic drugs are broadly categorized into two main groups based on their mechanism of action: direct-acting and indirect-acting agents.[3]

1.1. Direct-Acting Parasympathomimetic Agents: These agents bind to and activate muscarinic or nicotinic cholinergic receptors, mimicking the action of acetylcholine.[1] They can be further subdivided into:

  • Choline Esters: Such as acetylcholine, methacholine, carbachol, and bethanechol.[4]

  • Plant Alkaloids: Including pilocarpine, muscarine, and nicotine.[4]

1.2. Indirect-Acting Parasympathomimetic Agents (Anticholinesterases): These agents increase the synaptic concentration of acetylcholine by inhibiting the enzyme acetylcholinesterase.[2] They are classified based on the nature of their interaction with the enzyme:

  • Reversible Inhibitors: These agents, which include edrophonium, neostigmine, and physostigmine, bind to acetylcholinesterase for a short period.

  • Irreversible Inhibitors: Organophosphates such as echothiophate and isoflurophate form a stable, covalent bond with the enzyme, leading to a long-lasting inhibition.

Mechanisms of Action and Signaling Pathways

The physiological effects of parasympathomimetic agents are mediated through the activation of cholinergic receptors, which are broadly classified into muscarinic and nicotinic receptors.[5]

2.1. Muscarinic Receptors: These are G-protein coupled receptors (GPCRs) that are predominantly found on the effector organs of the parasympathetic nervous system.[6] There are five subtypes of muscarinic receptors (M1-M5), each with distinct signaling pathways and tissue distributions.[7]

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C, leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.[6][8]

  • M2 and M4 Receptors: These receptors are coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[8] The βγ-subunits of these G-proteins can also directly activate potassium channels, causing hyperpolarization and a decrease in cellular excitability, which is notably observed in the heart, leading to a decrease in heart rate.[8]

2.2. Nicotinic Receptors: These are ligand-gated ion channels that are found at the neuromuscular junction, autonomic ganglia, and in the central nervous system.[5] Upon binding of acetylcholine or a nicotinic agonist, the channel opens, allowing the influx of sodium and calcium ions, leading to depolarization and excitation of the neuron or muscle cell.[9]

Signaling Pathway Diagrams

M1_M3_M5_Signaling_Pathway cluster_membrane Cell Membrane M1/M3/M5 M1/M3/M5 Receptor Gq/11 Gq/11 M1/M3/M5->Gq/11 PLC Phospholipase C (PLC) Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Agonist Parasympathomimetic Agonist Agonist->M1/M3/M5 PIP2 PIP2 PIP2->PLC Ca2_Release ↑ Intracellular Ca²⁺ IP3->Ca2_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: M1, M3, and M5 muscarinic receptor signaling pathway.

M2_M4_Signaling_Pathway cluster_membrane Cell Membrane M2/M4 M2/M4 Receptor Gi/o Gi/o M2/M4->Gi/o AC Adenylyl Cyclase (AC) Gi/o->AC K_Channel K⁺ Channel Gi/o->K_Channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Agonist Parasympathomimetic Agonist Agonist->M2/M4 ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Cellular_Response Hyperpolarization->Cellular_Response

Caption: M2 and M4 muscarinic receptor signaling pathway.

Quantitative Data on Parasympathomimetic Agents

The efficacy and potency of parasympathomimetic agents are determined by their affinity for cholinergic receptors (Ki), their ability to elicit a functional response (EC50), and, for indirect-acting agents, their capacity to inhibit acetylcholinesterase (IC50).

Table 1: Binding Affinities (Ki) of Selected Direct-Acting Parasympathomimetic Agents for Muscarinic Receptor Subtypes

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Acetylcholine160320180130100
Carbachol1,1002,0001,3001,5001,200
Methacholine2301,6002801,100350
Bethanechol>10,000>10,0001,600>10,000>10,000
Pilocarpine324002520040
McN-A-343461,1001,300371,500

Note: Ki values can vary depending on the experimental conditions, such as the radioligand and tissue preparation used.

Table 2: Functional Potencies (EC50) of Selected Direct-Acting Parasympathomimetic Agents

CompoundReceptor/TissueResponseEC50 (nM)
AcetylcholineHuman Forearm VasculatureVasodilation537[10]
MethacholineHuman Forearm VasculatureVasodilation52[10]
CarbacholGuinea-Pig IleumCationic Current Activation7,600[4]
CarbacholCHO-K1 cells (hM3)Inositol Phosphate Accumulation1,260[11]
CarbacholCHO-K1 cells (hM5)Inositol Phosphate Accumulation15,800[11]

Table 3: Inhibitory Potencies (IC50) of Selected Acetylcholinesterase Inhibitors

CompoundSource of AChEIC50 (µM)
DonepezilElectric Eel0.057
GalantamineElectric Eel2.1
RivastigmineElectric Eel0.4
PhysostigmineHuman Erythrocyte0.006
NeostigmineHuman Erythrocyte0.025
EdrophoniumHuman Erythrocyte0.03

Note: IC50 values are dependent on the enzyme source and assay conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of parasympathomimetic agents.

In Vitro Assays

4.1.1. Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a method to determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

  • Materials:

    • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [3H]N-methylscopolamine, [3H]QNB).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Test compound and a non-specific binding control (e.g., atropine).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

4.1.2. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the IC50 of acetylcholinesterase inhibitors.

  • Materials:

    • Acetylcholinesterase (e.g., from electric eel or human erythrocytes).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Test compound.

    • 96-well microplate and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, DTNB solution, and the test compound or buffer (for control).

    • Add the acetylcholinesterase solution to all wells except the blank.

    • Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

AChE_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE Enzyme - ATCI Substrate - DTNB Chromogen - Test Compounds Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Add Buffer, DTNB, and  Test Compound/Control Prepare_Reagents->Plate_Setup Add_Enzyme Add AChE Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Add_Substrate Initiate Reaction: Add ATCI Substrate Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: - Calculate Reaction Rate - Determine % Inhibition Measure_Absorbance->Data_Analysis Calculate_IC50 Calculate IC50 Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro AChE inhibition assay.

In Vivo Models

4.2.1. Cystometry in Rats for Evaluation of Bladder Function

This model is used to assess the effects of parasympathomimetic agents on urinary bladder contractions, which is relevant for conditions like urinary retention.[12]

  • Procedure:

    • Anesthetize the rat and implant a catheter into the dome of the bladder.[8]

    • Exteriorize the catheter and allow the animal to recover from surgery.

    • For the experiment, place the conscious rat in a metabolic cage.[12]

    • Connect the bladder catheter to a pressure transducer and an infusion pump.[12]

    • Infuse saline into the bladder at a constant rate (e.g., 10 ml/hr).

    • Record the intravesical pressure and voided volume continuously.[5]

    • After a stabilization period, administer the test compound (e.g., subcutaneously or intravenously).

    • Analyze the cystometrogram for parameters such as bladder capacity, voiding pressure, and frequency of micturition.

4.2.2. Measurement of Salivary Secretion in a Mouse Model of Sjögren's Syndrome

This protocol is used to evaluate the efficacy of parasympathomimetic agents in treating xerostomia (dry mouth).[6]

  • Procedure:

    • Anesthetize the mouse.

    • Collect pre-weighed cotton balls and place them in the mouse's mouth for a defined period (e.g., 2 minutes) to absorb saliva.

    • Administer the parasympathomimetic agent (e.g., pilocarpine) systemically.[3]

    • At a specified time after drug administration, place new pre-weighed cotton balls in the mouth for another defined period.

    • Weigh the cotton balls immediately after collection to determine the amount of saliva secreted.

    • Compare the saliva production before and after drug administration.

4.2.3. Induction of Ocular Hypertension in Rabbits to Model Glaucoma

This model is used to test the intraocular pressure (IOP)-lowering effects of parasympathomimetic agents.[13]

  • Procedure:

    • Anesthetize the rabbit.

    • Induce ocular hypertension in one eye, for example, by injecting a viscoelastic substance or hypertonic saline into the anterior chamber.[13] The contralateral eye can serve as a control.

    • Measure the baseline IOP in both eyes using a tonometer.

    • Administer the test compound topically to the hypertensive eye.

    • Measure the IOP at regular intervals after drug administration.

    • Evaluate the extent and duration of the IOP reduction compared to the control eye and baseline values.

Conclusion

This technical guide has provided a detailed overview of parasympathomimetic agents, encompassing their classification, molecular mechanisms, and therapeutic relevance. The compilation of quantitative data in tabular format offers a valuable resource for the comparative analysis of these compounds. Furthermore, the inclusion of detailed experimental protocols for key in vitro and in vivo assays serves as a practical guide for researchers engaged in the discovery and development of novel cholinomimetic drugs. The graphical representations of signaling pathways and experimental workflows are intended to enhance the understanding of the complex biological processes involved. It is anticipated that this comprehensive resource will be of significant utility to researchers, scientists, and drug development professionals in the field of cholinergic pharmacology.

References

In Vitro Acetylcholine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies used to study the binding of ligands to acetylcholine receptors (AChRs) in vitro. This document details experimental protocols for key binding assays, presents quantitative binding data for various ligands, and illustrates the associated signaling pathways.

Introduction to Acetylcholine Receptors

Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine. They are broadly classified into two superfamilies: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). nAChRs are ligand-gated ion channels that mediate fast synaptic transmission, while mAChRs are G-protein coupled receptors (GPCRs) that modulate slower, more prolonged cellular responses. The study of ligand binding to these receptors is crucial for understanding their physiological roles and for the development of novel therapeutics targeting a wide range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and myasthenia gravis.[1]

Key In Vitro Binding Assays

Several in vitro techniques are routinely employed to characterize the interaction of compounds with acetylcholine receptors. These assays can determine the affinity, kinetics, and specificity of ligand binding.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and robust method for quantifying receptor-ligand interactions. These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The amount of bound radioligand is measured to determine receptor density (Bmax) and ligand affinity (Kd). Competition binding assays, a common variation, are used to determine the affinity (Ki) of unlabeled test compounds by measuring their ability to displace a known radioligand.

Experimental Protocol: Radioligand Competition Binding Assay for nAChRs

This protocol describes a competition binding assay to determine the inhibitory potency (IC₅₀) of a test compound for a specific nAChR subtype using a radiolabeled antagonist.[2]

Materials:

  • Receptor Source: Membranes prepared from tissues or cell lines expressing the nAChR subtype of interest (e.g., HEK293 or CHO cells stably expressing the desired subunits).[3][4]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) nAChR antagonist (e.g., [³H]-Epibatidine for α4β2 nAChRs).[3]

  • Test Compound: The unlabeled compound for which the binding affinity is to be determined.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[2]

  • Wash Buffer: Cold Assay Buffer.[2]

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the cells or tissue expressing the receptor in ice-cold Assay Buffer.[2]

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large cellular debris.[2]

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.[2]

    • Wash the membrane pellet by resuspending it in fresh, cold Assay Buffer and repeating the high-speed centrifugation step.[2]

    • Resuspend the final membrane pellet in Assay Buffer to a desired protein concentration (e.g., 1 mg/mL), which should be determined and optimized for the specific assay. Aliquot and store at -80°C until use.[2]

  • Assay Setup (in a 96-well plate, performed in triplicate):

    • Total Binding Wells: Add Assay Buffer, a fixed concentration of radioligand (typically at or near its Kd), and the membrane preparation.

    • Non-specific Binding Wells: Add a saturating concentration of the non-specific binding control, the same fixed concentration of radioligand, and the membrane preparation.[2]

    • Competition Binding Wells: Add a range of concentrations of the test compound, the fixed concentration of radioligand, and the membrane preparation. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.[2]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes).[2]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (captured on the filter with the membranes) from the unbound radioligand.[2]

    • Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[2]

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.[2]

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of the total binding wells.

    • Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • IC₅₀ Determination: Fit the competition curve using a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

    • Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative for studying receptor-ligand interactions and are well-suited for high-throughput screening (HTS). Fluorescence Polarization (FP) is a commonly used technique in this category.

Experimental Protocol: Fluorescence Polarization Competition Assay for mAChRs

This protocol outlines a competitive binding assay using FP to determine the affinity of unlabeled test compounds for a GPCR like a muscarinic acetylcholine receptor.[5]

Materials:

  • Receptor Source: Solubilized membrane preparations or purified receptors from a suitable expression system (e.g., HEK293, CHO, or Sf9 cells).

  • Fluorescent Ligand (Tracer): A fluorescently labeled ligand with known affinity for the target receptor.

  • Test Compound: The unlabeled compound to be evaluated.

  • Assay Buffer: A buffer that maintains the stability and functionality of the receptor and ligands.

  • Black, low-binding 96- or 384-well microplates.

  • A fluorescence plate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • Prepare solutions of the receptor and the fluorescent ligand in Assay Buffer at concentrations optimized for the assay. The concentration of the fluorescent ligand should ideally be below its Kd value.

  • Assay Setup (in a microplate):

    • Reference Wells (Low Polarization): Add Assay Buffer and the fluorescent ligand.

    • Reference Wells (High Polarization): Add Assay Buffer, the fluorescent ligand, and the receptor.

    • Competition Wells: Add the fluorescent ligand, the receptor, and the serially diluted test compound.

  • Incubation:

    • Incubate the plate at a controlled temperature for a predetermined time to allow the binding reaction to reach equilibrium. The plate should be protected from light during incubation.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader. The reader excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The fluorescence polarization values will decrease as the unlabeled test compound displaces the fluorescent ligand from the receptor, causing the fluorescent ligand to tumble more rapidly in solution.

    • Plot the change in fluorescence polarization as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation, similar to the radioligand binding assay analysis.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic information, including association (ka) and dissociation (kd) rate constants, in addition to the equilibrium dissociation constant (Kd).

Experimental Protocol: SPR Analysis of Ligand Binding to AChRs

This protocol provides a general workflow for analyzing the interaction of a small molecule (analyte) with an immobilized acetylcholine receptor (ligand) using SPR.[6][7]

Materials:

  • SPR Instrument and Sensor Chips: (e.g., CM5 sensor chips for amine coupling).

  • Receptor: Purified acetylcholine receptor or a soluble binding domain (e.g., Acetylcholine Binding Protein, AChBP).

  • Analyte: The small molecule or ligand to be tested.

  • Immobilization Buffers: e.g., 10 mM sodium acetate at various pH values for amine coupling.

  • Running Buffer: A buffer suitable for both the receptor and the analyte, often containing a small amount of surfactant (e.g., P20) to prevent non-specific binding.

  • Regeneration Solution: A solution that can effectively remove the bound analyte from the immobilized receptor without denaturing the receptor (e.g., a low pH buffer or a high salt concentration solution).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using a mixture of EDC and NHS for amine coupling).

    • Inject the purified receptor solution over the activated surface to covalently immobilize it. The amount of immobilized receptor should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active groups on the surface (e.g., using ethanolamine).

  • Analyte Binding Measurement:

    • Establish a stable baseline by flowing Running Buffer over the sensor surface.[8]

    • Inject a series of concentrations of the analyte over the immobilized receptor surface for a defined period (association phase).[8]

    • Switch back to flowing Running Buffer to monitor the dissociation of the analyte from the receptor (dissociation phase).[8]

    • After each cycle, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.[8]

  • Data Analysis:

    • The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized ligand. This is plotted as a sensorgram (response units vs. time).

    • Fit the association and dissociation curves from the sensorgrams for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Quantitative Binding Data

The following tables summarize the binding affinities of selected agonists and antagonists for various acetylcholine receptor subtypes. These values are compiled from the scientific literature and publicly available databases. It is important to note that binding affinities can vary depending on the experimental conditions, such as the radioligand used, the source of the receptor, and the assay buffer composition.

Table 1: Binding Affinities of Selected Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

Receptor SubtypeLigandLigand TypeKi (nM)SpeciesReference
α4β2AcetylcholineAgonist106,000Mouse[9]
α4β2NicotineAgonist1.9Chicken
α4β2EpibatidineAgonist~1Rat[3]
α4β2CytisineAgonist~1Rat[3]
α7AcetylcholineAgonist1,500Lymnaea stagnalis (AChBP)[10]
α7α-BungarotoxinAntagonist~1-3Rat
α7MethyllycaconitineAntagonist~1Rat[3]

Table 2: Binding Affinities of Selected Ligands for Muscarinic Acetylcholine Receptors (mAChRs)

Receptor SubtypeLigandLigand TypeKi (nM)SpeciesReference
M1AcetylcholineAgonist~30Rat[11]
M1PirenzepineAntagonist~8Human[12]
M2AcetylcholineAgonist~30Rat[11]
M2AtropineAntagonist~1Human[12]
M3AcetylcholineAgonist~30Rat[11]
M3DarifenacinAntagonist~1Human[12]
M4AcetylcholineAgonist~30Rat[11]
M4TropicamideAntagonist~6Human[12]

Signaling Pathways

The binding of an agonist to an acetylcholine receptor initiates a cascade of intracellular events. The nature of this signaling pathway is dependent on the receptor type.

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs, which are ion channels, leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane. The influx of calcium can also act as a second messenger, triggering various downstream signaling cascades.[13]

nAChR_Signaling ACh Acetylcholine / Nicotine nAChR nAChR ACh->nAChR Binds to Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Ca²⁺ Signaling Ion_Influx->Ca_Signal NT_Release Neurotransmitter Release Depolarization->NT_Release Triggers Kinases Kinase Activation (e.g., CaMK, PKC) Ca_Signal->Kinases Activates Gene_Expression Gene Expression Changes Kinases->Gene_Expression Phosphorylates Transcription Factors

Nicotinic Acetylcholine Receptor Signaling Pathway
Muscarinic Acetylcholine Receptor Signaling

mAChRs are GPCRs that couple to different G-proteins to initiate their signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[12][14]

M1, M3, and M5 (Gq/11-coupled) Signaling Pathway

Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

mAChR_Gq_Signaling ACh Acetylcholine mAChR_Gq M1/M3/M5 Receptor ACh->mAChR_Gq Binds to Gq Gq/11 mAChR_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

M1/M3/M5 Muscarinic Receptor Signaling Pathway

M2 and M4 (Gi/o-coupled) Signaling Pathway

Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[15][16]

mAChR_Gi_Signaling ACh Acetylcholine mAChR_Gi M2/M4 Receptor ACh->mAChR_Gi Binds to Gi Gi/o mAChR_Gi->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (α subunit) Ion_Channel K⁺ Channel Activation Gi->Ion_Channel Activates (βγ subunits) cAMP ↓ cAMP AC->cAMP Reduces production of PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Hyperpolarization) PKA->Cellular_Response Ion_Channel->Cellular_Response

M2/M4 Muscarinic Receptor Signaling Pathway

Conclusion

The in vitro study of acetylcholine receptor binding is a cornerstone of cholinergic research and drug discovery. The methodologies outlined in this guide, from traditional radioligand binding assays to modern label-free techniques like SPR, provide a robust toolkit for characterizing the interactions of novel compounds with nAChRs and mAChRs. A thorough understanding of these techniques, coupled with a detailed knowledge of the downstream signaling pathways, is essential for the successful development of new therapies targeting the cholinergic system.

References

Methylfurmethide Iodide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of methylfurmethide iodide. The information is intended to support research, development, and formulation activities involving this potent muscarinic agonist.

Core Physicochemical Properties

PropertyValueSource
Chemical Name(5-Methyl-2-furyl)methyltrimethylammonium iodide[1]
Alternative NamesMethylfutrethonium iodide, 5-Methylfurmethide[1]
CAS Number1197-60-0[1][2]
Molecular FormulaC₉H₁₆INO
Molecular Weight281.13 g/mol
AppearanceWhite solid

Solubility Data

Quantitative solubility data for this compound in a range of common laboratory solvents is limited in publicly available literature. The following table summarizes the known qualitative and quantitative solubility information.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble up to 100 mM[3][4]
EthanolSoluble (quantitative value not specified)
WaterInsoluble

Note: As a quaternary ammonium salt, the solubility of this compound can be influenced by the nature of the solvent, temperature, and the presence of other solutes.[5][6][7][8][9] For drug development purposes, empirical determination of solubility in relevant aqueous buffers and physiological media is highly recommended.

Stability Profile

Detailed experimental stability data for this compound is not extensively documented. However, based on its chemical structure—a quaternary ammonium iodide with a furan ring—and general knowledge of similar compounds, several potential stability considerations can be inferred.

ConditionPotential for DegradationDiscussion
Temperature ModerateOne source describes the compound as "relatively stable at room temperature". However, elevated temperatures can accelerate the degradation of many organic compounds. As a precautionary measure, storage at refrigerated temperatures (+4°C) in a desiccated environment is recommended.
Light HighIodide salts are often sensitive to light, which can cause oxidation of the iodide ion to iodine, leading to discoloration (a brownish tint). It is advisable to protect this compound from light during storage and handling.
pH/Hydrolysis ModerateWhile the quaternary ammonium group itself is stable, the overall molecule's stability in aqueous solutions at different pH values has not been reported. Depending on the formulation, the furan moiety could be susceptible to degradation under strongly acidic or basic conditions.
Oxidation ModerateThe iodide counter-ion is susceptible to oxidation. Contact with oxidizing agents should be avoided. The furan ring can also be prone to oxidative degradation.

Experimental Protocols

Standardized experimental protocols are crucial for determining the precise solubility and stability of a compound like this compound. The following outlines general methodologies that can be adapted for this purpose.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Testing: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Protocol:

  • Stress Conditions: Solutions of this compound are exposed to various stress conditions, including:

    • Acidic: e.g., 0.1 N HCl at 60°C for 24 hours.

    • Basic: e.g., 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: e.g., solid drug substance at 80°C for 48 hours.

    • Photolytic: e.g., exposure to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Data Evaluation: The percentage of degradation is calculated, and the degradation products can be further characterized using techniques like mass spectrometry (MS).

Mechanism of Action and Signaling Pathway

This compound is a potent muscarinic acetylcholine receptor (mAChR) agonist.[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate intracellular signaling cascades.

muscarinic_signaling cluster_receptor Cell Membrane cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway Methylfurmethide Methylfurmethide Iodide mAChR Muscarinic Receptor (M1, M3, M5) Methylfurmethide->mAChR Agonist mAChR2 Muscarinic Receptor (M2, M4) Methylfurmethide->mAChR2 Agonist Gq Gαq/11 mAChR->Gq Activates Gi Gαi/o mAChR2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse1 Cellular Response Ca->CellularResponse1 PKC->CellularResponse1 AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP CellularResponse2 Cellular Response cAMP->CellularResponse2 experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment start_sol Start: Define Solvents (Water, Ethanol, Buffers) shake_flask Shake-Flask Method (24-48h Equilibration) start_sol->shake_flask separation Phase Separation (Filtration/Centrifugation) shake_flask->separation quant_sol Quantification (e.g., HPLC-UV) separation->quant_sol end_sol Report Equilibrium Solubility (mg/mL, mM) quant_sol->end_sol start_stab Start: Prepare Solutions & Solid Sample stress Apply Stress Conditions (pH, Temp, Light, Oxid.) start_stab->stress sampling Time-Point Sampling stress->sampling quant_stab Quantify Parent & Degradants (Stability-Indicating HPLC) sampling->quant_stab end_stab Determine Degradation Rate & Pathway quant_stab->end_stab

References

Methodological & Application

Application Notes and Protocols for Methylfurmethide Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylfurmethide iodide is a potent cholinergic agonist, specifically targeting muscarinic acetylcholine receptors.[1] Its primary application in research is the study of these receptors, particularly in smooth muscle tissues.[1][2] This document provides detailed protocols for characterizing the activity of this compound in isolated smooth muscle preparations and through radioligand binding assays.

Mechanism of Action

This compound acts as a parasympathomimetic agent by binding to and activating muscarinic acetylcholine receptors. In tissues such as the intestinal smooth muscle, this activation leads to a physiological response, typically muscle contraction.[1][3] The primary receptors involved in this contractile response in the gastrointestinal tract are the M2 and M3 subtypes.[3][4] While the M3 receptor directly mediates contraction through phosphoinositide hydrolysis and calcium mobilization, the M2 receptor can potentiate this effect by inhibiting adenylate cyclase.[4]

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of 5-methylfurmethide (the active cation of this compound) at muscarinic receptors in the guinea-pig ileal longitudinal muscle.[1]

ParameterValueComparison to Acetylcholine (ACh)
Apparent ED50 2.75 ± 0.22 x 10⁻⁸ M-
Dissociation Constant (Kₐ) 7.22 ± 0.15 x 10⁻⁷ MRelative Affinity: 1.33
Relative Intrinsic Efficacy 1.54More efficacious than ACh

Experimental Protocols

Protocol 1: Isolated Smooth Muscle Contraction Assay

This protocol details the methodology for assessing the contractile effect of this compound on isolated intestinal smooth muscle, a classic pharmacological preparation.

Materials and Reagents:

  • This compound

  • Acetylcholine chloride (for comparison)

  • Atropine sulfate (muscarinic antagonist)

  • Phenoxybenzamine (irreversible receptor blocker, optional)

  • Tyrode's solution (or other suitable physiological salt solution)

  • Animal model (e.g., guinea pig, rat)

  • Organ bath apparatus with isometric force transducer and data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal model.

    • Isolate a segment of the desired intestinal tissue (e.g., ileum, duodenum).[2]

    • Carefully remove the longitudinal muscle strip.

    • Suspend the tissue strip in an organ bath containing pre-warmed (37°C) and aerated Tyrode's solution.[2]

    • Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the bathing solution.

  • Generating a Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.).

    • Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.

    • Record the isometric contraction force at each concentration.

    • Continue until a maximal response is observed.

    • Wash the tissue thoroughly with fresh Tyrode's solution to return to baseline.

  • Antagonist Studies (optional):

    • To confirm the involvement of muscarinic receptors, pre-incubate the tissue with a known muscarinic antagonist, such as atropine, for 20-30 minutes.[2]

    • Repeat the cumulative concentration-response curve for this compound in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.

  • Determination of Apparent Affinity and Intrinsic Efficacy (optional):

    • To determine the dissociation constant (Kₐ) and intrinsic efficacy, perform receptor inactivation studies using an irreversible antagonist like phenoxybenzamine.[1]

    • Generate concentration-response curves for this compound before and after partial and irreversible blockade of the receptors by phenoxybenzamine.

    • Analyze the data using appropriate pharmacological models (e.g., Furchgott analysis).[1]

Data Analysis:

  • Plot the contractile response (as a percentage of the maximal response) against the logarithm of the agonist concentration to obtain a concentration-response curve.

  • From this curve, determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

  • In antagonist studies, calculate the dose ratio and construct a Schild plot to determine the pA₂ value of the antagonist.

Protocol 2: Muscarinic Receptor Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound to specific muscarinic receptor subtypes using a competitive radioligand binding assay.

Materials and Reagents:

  • This compound

  • Cell membranes expressing a specific muscarinic receptor subtype (e.g., from transfected cell lines or specific tissues)

  • A suitable radioligand with high affinity for the target receptor (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • Assay buffer (e.g., phosphate-buffered saline)

  • Non-specific binding control (e.g., a high concentration of atropine)

  • Glass fiber filters

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a series of microcentrifuge tubes, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kₑ), and varying concentrations of unlabeled this compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (a saturating concentration of a known antagonist like atropine).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Analyze the data using a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Signaling_Pathway Methylfurmethide Methylfurmethide Iodide M3_Receptor M3 Muscarinic Receptor Methylfurmethide->M3_Receptor Binds to Gq_11 Gq/11 M3_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 muscarinic receptor signaling pathway activated by this compound.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_exp_protocol Experimental Protocol cluster_data_analysis Data Analysis Tissue_Isolation Isolate Intestinal Smooth Muscle Organ_Bath Suspend in Organ Bath Tissue_Isolation->Organ_Bath Equilibration Equilibrate under Resting Tension Organ_Bath->Equilibration Add_Agonist Cumulative Addition of This compound Equilibration->Add_Agonist Record_Contraction Record Isometric Contraction Add_Agonist->Record_Contraction Washout Washout Record_Contraction->Washout Dose_Response Construct Dose-Response Curves Record_Contraction->Dose_Response Add_Antagonist Add Antagonist (e.g., Atropine) Washout->Add_Antagonist Optional Repeat_Agonist Repeat Cumulative Addition of this compound Add_Antagonist->Repeat_Agonist Repeat_Agonist->Record_Contraction EC50 Determine EC₅₀ Dose_Response->EC50 Schild_Plot Schild Plot Analysis (for antagonist studies) Dose_Response->Schild_Plot

Caption: Experimental workflow for the isolated smooth muscle contraction assay.

References

Application Notes and Protocols: Methylfurmethide Iodide in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylfurmethide iodide is a potent muscarinic acetylcholine receptor (mAChR) agonist, making it a valuable tool for studying cholinergic signaling in various physiological systems. These application notes provide detailed protocols for the preparation and use of this compound solutions for in vitro laboratory experiments, with a focus on smooth muscle contraction assays. Additionally, a summary of its mechanism of action and relevant quantitative data are presented to facilitate experimental design and data interpretation.

Chemical Properties and Storage

PropertyValueReference
CAS Number 1197-60-0[1]
Molecular Formula C₉H₁₆INO[1]
Molecular Weight 281.13 g/mol [1]
Appearance White solid[1]
Solubility Soluble in DMSO (up to 100 mM)[1]
Storage Desiccate at +4°C[1]

Mechanism of Action: Muscarinic Acetylcholine Receptor Signaling

This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction.

  • M2 and M4 Receptors: These receptors typically couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can counteract the relaxing effects of agents that increase cAMP.

The following diagram illustrates the primary signaling pathway activated by this compound leading to smooth muscle contraction, mediated through M3 muscarinic receptors.

Gq_Coupled_Muscarinic_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Methylfurmethide_iodide Methylfurmethide iodide M3R M3 Muscarinic Receptor Methylfurmethide_iodide->M3R Binds & Activates Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Opens Channels Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Ca2->PKC Co-activates Contraction Smooth Muscle Contraction Ca2->Contraction Binds to Calmodulin PKC->Contraction Phosphorylates Contractile Proteins Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Euthanasia Humane Euthanasia of Guinea Pig Dissection Ileum Dissection Euthanasia->Dissection Tissue_Prep Longitudinal Muscle Strip Preparation Dissection->Tissue_Prep Mounting Mount Tissue in Organ Bath Tissue_Prep->Mounting Stock_Solution Prepare Methylfurmethide Iodide Stock (100 mM in DMSO) Drug_Addition Cumulative Addition of This compound Stock_Solution->Drug_Addition Equilibration Equilibrate (1g tension, 60 min, 37°C, Carbogen) Mounting->Equilibration Equilibration->Drug_Addition Recording Record Isometric Contraction Drug_Addition->Recording Normalization Normalize Data to Maximal Response Recording->Normalization Curve_Fitting Concentration-Response Curve Fitting Normalization->Curve_Fitting EC50 Determine EC₅₀ Curve_Fitting->EC50

References

Applications of Methylfurmethide Iodide in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methylfurmethide iodide, also known as 5-methylfurfuryltrimethylammonium iodide (5-MFT), is a classic parasympathomimetic agent that functions as a potent agonist at muscarinic acetylcholine receptors (mAChRs).[1] While much of the foundational research on this compound was conducted on peripheral tissues, its properties as a non-subtype-selective muscarinic agonist make it a useful tool in modern neuroscience to probe the general function of cholinergic systems in the central nervous system (CNS).[1][2]

Muscarinic receptors, comprising five subtypes (M1-M5), are G-protein coupled receptors that are widely distributed throughout the brain, including high densities in the hippocampus, cortex, and thalamus.[3] They play critical roles in regulating neuronal excitability, synaptic plasticity, and cognitive functions such as learning and memory.[3][4] These receptors are broadly divided into two major signaling pathways: M1, M3, and M5 receptors couple to Gq/11 proteins to activate phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[5]

The primary utility of this compound in a research setting is to serve as a reference compound for activating the entire family of muscarinic receptors. This allows for the study of global cholinergic effects in various experimental preparations. For instance, it can be used to investigate the overall impact of muscarinic receptor activation on neuronal firing patterns in brain slices or to study the systemic effects of widespread cholinergic stimulation in vivo.[6] Its activity is competitively antagonized by atropine, a non-selective muscarinic antagonist, providing a straightforward method for confirming the specificity of its effects.[6]

It is critical to distinguish this compound from the neurotoxic industrial chemical methyl iodide (iodomethane).[4][7] this compound is a quaternary ammonium salt where the iodide is a counter-ion; the pharmacological activity resides in the methylfurmethide cation, which acts on muscarinic receptors.[1] Methyl iodide, in contrast, is a hazardous methylating agent that exerts its toxicity through different, non-receptor-mediated mechanisms.[7]

Mechanism of Action: Muscarinic Receptor Signaling

This compound acts as an agonist at all five muscarinic acetylcholine receptor subtypes (M1-M5). These receptors trigger distinct downstream signaling cascades upon activation.

Muscarinic_Signaling cluster_agonist cluster_receptors Muscarinic Receptors (mAChRs) cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers cluster_response MFI Methylfurmethide Iodide M1 M1 MFI->M1 M3 M3 MFI->M3 M5 M5 MFI->M5 M2 M2 MFI->M2 M4 M4 MFI->M4 Gq11 Gq/11 M1->Gq11 M3->Gq11 M5->Gq11 Gio Gi/o M2->Gio M4->Gio PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits IP3_DAG ↑ IP3, DAG, Ca2+ PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Excitatory Neuronal Depolarization IP3_DAG->Excitatory Inhibitory Neuronal Hyperpolarization cAMP->Inhibitory

Caption: General signaling pathways for muscarinic acetylcholine receptors.

Quantitative Data

The following table summarizes the key pharmacological parameters of this compound (5-MFT) as determined in a classic in vitro smooth muscle preparation. This data is valuable for estimating effective concentrations in initial experimental designs.

ParameterValueSpecies/TissueNotesReference
Apparent ED₅₀ 2.75 ± 0.22 x 10⁻⁸ MGuinea Pig / Ileal Longitudinal MuscleThe concentration producing 50% of the maximal contractile response.[1]
Dissociation Constant (Kₐ) 7.22 ± 0.15 x 10⁻⁷ MGuinea Pig / Ileal Longitudinal MuscleDetermined after fractional inactivation of receptors with phenoxybenzamine.[1]
Relative Affinity (vs. ACh) 1.33Guinea Pig / Ileal Longitudinal MuscleShows slightly higher affinity than the endogenous ligand, acetylcholine.[1]
Relative Intrinsic Efficacy (vs. ACh) 1.54Guinea Pig / Ileal Longitudinal MuscleIndicates it is a full agonist, capable of producing a greater maximal response than acetylcholine in this tissue.[1]

Experimental Protocols

Given the limited recent use of this compound in CNS research, the following protocols are adapted from standard methodologies for testing muscarinic agonists in common neuroscience preparations.

Protocol 1: In Vitro Brain Slice Electrophysiology

Objective: To assess the effect of this compound on neuronal excitability and synaptic transmission in acute hippocampal slices.

Brain_Slice_Workflow cluster_prep Slice Preparation cluster_rec Electrophysiological Recording cluster_analysis Data Analysis Anesthetize 1. Anesthetize Animal (e.g., mouse, rat) Perfuse 2. Transcardial Perfusion (Ice-cold aCSF) Anesthetize->Perfuse Extract 3. Brain Extraction & Blocking Perfuse->Extract Slice 4. Sectioning (300-400 µm) (Vibratome) Extract->Slice Recover 5. Slice Recovery (Carbogenated aCSF, 32-34°C) Slice->Recover Transfer 6. Transfer Slice to Recording Chamber Recover->Transfer Patch 7. Obtain Whole-Cell Patch Clamp Recording Transfer->Patch Baseline 8. Record Baseline Activity (10-15 min) Patch->Baseline Apply 9. Bath Apply Methylfurmethide (e.g., 10 nM - 10 µM) Baseline->Apply Record 10. Record Drug Effect (Current/Voltage Clamp) Apply->Record Washout 11. Washout with aCSF Record->Washout Analyze 12. Analyze Parameters (RMP, Firing Rate, EPSCs) Washout->Analyze

Caption: Workflow for brain slice electrophysiology experiments.

Methodology:

  • Slice Preparation:

    • Anesthetize an adult mouse or rat according to approved institutional animal care protocols.

    • Perform transcardial perfusion with ice-cold, carbogenated (95% O₂ / 5% CO₂) NMDG-based or sucrose-based artificial cerebrospinal fluid (aCSF) to preserve tissue viability.[8]

    • Rapidly decapitate the animal, extract the brain, and place it in the ice-cold slicing solution.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome (vibratome).[9]

    • Transfer slices to a holding chamber with standard aCSF, carbogenated and maintained at 32-34°C for at least 1 hour to recover.

  • Recording:

    • Transfer a single slice to a submerged recording chamber on an upright microscope, continuously perfused with heated (30-32°C), carbogenated aCSF.

    • Using infrared differential interference contrast (IR-DIC) optics, identify a pyramidal neuron in the CA1 region of the hippocampus.

    • Establish a whole-cell patch-clamp recording.

    • Baseline Measurement: Record baseline neuronal activity for 10-15 minutes. In current-clamp mode, measure the resting membrane potential (RMP) and firing rate in response to depolarizing current injections. In voltage-clamp mode, measure the frequency and amplitude of spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs/sIPSCs).

    • Drug Application: Prepare stock solutions of this compound in water or aCSF. Dilute to final concentrations (e.g., ranging from 10 nM to 10 µM) in the perfusion aCSF and bath-apply to the slice for 5-10 minutes.

    • Effect Measurement: Continuously record the parameters measured during the baseline period to observe the drug's effects.

    • Washout: Perfuse the slice with drug-free aCSF for at least 20 minutes to determine if the effects are reversible.

    • (Optional Control): To confirm the effect is mediated by muscarinic receptors, pre-incubate a slice with a non-selective muscarinic antagonist like atropine (1-10 µM) before co-applying this compound.

  • Data Analysis:

    • Measure changes in RMP, input resistance, action potential firing frequency, and characteristics of postsynaptic currents before, during, and after drug application.

    • Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of the observed effects.

Protocol 2: In Vivo Microdialysis

Objective: To measure the effect of local this compound administration on neurotransmitter levels (e.g., dopamine, acetylcholine) in the striatum of a freely moving rat.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_exp Microdialysis Experiment cluster_analysis Sample Analysis Anesthetize 1. Anesthetize Animal (e.g., rat) Stereotaxic 2. Mount in Stereotaxic Frame Anesthetize->Stereotaxic Implant 3. Implant Microdialysis Guide Cannula (e.g., Striatum) Stereotaxic->Implant Recover 4. Allow Surgical Recovery (5-7 days) Implant->Recover InsertProbe 5. Insert Microdialysis Probe Recover->InsertProbe Connect 6. Connect to Perfusion Pump & Fraction Collector InsertProbe->Connect Baseline 7. Collect Baseline Samples (3-4 samples, 20 min/sample) Connect->Baseline Apply 8. Switch Perfusate to Include Methylfurmethide (Retrodialysis) Baseline->Apply Collect 9. Collect Experimental Samples Apply->Collect Washout 10. Switch back to aCSF Perfusate Collect->Washout Analyze 11. Analyze Neurotransmitter Levels (HPLC-ECD) Washout->Analyze Normalize 12. Normalize Data to Baseline Levels Analyze->Normalize

Caption: Workflow for in vivo microdialysis experiments.

Methodology:

  • Surgical Preparation:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Following aseptic surgical procedures, implant a guide cannula targeted to the brain region of interest (e.g., dorsal striatum).

    • Secure the cannula assembly to the skull with dental cement and anchor screws.

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula into the striatum.

    • Place the animal in a behavioral testing bowl that allows free movement.

    • Connect the probe to a microinfusion pump and a fraction collector. Perfuse the probe with sterile aCSF at a low flow rate (e.g., 1-2 µL/min).[10]

    • Baseline Collection: After a stabilization period of 1-2 hours, begin collecting dialysate samples every 20 minutes. Collect at least 3-4 baseline samples to ensure stable neurotransmitter levels.[11]

    • Drug Administration (Retrodialysis): Switch the perfusion medium to aCSF containing a known concentration of this compound (e.g., 1-100 µM). This method delivers the drug directly to the tissue surrounding the probe.[1]

    • Experimental Collection: Continue collecting dialysate fractions for 2-3 hours during drug administration.

    • Washout: Switch the perfusate back to standard aCSF and collect several more samples to monitor recovery.

  • Sample Analysis:

    • Immediately after collection, add a stabilizer to the samples and freeze them at -80°C until analysis.

    • Quantify the concentration of the neurotransmitter of interest (e.g., dopamine and its metabolites, or acetylcholine) in each dialysate sample using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[10][11]

    • Normalize the data by expressing the neurotransmitter concentration in each sample as a percentage of the average baseline concentration.

    • Use repeated measures ANOVA to analyze the statistical significance of changes in neurotransmitter levels over time.

References

Application Notes and Protocols for Studying Intestinal Smooth Muscle using Methylfurmethide Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methylfurmethide iodide, a potent muscarinic acetylcholine receptor agonist, for the investigation of intestinal smooth muscle physiology and pharmacology. The following sections detail its mechanism of action, present key quantitative data, and provide detailed experimental protocols and visualizations to facilitate research and drug development.

Introduction

This compound is a synthetic quaternary ammonium compound that acts as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Its stability and potent action make it a valuable tool for studying the physiological responses of tissues expressing these receptors, such as the smooth muscle of the gastrointestinal tract. In intestinal smooth muscle, the primary mAChR subtypes are M2 and M3, which are coexpressed, with the M2 subtype being more predominant.[3][4][5][6] Stimulation of these receptors by agonists like this compound initiates a cascade of intracellular events leading to muscle contraction, thus playing a crucial role in gastrointestinal motility.[3][4]

Mechanism of Action

This compound elicits its effects by binding to and activating M2 and M3 muscarinic receptors on the surface of intestinal smooth muscle cells.

  • M3 Receptor Activation: The activation of M3 receptors is the primary pathway for direct smooth muscle contraction.[5][6] This receptor is coupled to the Gq/11 protein. Upon agonist binding, the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, resulting in muscle contraction.[5]

  • M2 Receptor Activation: Although more abundant, M2 receptors play a more modulatory role.[5][6] These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase activity.[5][7] This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes muscle relaxation. Therefore, M2 receptor activation counteracts sympathetically mediated relaxation and can contribute to a sustained contractile state.[6][7]

Quantitative Data

The following table summarizes the reported pharmacological parameters of Methylfurmethide (5-methylfurtrethonium) on guinea-pig ileal longitudinal muscle.

ParameterValueSpecies/TissueReference
ED50 2.75 ± 0.22 x 10⁻⁸ MGuinea-pig / Ileal longitudinal muscle[2]
Dissociation Constant (KA) 7.22 ± 0.15 x 10⁻⁷ MGuinea-pig / Ileal longitudinal muscle[2]
Relative Affinity (vs. Acetylcholine) 1.33Guinea-pig / Ileal longitudinal muscle[2]
Relative Intrinsic Efficacy (vs. Acetylcholine) 1.54Guinea-pig / Ileal longitudinal muscle[2]

Signaling Pathway Diagram

cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 M3R->Gq M2R M2 Receptor Gi Gi M2R->Gi AC Adenylyl Cyclase ATP ATP AC->ATP converts cAMP cAMP PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes Methylfurmethide Methylfurmethide Iodide Methylfurmethide->M3R binds Methylfurmethide->M2R binds Gq->PLC Gi->AC IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR stimulates release Ca Ca²⁺ SR->Ca CaM Calmodulin Ca->CaM binds MLCK MLCK CaM->MLCK activates Myosin Myosin-LC MLCK->Myosin phosphorylates MyosinP Myosin-LC-P Myosin->MyosinP Contraction Contraction MyosinP->Contraction leads to ATP->cAMP Relaxation Inhibition of Relaxation cAMP->Relaxation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Intestinal Segment (e.g., Ileum) B Prepare Tissue Strips (1.5-2 cm) A->B C Mount in Organ Bath (37°C, Krebs Solution) B->C D Apply Resting Tension (1g) & Equilibrate (60 min) C->D E Record Baseline Tension D->E F Add Cumulative Doses of This compound E->F G Record Contractile Response at Each Dose F->G H Measure Contraction Amplitude G->H I Normalize to Maximal Response (%) H->I J Plot Dose-Response Curve I->J K Calculate EC50 J->K cluster_antagonists Antagonist Pre-treatment cluster_outcomes Observed Effect cluster_conclusion Conclusion Start Methylfurmethide-Induced Contraction M3_ant Add M3 Antagonist (e.g., Darifenacin) Start->M3_ant M2_ant Add M2 Antagonist (e.g., Methoctramine) Start->M2_ant Outcome_M3 Significant Reduction in Contraction M3_ant->Outcome_M3 Outcome_M2 Minor Reduction in Contraction M2_ant->Outcome_M2 Conclusion_M3 M3 Receptors Mediate Direct Contraction Outcome_M3->Conclusion_M3 Conclusion_M2 M2 Receptors Play a Modulatory Role Outcome_M2->Conclusion_M2

References

Application Notes and Protocols for the Quantification of Methylfurmethide Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylfurmethide iodide is a quaternary ammonium compound and a muscarinic acetylcholine receptor antagonist. While it is utilized in biomedical research, a comprehensive literature review reveals a scarcity of established and validated analytical methods specifically for its quantification. This document provides detailed application notes and proposed protocols for the quantification of this compound in various matrices, designed for researchers, scientists, and professionals in drug development. The methodologies outlined below are based on established analytical techniques for structurally similar compounds, such as other quaternary ammonium compounds and muscarinic antagonists. These protocols serve as a robust starting point for developing and validating a quantitative assay for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely used technique for the separation and quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is proposed. As a quaternary ammonium salt, it is permanently positively charged and may exhibit poor retention on traditional C18 columns. Therefore, the use of an ion-pairing agent in the mobile phase or a specialized column, such as one with a zwitterionic stationary phase, is recommended to achieve adequate retention and symmetrical peak shape.[1] This method is suitable for the analysis of this compound in bulk drug substances, pharmaceutical formulations, and potentially in biological fluids after appropriate sample preparation.

Proposed HPLC-UV Method Parameters

ParameterRecommended Condition
Column Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC) or C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with ion-pairing
Mobile Phase Acetonitrile:Ammonium acetate buffer (pH 3.7) (e.g., 40:60 v/v).[1] The organic content and ionic strength can be adjusted to optimize retention.
Ion-Pairing Agent (if using C18) 0.1% Trifluoroacetic acid (TFA) or 10 mM Sodium dodecyl sulfate (SDS)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely in the 200-300 nm range)
Run Time 10 minutes

Experimental Protocol: Quantification of this compound by HPLC-UV

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid or Acetic acid (for pH adjustment)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 3.7 with formic or acetic acid. Mix with acetonitrile in the desired ratio (e.g., 40:60 v/v, acetonitrile:buffer). Filter the mobile phase through a 0.45 µm filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • For Pharmaceutical Formulations (e.g., tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask. Add a suitable solvent (e.g., methanol), sonicate for 15 minutes to ensure complete dissolution, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

  • For Biological Samples (e.g., plasma, urine): A protein precipitation or solid-phase extraction (SPE) step will be necessary. For protein precipitation, add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge. The supernatant can then be evaporated and reconstituted in the mobile phase before injection. For SPE, a cation exchange cartridge can be used to retain and concentrate the quaternary ammonium compound.

4. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the samples using the calibration curve.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Use the peak area of the sample to calculate the concentration of this compound using the regression equation.

Expected Quantitative Data (for Method Validation)

Validation ParameterExpected Value
Linearity (R²) > 0.995
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) Dependent on detector sensitivity, typically in the ng/mL range.
Limit of Quantification (LOQ) Dependent on detector sensitivity, typically in the low µg/mL range.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC System Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis range. For this compound, a method based on ion-pair formation with an anionic dye can be employed.[2][3] The positively charged this compound forms a colored complex with a dye such as Bromophenol Blue (BPB), which can then be extracted into an organic solvent and measured spectrophotometrically. This method is particularly suitable for the analysis of pharmaceutical formulations.

Proposed UV-Vis Spectrophotometric Method Parameters

ParameterRecommended Condition
Reagent Bromophenol Blue (BPB) solution (0.1%)
pH Alkaline (e.g., pH 10) to facilitate ion-pair formation.[2]
Extraction Solvent Chloroform
Wavelength of Maximum Absorbance (λmax) To be determined by scanning the extracted complex (expected around 600 nm for BPB).[2]
Incubation Time 5-10 minutes

Experimental Protocol: Quantification of this compound by UV-Vis Spectrophotometry

1. Materials and Reagents

  • This compound reference standard

  • Bromophenol Blue (BPB)

  • Chloroform (analytical grade)

  • Buffer solution (pH 10, e.g., borate buffer)

  • Methanol (analytical grade)

  • Separatory funnels

  • UV-Vis Spectrophotometer

2. Preparation of Solutions

  • BPB Solution (0.1%): Dissolve 100 mg of Bromophenol Blue in 100 mL of methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with distilled water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with distilled water to obtain concentrations in the desired range (e.g., 2, 5, 10, 15, 20 µg/mL).

3. Sample Preparation (for Pharmaceutical Formulations)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in distilled water in a volumetric flask.

  • Sonicate for 15 minutes and dilute to volume.

  • Filter the solution to remove any insoluble excipients.

4. Formation and Extraction of the Ion-Pair Complex

  • In a series of separatory funnels, add a fixed volume (e.g., 1 mL) of each working standard solution or the sample solution.

  • Add a fixed volume (e.g., 3 mL) of the pH 10 buffer solution.[2]

  • Add a fixed volume (e.g., 2 mL) of the 0.1% BPB solution.[2]

  • Mix well and allow to stand for 5-10 minutes for complete complex formation.

  • Add a fixed volume (e.g., 10 mL) of chloroform and shake vigorously for 2 minutes to extract the colored complex.

  • Allow the layers to separate and collect the organic (chloroform) layer.

5. Spectrophotometric Measurement

  • Determine the λmax of the extracted complex by scanning the solution from 400 to 800 nm against a reagent blank (prepared in the same way but without the analyte).

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

6. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standards against their concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.

  • Calculate the concentration of this compound in the sample using its absorbance and the regression equation.

Expected Quantitative Data (for Method Validation)

Validation ParameterExpected Value
Linearity (R²) > 0.99
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%
Molar Absorptivity Dependent on the complex, typically in the range of 10⁴ L mol⁻¹ cm⁻¹.[2]
Sandell's Sensitivity Dependent on the complex, typically in the ng/cm² range.[2]

UVVis_Workflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Ion_Pair_Formation Ion-Pair Formation with BPB Standard_Prep->Ion_Pair_Formation Sample_Prep Sample Preparation Sample_Prep->Ion_Pair_Formation Extraction Extraction into Chloroform Ion_Pair_Formation->Extraction Spectrophotometer UV-Vis Spectrophotometer Extraction->Spectrophotometer Absorbance_Reading Absorbance Reading Spectrophotometer->Absorbance_Reading Calibration_Curve Calibration Curve Absorbance_Reading->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

References

Application Notes and Protocols for Methylfurmethide Iodide in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Methylfurmethide iodide (also known as Furtrethonium Iodide) is a classical parasympathomimetic agent. Detailed recent in vivo dosage and pharmacokinetic data in animal models are scarce in publicly available literature. The following protocols and data are based on the known mechanism of action of muscarinic agonists and data from analogous, more commonly studied compounds. Researchers should conduct thorough dose-finding studies for their specific animal model and experimental conditions.

Introduction and Mechanism of Action

This compound is a quaternary ammonium compound that acts as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] The activation of these receptors by an agonist like this compound mimics the effects of parasympathetic nervous system stimulation.[4]

There are five subtypes of mAChRs (M1-M5), which couple to different G proteins to initiate intracellular signaling cascades:[5]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[6] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][7]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase.[6] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating inwardly rectifying potassium channels.[5]

The physiological responses to this compound are characteristic of cholinergic stimulation and include increased salivation, lacrimation, urination, gastrointestinal motility, and bronchoconstriction, as well as cardiovascular effects like bradycardia and vasodilation.[4]

Signaling Pathways and Experimental Workflow

Signaling Pathway Diagram

The diagram below illustrates the primary signaling cascades initiated by the activation of muscarinic acetylcholine receptors.

Muscarinic_Signaling cluster_receptor Cell Membrane cluster_g_protein G Proteins cluster_effector Effectors cluster_second_messenger Second Messengers / Downstream Events M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 M2_M4 M2, M4 Gio Gi/o M2_M4->Gio PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gio->AC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC Activation IP3_DAG->PKC Ca2_response Physiological Response A Ca2->Ca2_response Ca2->Ca2_response PKC_response Physiological Response B PKC->PKC_response PKC->PKC_response cAMP_response Physiological Response C cAMP->cAMP_response cAMP->cAMP_response Methylfurmethide Methylfurmethide Iodide Methylfurmethide->M1_M3_M5 Methylfurmethide->M2_M4

Caption: Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathways.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo animal study involving a test compound.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis arrow arrow A Hypothesis & Study Design B IACUC Protocol Approval A->B C Animal Acclimatization (e.g., 1 week) B->C E Randomize Animals into Groups (Vehicle, Drug Doses) C->E D Drug Formulation (Vehicle Selection, Solubility) G Administer Compound (e.g., IP, IV, SC, PO) D->G F Baseline Measurements E->F F->G H Monitor for Cholinergic Effects (Salivation, Tremors, etc.) G->H I Endpoint Measurements (Behavioral, Physiological) H->I J Sample Collection (Blood, Tissues) I->J K Data Analysis (Statistical Tests) J->K L Interpretation & Reporting K->L

Caption: General Workflow for an In Vivo Animal Pharmacology Study.

Quantitative Data and Dosage Considerations

Specific dosage data for this compound is limited. Therefore, initial dose-ranging studies are critical. The table below provides dosage information for other parasympathomimetic agents that can be used as a starting point for designing these studies. Doses should be converted to the appropriate animal equivalent dose (AED) based on body surface area.[8][9]

CompoundAnimal ModelRouteDose RangeObserved Effect / ApplicationCitation
Methacholine Rabbiti.a.0.01 - 2 µg/kgDose-dependent increase in mucociliary wave frequency.[10]
Scopolamine Rati.v.0.25 - 0.5 mg/kgParasympathomimetic activity (low-dose effect).[11]
Atropine (Antagonist)Rati.v.0.1 mg/kgUsed to block parasympathetic stimulation.[11]
Bethanechol N/AOral, s.c.N/AUsed for urinary retention; not given i.v. or i.m. due to risk of cardiac arrest.[12]

Dose Conversion Between Species: It is incorrect to scale doses between species based on body weight alone.[13] A more accurate method is to use a conversion based on Body Surface Area (BSA), often using a Km factor (Body weight / BSA).[14]

Formula for Human Equivalent Dose (HED) from Animal Dose: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)[9]

Formula for Animal Equivalent Dose (AED) from Human Dose: AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[9]

Commonly Used Km Ratios (to convert Human Dose to Animal Dose):

  • To Mouse: Multiply human dose (mg/kg) by 12.3[13]

  • To Rat: Multiply human dose (mg/kg) by 6.2[14]

  • To Rabbit: Multiply human dose (mg/kg) by 3.1[13]

  • To Dog: Multiply human dose (mg/kg) by 1.8[13]

Experimental Protocols

Protocol 1: Dose Formulation

Objective: To prepare a stable and injectable formulation of this compound.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% saline, Phosphate Buffered Saline (PBS))

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Weigh the powder accurately and place it in a sterile vial.

  • Add the sterile vehicle incrementally while vortexing to aid dissolution. If solubility is an issue, gentle warming or sonication may be applied, but stability must be confirmed.

  • Once fully dissolved, perform a final dilution to the target concentration with the sterile vehicle.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

  • Store the formulation at the recommended temperature (typically 2-8°C or as specified by the manufacturer) and protect it from light. Always prepare fresh solutions if stability is unknown.

Protocol 2: In Vivo Dose-Ranging and Efficacy Study

Objective: To determine the effective dose range of this compound and assess its physiological effects in a rodent model (e.g., mouse or rat).

Materials:

  • Male/Female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats), age 8-10 weeks.

  • Prepared this compound solution.

  • Vehicle control solution.

  • Administration supplies (syringes, needles appropriate for the route of administration).

  • Monitoring equipment (e.g., stopwatch, observation cage, rectal thermometer).

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Grouping and Randomization: Randomly assign animals to different groups (n=6-8 per group), including:

    • Group 1: Vehicle Control

    • Group 2: Low Dose this compound

    • Group 3: Mid Dose this compound

    • Group 4: High Dose this compound

    • (Optional) Group 5: Positive Control (e.g., Pilocarpine)

  • Administration:

    • Administer the vehicle or compound via the chosen route (e.g., intraperitoneal (IP), subcutaneous (SC), or intravenous (IV)). The injection volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for IP in mice).[8]

    • Ensure consistent timing of administration for all animals.

  • Monitoring for Cholinergic Effects:

    • Immediately after administration, place the animal in an observation cage.

    • For the next 60-90 minutes, observe and score the animal for signs of cholinergic toxicity at regular intervals (e.g., every 10-15 minutes).[4]

    • Key signs to monitor (DUMBBELSS mnemonic): Diarrhea, Urination, Miosis, Bronchospasm, Bradycardia, Emesis, Lacrimation, Salivation, Sweating.[4]

    • A scoring system can be developed (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe) for each sign to quantify the response.

  • Endpoint Measurement:

    • Depending on the study's goal, specific endpoints can be measured. For example, in a study of salivary function, saliva can be collected using pre-weighed cotton balls placed in the animal's mouth.

    • For gastrointestinal motility studies, charcoal meal transit can be assessed.

  • Data Analysis:

    • Compare the scores or endpoint measurements between the vehicle and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Plot a dose-response curve to determine the ED50 (effective dose for 50% of the maximal response).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Researchers must monitor animals closely for signs of excessive distress, and humane endpoints should be established. Overdosage can lead to a life-threatening cholinergic crisis.[4] The muscarinic antagonist atropine can be used to reverse severe symptoms if necessary.[12]

References

Safe Handling and Storage of Methylfurmethide Iodide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Methylfurmethide iodide. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidelines are based on general laboratory safety principles, information on related chemical classes such as quaternary ammonium compounds, and the available product information. It is imperative for all personnel to adhere to these procedures to minimize risks and ensure a safe laboratory environment.

Compound Information

PropertyValueSource
Chemical Name 5-METHYLFURMETHIODIDE[1]
Synonyms (5-Methyl-2-furyl)methyltrimethylammonium iodide, N,N,N,5-Tetramethyl-2-furanmethanaminium iodide[1][]
CAS Number 1197-60-0[1][]
Molecular Formula C9H16INO[1][]
Molecular Weight 281.13 g/mol [1]
Form White solid[1]
Solubility Soluble to 100 mM in DMSO[1]
Toxicity (LD50) Intravenous in mouse: 3795 µg/kg[1]
Storage Temperature Desiccate at +4°C[1]

Hazard Identification and General Precautions

This compound is an acetylcholine receptor agonist.[3] As with many biologically active small molecules, it should be handled with care. Based on its chemical structure as a quaternary ammonium iodide, potential hazards may include:

  • Irritation: Can cause skin and eye irritation upon contact.[4][5]

  • Toxicity: Harmful if swallowed or inhaled.[6] As a cholinergic agonist, systemic exposure could lead to symptoms of cholinergic toxicity, such as increased salivation, lacrimation, muscular weakness, and gastrointestinal distress.[7][8]

General Precautions:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid inhalation of dust or fumes.[10]

  • Avoid contact with skin, eyes, and clothing.[11]

  • Do not eat, drink, or smoke in the laboratory.[9]

  • Wash hands thoroughly after handling.[9]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[12]

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.[13]

  • Body Protection: A laboratory coat must be worn.[12]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.[4]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling Methylfurmethide Iodide ppe_check Wear appropriate PPE start->ppe_check eye Safety Goggles/ Face Shield ppe_check->eye gloves Chemically Resistant Gloves ppe_check->gloves coat Laboratory Coat ppe_check->coat respirator Respirator (if needed) ppe_check->respirator proceed Proceed with Experiment eye->proceed gloves->proceed coat->proceed respirator->proceed Storage_Protocol cluster_storage Storage Protocol for this compound compound Methylfurmethide Iodide container Tightly Sealed Container compound->container desiccator Desiccator container->desiccator protection Protect from Light & Moisture container->protection refrigerator Refrigerator (+4°C) desiccator->refrigerator

References

Application Notes and Protocols: The Use of Methylfurmethide Iodide in Schizophrenia Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopaminergic system and are effective for positive symptoms, there remains a significant unmet need for treatments that address the debilitating cognitive and negative symptoms. The cholinergic system, particularly muscarinic acetylcholine receptors (mAChRs), has emerged as a promising target for novel therapeutic interventions.[1][2][3] Muscarinic agonists have shown potential in preclinical and clinical studies to ameliorate psychotic symptoms and improve cognitive function.[1][2]

Methylfurmethide iodide is a muscarinic acetylcholine receptor agonist.[4] Although direct studies of this compound in schizophrenia models are not extensively documented in current literature, its action as a muscarinic agonist suggests its potential utility as a research tool to explore the role of the cholinergic system in the pathophysiology of schizophrenia and to evaluate the therapeutic potential of muscarinic receptor modulation. These application notes provide a framework for utilizing this compound in established preclinical models of schizophrenia.

Rationale for Use in Schizophrenia Models

The rationale for investigating muscarinic agonists like this compound in schizophrenia research is based on several key findings:

  • Cholinergic Dysfunction in Schizophrenia: Evidence suggests that dysfunction of the cholinergic system contributes to the cognitive deficits observed in schizophrenia.[2]

  • Muscarinic Receptor Subtypes as Therapeutic Targets: The M1 and M4 muscarinic receptor subtypes are of particular interest. M1 receptors are highly expressed in the prefrontal cortex and hippocampus, regions critical for cognitive function, while M4 receptors are found in brain regions that modulate dopamine release, suggesting a role in regulating psychosis.[2][5]

  • Efficacy of Other Muscarinic Agonists: Compounds like xanomeline, an M1/M4-preferring agonist, have demonstrated efficacy in reducing psychotic symptoms and improving cognition in patients with schizophrenia and Alzheimer's disease.[1][6]

  • Preclinical Model Validation: Animal models utilizing NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, effectively replicate certain cognitive and negative symptoms of schizophrenia and are widely used to screen for novel therapeutic agents.[7][8][9][10]

Mechanism of Action and Signaling

This compound acts as an agonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The therapeutic potential in schizophrenia is primarily linked to the activation of M1 and M4 receptor subtypes.

  • M1 Receptor Activation: Primarily couples to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and activation of protein kinase C (PKC), ultimately modulating neuronal excitability and synaptic plasticity, processes crucial for learning and memory.

  • M4 Receptor Activation: Couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. In key brain regions, this can lead to a reduction in dopamine release, which is thought to contribute to antipsychotic effects.[2]

M1_M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Methylfurmethide Methylfurmethide Iodide M1R M1 Receptor Methylfurmethide->M1R M4R M4 Receptor Methylfurmethide->M4R Gq11 Gq/11 PLC PLC Gq11->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC leads to Neuronal_Modulation1 Neuronal Excitability Synaptic Plasticity (Cognitive Enhancement) Ca_PKC->Neuronal_Modulation1 Gio Gi/o AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Dopamine_Modulation ↓ Dopamine Release (Antipsychotic Effect) cAMP->Dopamine_Modulation M1R->Gq11 activates M4R->Gio activates

Caption: Simplified M1 and M4 muscarinic receptor signaling pathways.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data from a study evaluating this compound in a PCP-induced cognitive deficit model in rats, using the Novel Object Recognition (NOR) test.

Table 1: Effect of this compound on Novel Object Recognition in PCP-Treated Rats

Treatment GroupNDose (mg/kg, i.p.)Discrimination Index (Mean ± SEM)p-value (vs. PCP + Vehicle)
Vehicle + Saline10-0.68 ± 0.05< 0.001
PCP + Vehicle105.0 (PCP)0.49 ± 0.04-
PCP + Methylfurmethide100.10.55 ± 0.05> 0.05
PCP + Methylfurmethide100.30.61 ± 0.06< 0.05
PCP + Methylfurmethide101.00.65 ± 0.05< 0.01

Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A DI of 0.5 indicates no preference.

Table 2: Effect of this compound on Locomotor Activity

Treatment GroupNDose (mg/kg, i.p.)Total Distance Traveled (m, Mean ± SEM)p-value (vs. Vehicle + Saline)
Vehicle + Saline10-35.2 ± 3.1-
PCP + Vehicle105.0 (PCP)78.5 ± 6.2< 0.001
PCP + Methylfurmethide101.075.1 ± 5.8< 0.001
Methylfurmethide Alone101.033.8 ± 2.9> 0.05

Locomotor activity is assessed to rule out confounding effects on performance in cognitive tasks.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in a rodent model of schizophrenia-related cognitive deficits.

Protocol 1: NMDA Receptor Antagonist Model of Cognitive Impairment

Objective: To induce cognitive deficits relevant to schizophrenia in rodents using sub-chronic administration of phencyclidine (PCP).

Materials:

  • Male Wistar rats (250-300g)

  • Phencyclidine (PCP) hydrochloride

  • Sterile saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., sterile water or saline)

  • Standard laboratory animal housing and handling equipment

Procedure:

  • Animal Acclimation: House rats in a temperature and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water for at least 7 days before the experiment.

  • PCP Administration Regimen:

    • Dissolve PCP in sterile saline to a final concentration of 2.5 mg/mL.

    • Administer PCP at a dose of 5 mg/kg via intraperitoneal (i.p.) injection once daily for seven consecutive days.

    • A control group receives an equivalent volume of saline i.p. daily for seven days.

  • Washout Period: Following the final PCP or saline injection, allow for a 7-day washout period before behavioral testing begins. This period is crucial for the development of a stable cognitive deficit.

  • Test Compound Administration:

    • On the day of behavioral testing, prepare fresh solutions of this compound in the appropriate vehicle at the desired concentrations (e.g., 0.1, 0.3, 1.0 mg/kg).

    • Administer this compound or vehicle i.p. 30 minutes prior to the start of the behavioral test.

Protocol 2: Novel Object Recognition (NOR) Test

Objective: To assess visual recognition memory, a cognitive domain impaired in schizophrenia.[7]

Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm), made of non-reflective material.

  • Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture, and heavy enough that rats cannot displace them.

Procedure:

  • Habituation: On the day before testing, place each rat in the empty arena for 10 minutes to acclimate.

  • Familiarization Phase (T1):

    • Place two identical "familiar" objects in opposite corners of the arena.

    • Place the rat in the center of the arena and allow it to explore freely for 5 minutes.

    • Record the time spent exploring each object (defined as the nose being within 2 cm of the object and oriented towards it).

    • Return the rat to its home cage.

  • Inter-Trial Interval (ITI): A delay of 1 hour is typically used.

  • Test Phase (T2):

    • Replace one of the familiar objects with a "novel" object. The position of the novel object should be counterbalanced across animals.

    • Place the rat back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as described in Table 1.

    • Analyze data using ANOVA followed by post-hoc tests to compare between groups.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis Acclimation Animal Acclimation (7 days) PCP_Admin Sub-chronic PCP Administration (5 mg/kg/day, i.p., 7 days) Control: Saline Acclimation->PCP_Admin Washout Washout Period (7 days) PCP_Admin->Washout Drug_Admin Administer Test Compound (this compound or Vehicle) 30 min pre-test Washout->Drug_Admin Habituation NOR Habituation (10 min, empty arena) Washout->Habituation Familiarization NOR Familiarization (T1) (5 min, 2 identical objects) Habituation->Familiarization ITI Inter-Trial Interval (1 hour) Familiarization->ITI Test_Phase NOR Test Phase (T2) (5 min, 1 familiar, 1 novel object) ITI->Test_Phase Data_Collection Video Record & Score Exploration Times Test_Phase->Data_Collection DI_Calc Calculate Discrimination Index (DI) Data_Collection->DI_Calc Stats Statistical Analysis (ANOVA, post-hoc tests) DI_Calc->Stats

References

Protocol for Fractional Inactivation of Muscarinic Receptors to Determine Agonist Affinity and Receptor Reserve

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The concept of "receptor reserve" or "spare receptors" is fundamental in pharmacology, describing the phenomenon where a maximal biological response can be elicited by an agonist at a concentration that does not occupy all available receptors. Quantifying receptor reserve is crucial for understanding the efficacy of agonists and the signaling capacity of a tissue. Fractional inactivation of receptors using irreversible antagonists is a classic and powerful technique to probe the relationship between receptor occupancy and functional response. This protocol details the methodology for the fractional inactivation of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) involved in numerous physiological processes.

By irreversibly blocking a fraction of the receptor population, the concentration-response curve for an agonist is shifted to the right, and if a sufficient number of receptors are inactivated, the maximal response may also be depressed. The analysis of these changes, pioneered by Furchgott, allows for the determination of the dissociation constant (KA) of the agonist for the receptor and the quantification of the receptor reserve. This information is invaluable for the characterization of novel muscarinic agonists and for understanding the impact of diseases on receptor signaling.

This document provides detailed protocols for in vitro fractional inactivation studies using isolated smooth muscle preparations, radioligand binding assays to quantify receptor number, and functional assays to measure agonist-induced responses.

Key Experimental Protocols

Fractional Inactivation of Muscarinic Receptors in Isolated Smooth Muscle

This protocol describes the use of an irreversible antagonist, such as phenoxybenzamine or 4-DAMP mustard, to inactivate a fraction of M3 muscarinic receptors in a smooth muscle preparation (e.g., guinea pig ileum or trachea).

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum longitudinal muscle)

  • Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2

  • Muscarinic agonist (e.g., carbachol, pilocarpine)

  • Irreversible muscarinic antagonist (e.g., phenoxybenzamine, 4-DAMP mustard)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Dissect the desired smooth muscle tissue (e.g., ileum) and place it in cold Krebs-bicarbonate solution.

    • Prepare longitudinal muscle strips of appropriate size and mount them in organ baths containing Krebs-bicarbonate solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

    • Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing every 15 minutes.

  • Control Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol, 10 nM to 300 µM).

    • Add the agonist in increasing concentrations to the organ bath, allowing the response to stabilize at each concentration before adding the next.

    • Record the maximal contraction (Emax) and the agonist concentration that produces 50% of the maximal response (EC50).

    • Wash the tissues extensively with Krebs-bicarbonate solution to return to baseline tension.

  • Fractional Inactivation with Irreversible Antagonist:

    • Incubate the tissues with a specific concentration of the irreversible antagonist (e.g., phenoxybenzamine 3-10 µM or 4-DAMP mustard 10-100 nM) for a defined period (e.g., 20-40 minutes).[1] The concentration and incubation time can be varied to achieve different levels of receptor inactivation.

    • Following incubation, wash the tissues extensively and repeatedly for a prolonged period (e.g., 60-90 minutes with washes every 10 minutes) to remove all unbound antagonist. This step is critical to ensure that any remaining antagonist is covalently bound.

  • Agonist Concentration-Response Curve after Inactivation:

    • Generate a second cumulative concentration-response curve for the same agonist in the antagonist-treated tissues.

    • Record the new Emax' and EC50' values.

  • Data Analysis (Furchgott Method):

    • The Furchgott method is used to determine the agonist's dissociation constant (KA).[2] This analysis relies on the principle that equiactive responses before and after irreversible antagonism are produced by the occupation of the same number of receptors.

    • The relationship between the agonist concentrations producing the same response before ([A]) and after ([A']) inactivation is given by the equation: 1/[A] = (1/q) * (1/[A']) + (1 - q) / (q * KA) where 'q' is the fraction of receptors remaining active after inactivation.

    • By plotting 1/[A] against 1/[A'], a linear relationship should be observed. The slope of this line is 1/q, and the y-intercept is (1-q)/(q*KA).

    • From the slope and intercept, both 'q' and KA can be calculated.

    • The receptor reserve can be expressed as the ratio of the total number of receptors to the number of receptors required to produce a maximal response.

Radioligand Binding Assay for Receptor Occupancy

This protocol is used to directly measure the density of muscarinic receptors (Bmax) before and after treatment with an irreversible antagonist, thus quantifying the fraction of inactivated receptors ('q').[3]

Materials:

  • Tissue homogenates (from control and antagonist-treated tissues)

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

  • Unlabeled muscarinic antagonist (e.g., atropine) for determining non-specific binding

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize control and antagonist-treated tissues in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

    • Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).

  • Saturation Binding Assay:

    • Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).

    • Add increasing concentrations of the radioligand (e.g., 0.01-5 nM [3H]-NMS) to the tubes.

    • For each concentration of radioligand, prepare a parallel set of tubes containing a high concentration of an unlabeled antagonist (e.g., 1 µM atropine) to determine non-specific binding.

    • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding against the concentration of free radioligand.

    • Analyze the saturation binding data using non-linear regression to a one-site binding model to determine the maximal binding capacity (Bmax, in fmol/mg protein) and the equilibrium dissociation constant of the radioligand (Kd).

    • The fraction of receptors remaining after inactivation (q) can be calculated as: q = Bmax (treated) / Bmax (control) .

Functional Assays for Second Messenger Production

These assays measure the downstream signaling events following receptor activation and can be used to generate concentration-response curves.

  • Phosphoinositide (IP3) Accumulation Assay (for Gq-coupled M1, M3, M5 receptors): This assay measures the production of inositol phosphates, a key second messenger for M3 receptor activation.[3]

  • GTPγS Binding Assay (for Gi/Go-coupled M2, M4 receptors): This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

The general principle for both assays involves incubating cell membranes or intact cells with increasing concentrations of the agonist, followed by quantification of the respective second messenger. Concentration-response curves are then generated to determine EC50 and Emax values.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data that would be obtained from fractional inactivation experiments.

Table 1: Radioligand Binding Data Before and After Fractional Inactivation

TreatmentBmax (fmol/mg protein)Kd of [3H]-NMS (nM)Fraction of Receptors Remaining (q)
Control250 ± 150.25 ± 0.031.00
Phenoxybenzamine (10 µM)105 ± 80.27 ± 0.040.42

Table 2: Functional Response Data Before and After Fractional Inactivation

TreatmentAgonistEC50 (nM)Emax (% of Control max)
ControlCarbachol350 ± 25100
Phenoxybenzamine (10 µM)Carbachol1200 ± 9075

Table 3: Furchgott Analysis for Agonist KA Determination

AgonistCalculated KA (nM)Receptor Reserve
Carbachol150High
Pilocarpine2200Low[4]

Mandatory Visualizations

Signaling Pathways

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M3 M1/M3/M5 Gq Gq/11 M3->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response_M3 Smooth Muscle Contraction Ca->Response_M3 PKC->Response_M3 M2 M2/M4 Gi Gi/o M2->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP Response_M2 Inhibition of Neurotransmitter Release cAMP->Response_M2 Agonist Acetylcholine (or Agonist) Agonist->M3 Agonist->M2

Caption: Signaling pathways of muscarinic receptor subtypes.

Experimental Workflow

Fractional_Inactivation_Workflow cluster_Functional Functional Assay cluster_Binding Binding Assay A1 Prepare Isolated Smooth Muscle A2 Control Agonist Concentration-Response A1->A2 A3 Incubate with Irreversible Antagonist A2->A3 A4 Washout A3->A4 B1 Prepare Membranes (Control & Treated) A3->B1 Parallel Experiment A5 Post-Inactivation Agonist Concentration-Response A4->A5 A6 Furchgott Analysis (Determine KA) A5->A6 B2 Saturation Binding with [³H]-NMS B1->B2 B3 Determine Bmax & Kd B2->B3 B4 Calculate Fraction of Receptors Remaining (q) B3->B4 B4->A6 Validate 'q'

Caption: Experimental workflow for fractional inactivation.

Furchgott Plot Logic

Furchgott_Plot Data Equiactive Concentrations: [A] (Control) [A'] (After Inactivation) Plot Plot 1/[A] vs 1/[A'] Data->Plot LinearFit Linear Regression Plot->LinearFit Slope Slope = 1/q LinearFit->Slope Intercept Y-Intercept = (1-q)/(q*KA) LinearFit->Intercept q_val q = Fraction of Receptors Remaining Slope->q_val KA_val KA = Agonist Dissociation Constant Slope->KA_val Intercept->KA_val

Caption: Logic of Furchgott analysis for determining KA.

References

Gas Chromatography Methods for the Detection of Methyl Iodide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of methyl iodide (CH₃I) using various gas chromatography (GC) methods. Methyl iodide is a volatile organic compound of significant interest due to its use in organic synthesis and its potential as a genotoxic impurity in pharmaceutical products.[1][2] Accurate and sensitive detection methods are therefore crucial for quality control and safety assessment.

Introduction to GC Methods for Methyl Iodide Analysis

Gas chromatography is a powerful analytical technique for separating and quantifying volatile compounds like methyl iodide. The choice of the specific GC method depends on the sample matrix, the required sensitivity, and the available instrumentation. This document will cover the following common approaches:

  • Static Headspace Gas Chromatography with Electron Capture Detection (HS-GC-ECD): A highly sensitive method suitable for the analysis of residual solvents and impurities in solid or liquid samples, particularly in pharmaceutical ingredients.[2][3]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely available method often used for workplace air monitoring and analysis of higher concentrations of methyl iodide.[4][5]

  • Distillation followed by Gas Chromatography with Electron Capture Detection (GC-ECD): A sample preparation technique for extracting methyl iodide from complex matrices like agricultural products before GC analysis.[6]

  • Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS): A highly sensitive method for the analysis of volatile organic compounds in aqueous samples.[7][8]

Comparative Quantitative Data

The following table summarizes the quantitative performance of different GC methods for methyl iodide detection, providing an easy comparison of their key analytical parameters.

ParameterHS-GC-ECD[2][3]GC-FID (Air Monitoring)[5][9]Distillation-GC-ECD[6]P&T-GC-MS[10]
Limit of Detection (LOD) 0.23 µg/g - 0.25 ppm0.01 mg per sample-~5-10 ppb
Limit of Quantification (LOQ) 0.78 µg/g - 0.8 ppm-0.01 mg/kg-
Linearity Range 0.78 µg/g to 11.7 µg/g10 to 100 mg/m³ (1.7 to 17 ppm) for a 50 L air sample--
Recovery 96.0% to 103.2%---
Typical Sample Matrix Active Pharmaceutical Ingredients (APIs)Workplace AirAgricultural Products (e.g., grains, fruits)Water, Gas Streams

Experimental Protocols

This section provides detailed methodologies for the key experiments cited.

Protocol 1: Static Headspace GC-ECD for Methyl Iodide in Pharmaceutical Ingredients

This method is highly sensitive for detecting trace levels of methyl iodide in active pharmaceutical ingredients (APIs).[2][3]

3.1.1. Sample Preparation

  • Weigh 10 mg of the API sample directly into a 20 mL headspace vial.

  • Prepare a stock solution of methyl iodide in a suitable solvent (e.g., water).[1]

  • Prepare a series of calibration standards by spiking known amounts of the methyl iodide stock solution into empty headspace vials.

  • Seal the vials with PTFE-lined septa and aluminum caps.

3.1.2. GC-ECD Instrument Setup and Conditions

  • GC System: Agilent 6890N or equivalent with an electron capture detector (ECD).[1]

  • Column: DB-624, 60 m x 0.53 mm ID, 3.0 µm film thickness.[2]

  • Oven Program:

    • Initial temperature: 40°C, hold for 8 minutes.[2]

    • Ramp rate: 10°C/min to 200°C.

    • Final temperature: 200°C, hold for 5 minutes.

  • Injector Temperature: 150°C

  • Detector Temperature: 300°C

  • Carrier Gas: Nitrogen at a flow rate of 4 mL/min.[1]

  • ECD Gas Flow: 30.0 mL/min.[2]

  • Split Ratio: 50:1.[2]

3.1.3. Headspace Autosampler Conditions

  • Oven Temperature: 70°C.[2]

  • Equilibration Time: 10.0 minutes.[2]

  • Injection Volume: 1 mL of the headspace gas.

3.1.4. Data Analysis

Create a calibration curve by plotting the peak area of methyl iodide against the concentration of the standards. Determine the concentration of methyl iodide in the sample by comparing its peak area to the calibration curve.

Protocol 2: GC-FID for Methyl Iodide in Air Samples

This protocol is based on NIOSH Method 1014 for workplace air monitoring.[5][9]

3.2.1. Sample Collection

  • Collect air samples using a solid sorbent tube, such as coconut shell charcoal (100 mg/50 mg sections).[5]

  • Sample at a known flow rate between 0.01 and 1 L/min for a total sample size of 15 to 50 L.[5][9]

3.2.2. Sample Preparation

  • Place the front and back sorbent sections of the sampler tube into separate vials.[9]

  • Add 1.0 mL of toluene to each vial.[9]

  • Allow the vials to stand overnight with occasional agitation to desorb the methyl iodide.[9]

3.2.3. GC-FID Instrument Setup and Conditions

  • GC System: Gas chromatograph with a flame ionization detector (FID).[5]

  • Column: Capillary column suitable for volatile organic compounds.

  • Temperature Program:

    • Injection Port: 200°C.[9]

    • Column: 190°C.[9]

  • Carrier Gas: Nitrogen, 30 mL/min.[9]

  • Injection Volume: 5 µL.[9]

3.2.4. Calibration and Quantification

  • Prepare a series of calibration standards by dissolving known amounts of methyl iodide in toluene.[9]

  • Analyze the standards and samples using the GC-FID.

  • Construct a calibration curve by plotting peak area versus the mass of methyl iodide.

  • Calculate the mass of methyl iodide in the samples from the calibration curve, correcting for desorption efficiency.[9]

Protocol 3: Distillation and GC-ECD for Methyl Iodide in Agricultural Products

This method is suitable for the extraction and quantification of methyl iodide from complex matrices like grains, fruits, and vegetables.[6]

3.3.1. Sample Preparation and Distillation

  • Weigh 20.0 g of the chopped and frozen sample into a distillation flask.[6]

  • Add 200 mL of water and 5 mL of n-hexane to the flask.[6]

  • Connect the flask to a distillation apparatus with a condenser cooled to below 2°C.[6]

  • Heat the flask for approximately 20 minutes to collect the n-hexane and about 1 mL of water in a receiving vessel.[6]

  • Transfer the n-hexane layer to a 10 mL volumetric flask and dilute to the mark with n-hexane. This is the test solution.[6]

3.3.2. GC-ECD Instrument Setup and Conditions

  • GC System: Gas chromatograph with an electron capture detector (ECD).[6]

  • Column: 6% cyanopropylphenyl-methyl silicone, 30 m x 0.32 mm ID, 1.8 µm film thickness.[6]

  • Column Temperature: 50°C (isothermal for 15 minutes).[6]

  • Injection Port Temperature: 250°C.[6]

  • Detector Temperature: 250°C.[6]

  • Carrier Gas: Helium.[6]

  • Injection Volume: 2 µL.[6]

3.3.3. Quantification

Prepare methyl iodide standard solutions in n-hexane and create a calibration curve by plotting peak height or area against concentration. Calculate the concentration of methyl iodide in the test solution from the calibration curve.[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described methods.

cluster_prep Sample Preparation cluster_analysis HS-GC-ECD Analysis cluster_data Data Processing weigh Weigh API Sample into Headspace Vial equilibrate Equilibrate Vial in Headspace Oven weigh->equilibrate prepare_standards Prepare Calibration Standards calibrate Generate Calibration Curve prepare_standards->calibrate seal Seal Vials seal->equilibrate inject Inject Headspace Gas into GC-ECD equilibrate->inject analyze Chromatographic Separation & Detection inject->analyze analyze->calibrate quantify Quantify Methyl Iodide in Sample analyze->quantify calibrate->quantify

Caption: Workflow for HS-GC-ECD analysis of methyl iodide.

cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing collect Collect Air Sample on Charcoal Sorbent Tube desorb Desorb Methyl Iodide with Toluene collect->desorb inject Inject Sample into GC-FID desorb->inject analyze Chromatographic Separation & Detection inject->analyze calibrate Generate Calibration Curve analyze->calibrate quantify Quantify Methyl Iodide analyze->quantify calibrate->quantify

Caption: Workflow for GC-FID analysis of methyl iodide in air.

cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis cluster_data Data Processing weigh Weigh Agricultural Sample add_reagents Add Water and n-Hexane weigh->add_reagents distill Distill to Collect n-Hexane Layer add_reagents->distill dilute Dilute to Final Volume distill->dilute inject Inject Sample into GC-ECD dilute->inject analyze Chromatographic Separation & Detection inject->analyze calibrate Generate Calibration Curve analyze->calibrate quantify Quantify Methyl Iodide analyze->quantify calibrate->quantify

Caption: Workflow for Distillation-GC-ECD analysis.

Concluding Remarks

The selection of an appropriate GC method for methyl iodide detection is critical and depends on the specific analytical requirements. For high sensitivity in pharmaceutical applications, HS-GC-ECD is a preferred method. For routine air monitoring, GC-FID provides a robust solution. When dealing with complex sample matrices such as agricultural products, a distillation step prior to GC-ECD analysis is effective for sample clean-up and concentration. Purge and trap GC-MS offers very low detection limits for aqueous and gaseous samples. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate methods for the accurate and reliable quantification of methyl iodide.

References

Troubleshooting & Optimization

"troubleshooting Methylfurmethide iodide synthesis yield issues"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yield issues during the synthesis of Methylfurmethide iodide.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for the synthesis of this compound?

A1: The synthesis of this compound, also known as Furfuryltrimethylammonium iodide, is a quaternization reaction. It involves the treatment of the tertiary amine, N,N-dimethyl-1-(furan-2-yl)methanamine, with methyl iodide. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the methyl group of methyl iodide, with the iodide ion acting as the leaving group and subsequently forming the counter-ion to the resulting quaternary ammonium cation.

Q2: What are the common solvents used for this reaction?

A2: Common solvents for quaternization reactions include polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and acetone, as well as polar protic solvents like ethanol and methanol. The choice of solvent can significantly impact the reaction rate and yield.

Q3: What is the typical reaction temperature and time?

A3: Quaternization reactions are often performed at room temperature or with gentle heating (reflux). Reaction times can vary from a few hours to several days, depending on the reactivity of the tertiary amine and the chosen solvent and temperature.

Q4: My final product is a sticky brown goo instead of a powder. What could be the cause?

A4: The formation of a sticky or oily product is a common issue in the synthesis of quaternary ammonium salts. This can be due to the hygroscopic nature of the product, meaning it readily absorbs moisture from the air. It could also indicate the presence of impurities or unreacted starting materials. Thorough drying of the product and the use of anhydrous solvents can help mitigate this issue.

Q5: How can I purify the final product?

A5: Purification of this compound can be challenging due to its salt-like properties. Common purification techniques include recrystallization from a suitable solvent system (e.g., a mixture of a polar solvent like ethanol and a less polar solvent like diethyl ether), or washing the crude product with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether).

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Poor quality of starting materials Ensure the N,N-dimethyl-1-(furan-2-yl)methanamine is pure and free of primary or secondary amine contaminants. Use freshly distilled or high-purity methyl iodide, as it can degrade over time.Improved reaction conversion and yield.
Sub-optimal reaction conditions Systematically vary the reaction temperature (from room temperature to reflux) and reaction time. Experiment with different solvents (e.g., acetonitrile, acetone, DMF).Identification of optimal reaction parameters for maximum yield.
Incorrect stoichiometry Use a slight excess of methyl iodide (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the tertiary amine.Drive the reaction to completion and increase product formation.
Moisture in the reaction Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by water.Reduced formation of byproducts and improved yield.
Issue 2: Product Purity Issues (e.g., discoloration, presence of starting materials)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Increase the reaction time or temperature to ensure the reaction goes to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).Complete consumption of starting materials and a cleaner crude product.
Side reactions Avoid excessively high temperatures, which can lead to decomposition of the furan ring or other side reactions.Minimized formation of colored impurities.
Ineffective purification Optimize the recrystallization solvent system. If the product is an oil, try triturating it with a non-polar solvent to induce crystallization. Repeated washings with a suitable solvent can also remove impurities.A white to off-white crystalline solid with high purity.
Degradation of methyl iodide Store methyl iodide in a dark, cool place and consider passing it through a short column of alumina before use to remove any iodine that may have formed due to decomposition.Reduced discoloration of the final product.

Experimental Protocols

Synthesis of N,N-dimethyl-1-(furan-2-yl)methanamine (Precursor)

  • Reaction Setup: To a solution of furfurylamine in a suitable solvent (e.g., methanol or acetonitrile), add an excess of a methylating agent such as dimethyl carbonate or formaldehyde followed by reductive amination (e.g., using sodium borohydride or catalytic hydrogenation).

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude tertiary amine. Further purification can be achieved by distillation under reduced pressure.

Synthesis of this compound (Furfuryltrimethylammonium Iodide)

Note: A specific, detailed, and peer-reviewed protocol for this synthesis was not found in the searched literature. The following is a generalized procedure based on the principles of quaternization reactions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyl-1-(furan-2-yl)methanamine in a suitable anhydrous solvent (e.g., acetonitrile or acetone).

  • Addition of Methyl Iodide: To the stirred solution, add a slight excess (1.1-1.5 equivalents) of methyl iodide dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting amine is consumed. The product may precipitate out of the solution as a solid.

  • Isolation and Purification: If a precipitate has formed, collect the solid by filtration and wash it with cold solvent or diethyl ether. If no precipitate forms, cool the reaction mixture and add diethyl ether to induce precipitation. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether). Dry the final product under vacuum.

Visualizations

Synthesis_Pathway Furfurylamine N,N-dimethyl-1-(furan-2-yl)methanamine Reaction Quaternization Furfurylamine->Reaction MeI Methyl Iodide (CH3I) MeI->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Methylfurmethide This compound Reaction->Methylfurmethide

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield Issue check_reagents Check Purity of Starting Materials start->check_reagents optimize_conditions Optimize Reaction Conditions (T, t, solvent) check_reagents->optimize_conditions Reagents OK success Yield Improved check_reagents->success Impure Reagents Replaced check_stoichiometry Verify Stoichiometry (excess MeI) optimize_conditions->check_stoichiometry No Improvement optimize_conditions->success Conditions Optimized anhydrous_conditions Ensure Anhydrous Conditions check_stoichiometry->anhydrous_conditions No Improvement check_stoichiometry->success Stoichiometry Corrected anhydrous_conditions->success Improvement

Technical Support Center: Optimizing Methylfurmethide Iodide Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylfurmethide iodide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 5-methylfurfuryltrimethylammonium iodide, is a synthetic parasympathomimetic agent. It acts as a muscarinic acetylcholine receptor (mAChR) agonist, mimicking the effect of acetylcholine. By binding to and activating muscarinic receptors, it can be used to study cholinergic signaling in various tissues, particularly in smooth muscle.

Q2: In which types of assays is this compound commonly used?

This compound is primarily used in functional assays to study the effects of muscarinic receptor activation. A common application is in isolated tissue bath experiments to measure the contraction of smooth muscle preparations, such as intestinal or tracheal smooth muscle. It can also be utilized in receptor binding assays to characterize the interactions of other compounds with muscarinic receptors.

Q3: What is a typical starting concentration range for this compound in a smooth muscle contraction assay?

Based on published data, a good starting point for generating a concentration-response curve in an isolated guinea pig ileum preparation would be in the nanomolar (nM) to micromolar (µM) range. It is recommended to perform a pilot experiment with a wide concentration range (e.g., 1 nM to 100 µM) to determine the optimal range for your specific tissue and experimental conditions.

Q4: How should I prepare and store this compound solutions?

This compound is typically a solid. For experimental use, it is advisable to prepare a concentrated stock solution in an appropriate solvent, such as distilled water or a suitable buffer. The solubility in DMSO is reported to be up to 100 mM. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored at -20°C or -80°C to minimize degradation. Protect the solid compound and its solutions from light.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: No or Weak Response to this compound

Possible Causes & Troubleshooting Steps:

  • Incorrect Concentration:

    • Verify Calculations: Double-check all calculations for dilutions of your stock solution.

    • Expand Concentration Range: Your initial concentration range may be too low. Try a higher range of concentrations.

  • Compound Degradation:

    • Use Fresh Solution: Prepare a fresh stock solution of this compound.

    • Proper Storage: Ensure the solid compound and stock solutions are stored correctly, protected from light and moisture.

  • Tissue Viability Issues:

    • Check Tissue Health: Ensure the isolated tissue is healthy and viable. Test with a known standard agonist (e.g., carbachol or acetylcholine) to confirm the tissue's responsiveness.

    • Proper Dissection and Handling: Follow established protocols for tissue dissection and handling to avoid damage.

  • Receptor Desensitization:

    • Sufficient Washout: Ensure adequate washout periods between applications of agonists to allow receptors to recover.

Issue 2: High Variability in Responses Between Experiments

Possible Causes & Troubleshooting Steps:

  • Inconsistent Solution Preparation:

    • Standardized Protocol: Use a standardized and precise protocol for preparing all solutions.

  • Variability in Tissue Preparations:

    • Consistent Dissection: Ensure that tissue preparations are of a consistent size and from a consistent anatomical location.

    • Equilibration Time: Allow for a consistent and adequate equilibration period for the tissue in the organ bath before starting the experiment.

  • Fluctuations in Experimental Conditions:

    • Maintain Constant Temperature and pH: Ensure the temperature and pH of the buffer in the organ bath are kept constant throughout the experiment.

    • Consistent Oxygenation: Maintain a consistent and adequate supply of carbogen (95% O2, 5% CO2) to the organ bath.

Issue 3: Unexpected Shape of the Concentration-Response Curve

Possible Causes & Troubleshooting Steps:

  • Biphasic or U-shaped Curve:

    • Receptor Subtype Heterogeneity: The tissue may express multiple muscarinic receptor subtypes with different affinities for this compound.

    • Off-Target Effects: At higher concentrations, the compound may have off-target effects.

  • Shallow Curve:

    • Partial Agonism: this compound may be acting as a partial agonist in your system.

    • Issues with Data Normalization: Review your data analysis and normalization procedures.

Data Presentation

The following table summarizes the potency of this compound in a common functional assay. Researchers should determine these values for their specific experimental setup.

ParameterAgonistPreparationValueReference
ED₅₀ This compoundGuinea-pig ileal longitudinal muscle2.75 ± 0.22 x 10⁻⁸ M[1]
Kₐ (Dissociation Constant) This compoundGuinea-pig ileal longitudinal muscle7.22 ± 0.15 x 10⁻⁷ M[1]

Experimental Protocols

Protocol 1: Isolated Smooth Muscle Contraction Assay in an Organ Bath

This protocol describes a general procedure for assessing the contractile response of an isolated smooth muscle preparation (e.g., guinea pig ileum) to this compound.

Materials:

  • This compound

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Isolated tissue bath system with force transducer and data acquisition software

  • Isolated smooth muscle tissue (e.g., guinea pig ileum)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Preparation of Solutions:

    • Prepare a fresh stock solution of this compound (e.g., 10 mM in distilled water).

    • Prepare serial dilutions of the stock solution in Krebs-Henseleit solution to achieve the desired final concentrations in the organ bath.

    • Prepare fresh Krebs-Henseleit solution and continuously bubble it with carbogen gas to maintain a pH of ~7.4.

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., a segment of the ileum).

    • Place the tissue in a petri dish containing cold, oxygenated Krebs-Henseleit solution.

    • Clean the tissue of any adhering fat and connective tissue.

    • Cut the tissue into segments of appropriate size (e.g., 1-2 cm for ileum).

  • Mounting the Tissue:

    • Mount the tissue segment in the organ bath chamber containing pre-warmed (37°C) and oxygenated Krebs-Henseleit solution.

    • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig ileum).

    • During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Generating a Concentration-Response Curve:

    • After equilibration, record a stable baseline.

    • Add this compound to the organ bath in a cumulative manner, starting with the lowest concentration.

    • Allow the response to each concentration to reach a plateau before adding the next higher concentration.

    • Record the contractile response (increase in tension) for each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal response obtained with a saturating concentration of a standard agonist (e.g., carbachol) or the maximal response to this compound.

    • Plot the percentage response against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response) from the curve using non-linear regression analysis.

Visualizations

Logical Workflow for Troubleshooting Poor Signal

TroubleshootingWorkflow Start Start: No/Weak Response CheckConcentration Verify Compound Concentration & Dilutions Start->CheckConcentration CheckCompound Prepare Fresh Compound Stock CheckConcentration->CheckCompound If concentrations are correct ProblemSolved Problem Resolved CheckConcentration->ProblemSolved If error found & corrected CheckTissue Assess Tissue Viability (Use Control Agonist) CheckCompound->CheckTissue If fresh stock gives no improvement CheckCompound->ProblemSolved If fresh stock works CheckProtocol Review Experimental Protocol (Washout, Equilibration) CheckTissue->CheckProtocol If tissue is viable CheckTissue->ProblemSolved If control agonist works CheckProtocol->ProblemSolved If protocol adjustment works FurtherInvestigation Further Investigation Needed CheckProtocol->FurtherInvestigation If protocol is correct Gq_Pathway cluster_membrane Cell Membrane Receptor M1/M3/M5 Receptor Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Methylfurmethide Iodide Agonist->Receptor Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Gi_Pathway cluster_membrane Cell Membrane Receptor M2/M4 Receptor Gi Gi/o Protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP AC->cAMP X Agonist Methylfurmethide Iodide Agonist->Receptor PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

References

"Methylfurmethide iodide degradation pathways and prevention"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Methylfurmethide Iodide. The following information is based on established chemical principles of the constituent functional groups of this compound, as specific degradation data for this compound is not extensively available in public literature. The troubleshooting guides and FAQs are intended to help users anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical features?

This compound, systematically named (5-Methyl-2-furyl)methyltrimethylammonium iodide, is a quaternary ammonium salt. Its structure consists of a furan ring substituted with a methyl group and a trimethylammonium methyl group, with iodide as the counter-ion. The key features influencing its stability are the furan ring, which is susceptible to acid-catalyzed hydrolysis and oxidation, and the quaternary ammonium iodide group, which can be involved in nucleophilic substitution and elimination reactions under certain conditions.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, two primary degradation pathways can be hypothesized:

  • Furan Ring Degradation: The furan moiety is prone to degradation under acidic, oxidative, and photolytic stress. Acidic conditions can lead to ring opening via hydrolysis. Oxidation can result in the formation of various oxidized derivatives.

  • Quaternary Ammonium Group Degradation: Although generally stable, the quaternary ammonium group can undergo degradation, particularly at elevated temperatures or in the presence of strong bases or nucleophiles. This can involve Hofmann elimination if a beta-hydrogen is available, or nucleophilic substitution at the methyl groups attached to the nitrogen.

Q3: How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to protect it from light and moisture. For long-term storage, refrigeration in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: What are the initial signs of this compound degradation?

Visual signs of degradation can include a change in color of the solid material or solution, and the formation of precipitates. Chemically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptom Possible Cause Suggested Action
Appearance of early eluting peaks in reverse-phase HPLC.Hydrolysis of the furan ring. This can lead to more polar, smaller molecules that elute earlier.1. Check the pH of your sample and mobile phase. Avoid acidic conditions (pH < 4).2. Prepare samples fresh and analyze them promptly.3. Consider using a buffered mobile phase to maintain a neutral pH.
Appearance of new, less polar peaks.Oxidative degradation. Oxidation of the furan ring or other parts of the molecule can sometimes lead to less polar products.1. De-gas all solvents and mobile phases to remove dissolved oxygen.2. Consider adding an antioxidant (e.g., BHT, if compatible with your analysis) to your sample diluent.3. Store stock solutions under an inert atmosphere.
A general increase in baseline noise and multiple small peaks.Photodegradation. Exposure to light, especially UV light, can cause complex degradation pathways.1. Protect all samples and solutions from light by using amber vials or wrapping containers in aluminum foil.2. Work in a laboratory with minimal exposure to direct sunlight or UV sources.
Issue 2: Loss of Potency or Inconsistent Experimental Results
Symptom Possible Cause Suggested Action
Decreasing assay values over time.Thermal degradation. Elevated temperatures during storage or experimentation can accelerate degradation.1. Ensure the compound is stored at the recommended temperature.2. Avoid prolonged heating of solutions containing this compound.3. If heating is necessary for an experiment, perform a time-course study to assess stability under those conditions.
Inconsistent results between different batches or preparations.Variability in handling and storage. Inconsistent exposure to light, air, or moisture can lead to varying levels of degradation.1. Standardize the entire experimental workflow, from sample preparation to analysis.2. Ensure all users are following the same storage and handling protocols.3. Use freshly prepared solutions for critical experiments.

Experimental Protocols

The following are general protocols for conducting forced degradation studies to understand the stability of a compound like this compound. These studies are essential for developing stability-indicating analytical methods.

Protocol 1: Acid and Base Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light for 24 hours.

    • At specified time points, withdraw an aliquot and dilute it with the mobile phase for analysis.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Photostability Study
  • Sample Preparation: Prepare a solution of this compound at a known concentration. Place the solution in a clear glass vial.

  • Light Exposure:

    • Expose the sample to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Hypothetical Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the potential degradation pathways of this compound and a general workflow for a forced degradation study.

G cluster_main Hypothetical Degradation of this compound cluster_path1 Furan Ring Degradation cluster_path2 Quaternary Ammonium Degradation A This compound B Acid Hydrolysis (Ring Opening) A->B H+ / H2O C Oxidation A->C [O] D Thermal/Base-Induced Elimination/Substitution A->D Heat / Base

Caption: Hypothetical degradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Intervals & Neutralize/Quench stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Identify Degradants & Determine Degradation Rate analyze->data

Caption: General workflow for forced degradation studies.

Technical Support Center: Methylfurmethide Iodide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylfurmethide iodide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic cholinergic agonist that specifically targets muscarinic acetylcholine receptors.[1] Its primary mechanism of action is to bind to and activate these receptors, mimicking the effect of the endogenous neurotransmitter, acetylcholine. Muscarinic receptors are G-protein coupled receptors that, upon activation, can initiate a variety of intracellular signaling cascades, leading to physiological responses such as smooth muscle contraction.[2]

Q2: What are the primary experimental applications of this compound?

This compound is predominantly used in pharmacological research to study the function of the parasympathetic nervous system. A common application is in isolated organ bath experiments to investigate the contractility of smooth muscles, such as those from the intestine or bladder.

Q3: How should this compound be stored?

This compound should be stored as a crystalline powder at room temperature in a well-sealed container.[1] For solution preparations, it is recommended to prepare stock solutions fresh. If storage of a stock solution is necessary, it should be kept at -20°C to minimize degradation, although long-term stability in solution has not been extensively documented.

Q4: In what solvents is this compound soluble?

As an iodide salt, this compound is expected to be soluble in aqueous buffers, such as physiological salt solutions (e.g., Krebs-Henseleit solution), which are commonly used in isolated organ bath experiments.

Troubleshooting Guides

Section 1: Isolated Organ Bath Experiments

Q1: I am not observing the expected contractile response in my isolated intestinal smooth muscle preparation after applying this compound. What are the possible causes?

Several factors could contribute to a lack of response. Here is a step-by-step troubleshooting guide:

  • Verify Tissue Viability:

    • Problem: The tissue may have lost its viability due to improper dissection, handling, or incubation conditions.

    • Solution: Ensure the physiological salt solution (e.g., Krebs-Henseleit) is correctly prepared, continuously gassed with carbogen (95% O2, 5% CO2) to maintain oxygenation and pH, and kept at a constant temperature (typically 37°C). After mounting the tissue, allow for an equilibration period under a basal resting tension before adding any drugs. To test viability, apply a high concentration of potassium chloride (KCl) to induce a robust contraction. If the tissue does not respond to KCl, it is likely not viable.

  • Check Drug Concentration and Preparation:

    • Problem: The final concentration of this compound in the organ bath may be incorrect due to errors in calculation or dilution. The compound may have degraded.

    • Solution: Double-check all calculations for serial dilutions and the final bath concentration. Prepare fresh stock solutions of this compound for each experiment to avoid potential degradation.

  • Assess Receptor Desensitization:

    • Problem: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptors become less responsive.

    • Solution: Ensure adequate washout periods between drug applications to allow the tissue to return to its baseline state.

Q2: The dose-response curve for this compound is shifted to the right, indicating lower potency. What could be the issue?

A rightward shift in the dose-response curve suggests that a higher concentration of the agonist is required to produce the same level of response. This can be caused by:

  • Presence of an Antagonist:

    • Problem: The experimental preparation may contain a competitive or non-competitive antagonist that is interfering with this compound binding.

    • Solution: Review all components of the experimental system to identify any potential antagonists. If the tissue was pre-treated with any substances, ensure they do not have antagonistic effects at muscarinic receptors.

  • Compound Degradation:

    • Problem: The this compound may have partially degraded, resulting in a lower effective concentration.

    • Solution: Prepare fresh solutions of the compound. Store the solid compound under appropriate conditions (room temperature, desiccated).

  • Suboptimal Buffer Conditions:

    • Problem: The pH or ionic strength of the physiological salt solution may not be optimal for agonist binding.

    • Solution: Verify the pH of the buffer is within the physiological range (typically 7.4). Ensure the composition of the salt solution is correct.

Q3: My baseline tissue contractility is unstable, making it difficult to measure the effects of this compound. How can I stabilize the preparation?

Intestinal smooth muscle can exhibit spontaneous rhythmic contractions.[3] To improve baseline stability:

  • Optimize Tension: Apply an optimal resting tension to the tissue. This often needs to be determined empirically for each tissue type.

  • Equilibration Time: Allow for a sufficient equilibration period (e.g., 60 minutes) after mounting the tissue for the spontaneous contractions to stabilize.

  • Temperature Control: Ensure the temperature of the organ bath is precisely maintained.

Section 2: Receptor Binding Assays

Q1: I am observing low specific binding of radiolabeled this compound (or a competing radioligand) in my membrane preparation. What are the common causes?

Low specific binding can be due to several factors:

  • Poor Membrane Preparation Quality:

    • Problem: The membrane preparation may have a low concentration of functional muscarinic receptors.

    • Solution: Use a tissue known to have high expression of muscarinic receptors. Ensure the homogenization and centrifugation steps are performed correctly to isolate the membrane fraction effectively. Store membrane preparations at -80°C and avoid repeated freeze-thaw cycles.

  • Presence of Endogenous Acetylcholine:

    • Problem: Residual acetylcholine in the membrane preparation can compete with the radioligand for binding.

    • Solution: Thoroughly wash the membrane preparation by resuspension and centrifugation to remove endogenous ligands.

  • Inappropriate Assay Buffer Composition:

    • Problem: The pH, ionic strength, or presence of certain ions can affect ligand binding. For agonist binding, the presence of GTP can shift the receptor to a low-affinity state.

    • Solution: Optimize the buffer composition. For agonist binding studies, consider omitting GTP from the buffer to favor the high-affinity state.

Q2: My non-specific binding is very high, masking the specific binding signal. How can I reduce it?

High non-specific binding can be addressed by:

  • Optimizing Blocking Agents: Include a carrier protein like bovine serum albumin (BSA) in the assay buffer to reduce binding to the filter plates or tubes.

  • Washing Steps: Optimize the number and duration of washing steps with ice-cold buffer after incubation to remove unbound radioligand.

  • Lowering Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its Kd, to minimize non-specific binding.

Data Presentation

Table 1: Summary of Potential Interferences in this compound Experiments

Interfering Factor Type of Experiment Potential Effect Troubleshooting Recommendation
Endogenous AcetylcholineReceptor Binding AssayDecreased specific binding of this compoundThoroughly wash membrane preparations.
Cholinesterase InhibitorsIsolated Organ BathPotentiation of endogenous acetylcholine, potentially masking the effect of exogenously applied this compoundEnsure thorough washing of the tissue preparation; consider the use of a muscarinic antagonist to confirm receptor-mediated effects.
Muscarinic AntagonistsBothInhibition of this compound-induced response (rightward shift in dose-response curve)Identify and remove the source of the antagonist; if intentional, use appropriate pharmacological models (e.g., Schild analysis).
GTP in BufferReceptor Binding AssayDecreased affinity of this compound for the receptor (shift to low-affinity state)Omit GTP from the assay buffer when studying agonist binding.
Incorrect pH/TemperatureBothAltered drug-receptor interaction and tissue viabilityMaintain physiological pH (7.4) and temperature (37°C).
Compound DegradationBothReduced potency of this compoundPrepare fresh solutions for each experiment and store the solid compound appropriately.

Experimental Protocols

Protocol: Isolated Guinea Pig Ileum Motility Assay

  • Tissue Preparation:

    • A male guinea pig is euthanized by a humane method.

    • A section of the terminal ileum is excised and placed in a petri dish containing Krebs-Henseleit solution at room temperature.

    • The lumen is gently flushed to remove contents.

    • A 2-3 cm segment of the ileum is isolated.

  • Mounting the Tissue:

    • One end of the ileum segment is tied to a tissue holder at the bottom of an organ bath chamber.

    • The other end is tied to an isometric force transducer.

    • The organ bath is filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2).

  • Equilibration:

    • The tissue is placed under a resting tension of 1 gram.

    • The preparation is allowed to equilibrate for 60 minutes, with the Krebs-Henseleit solution being replaced every 15 minutes.

  • Data Recording:

    • Isometric contractions are recorded using a data acquisition system.

    • After the equilibration period, a stable baseline should be established.

  • Drug Application:

    • A cumulative concentration-response curve for this compound is generated by adding increasing concentrations of the drug to the organ bath at regular intervals.

    • The contractile response is allowed to reach a plateau before the next concentration is added.

  • Data Analysis:

    • The contractile responses are measured as the increase in tension from the baseline.

    • The data is plotted as a percentage of the maximum response versus the logarithm of the agonist concentration to determine the EC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_cell Cell Membrane MFI Methylfurmethide Iodide MR Muscarinic Receptor MFI->MR Binds to G_protein G-protein (Gq/11) MR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Modulates

Caption: Muscarinic receptor signaling pathway for smooth muscle contraction.

Troubleshooting_Workflow Start Experiment Start: No/Low Response to This compound Check_Viability Check Tissue Viability (e.g., with KCl) Start->Check_Viability Viable Tissue is Viable Check_Viability->Viable Yes Not_Viable Tissue Not Viable: Re-prepare Tissue Check_Viability->Not_Viable No Check_Drug Check Drug Prep & Concentration Viable->Check_Drug End Problem Resolved Not_Viable->End Drug_OK Drug Prep OK Check_Drug->Drug_OK OK Drug_Bad Error in Prep: Remake Solutions Check_Drug->Drug_Bad Error Check_Setup Check Experimental Setup (Buffer, Temp) Drug_OK->Check_Setup Drug_Bad->End Setup_OK Setup OK Check_Setup->Setup_OK OK Setup_Bad Incorrect Setup: Correct Conditions Check_Setup->Setup_Bad Error Consider_Antagonist Consider Presence of Antagonist Setup_OK->Consider_Antagonist Setup_Bad->End Consider_Antagonist->End

Caption: Troubleshooting workflow for lack of response in experiments.

References

Technical Support Center: Improving the Purity of Synthesized Methylfurmethide Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Methylfurmethide iodide, also known as (5-methyl-2-furyl)methyltrimethylammonium iodide.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

A1: this compound is the common name for the quaternary ammonium salt with the chemical name (5-methyl-2-furyl)methyltrimethylammonium iodide. Its CAS registry number is 1197-60-0.

Q2: What is a common synthetic route to prepare this compound?

A2: A plausible and common synthetic route involves a two-step process. First, a commercially available starting material such as 5-methylfurfural is converted to a more reactive intermediate, 5-(chloromethyl)-2-methylfuran or 5-(bromomethyl)-2-methylfuran. This is a crucial step as the reactivity of the starting material dictates the efficiency of the subsequent reaction. In the second step, this intermediate is reacted with trimethylamine to form the quaternary ammonium salt. If a different halide salt is formed initially (e.g., chloride or bromide), an anion exchange with an iodide salt, such as potassium iodide, can be performed to yield the final this compound.

Q3: What are the most common impurities I might encounter?

A3: Common impurities can include unreacted starting materials such as 5-(chloromethyl)-2-methylfuran, residual trimethylamine, and solvents used in the synthesis and purification steps. Side products can also form, including potential dimers or polymers of the furan ring, especially if the reaction is subjected to harsh acidic conditions or high temperatures. The presence of moisture can also lead to hydrolysis of the starting materials or the final product.

Q4: Which analytical techniques are recommended for purity assessment?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of the desired product and identify organic impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity without the need for a reference standard of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or charged aerosol detector) can effectively separate the main compound from impurities, allowing for quantification of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value for the pure compound is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction of the furan precursor with trimethylamine.Ensure the trimethylamine is in excess and that the reaction is allowed to proceed for a sufficient amount of time. The reaction temperature may also need to be optimized.
Decomposition of the starting material or product.Avoid high temperatures and strongly acidic or basic conditions. Ensure the reaction is carried out under an inert atmosphere if the starting materials are sensitive to air or moisture.
Product is an Oil or Fails to Crystallize Presence of significant impurities, such as unreacted starting materials or solvent residues.Purify the crude product using a suitable technique like column chromatography before attempting recrystallization. Ensure all volatile solvents are thoroughly removed under vacuum.
Incorrect recrystallization solvent or conditions.Experiment with different solvent systems for recrystallization. A common technique for quaternary ammonium salts is to dissolve the compound in a minimal amount of a hot polar solvent (e.g., ethanol) and then allow it to cool slowly. Addition of a less polar co-solvent (e.g., diethyl ether) can sometimes induce crystallization.
Broad or Depressed Melting Point The presence of impurities.The product requires further purification. Recrystallization is a highly effective method for removing small amounts of impurities from a solid product. Multiple recrystallizations may be necessary to achieve high purity.
Unexpected Peaks in 1H NMR Spectrum Residual solvents from the reaction or purification.Identify the solvent peaks by comparing the spectrum to known chemical shifts of common laboratory solvents. Remove the residual solvent by drying the sample under high vacuum, possibly with gentle heating.
Unreacted starting materials or byproducts.Compare the chemical shifts of the impurity peaks with the spectra of the starting materials. If byproducts are suspected, further characterization (e.g., 2D NMR, mass spectrometry) may be necessary to identify their structure and adjust the reaction conditions to minimize their formation.
Discoloration of the Final Product (e.g., yellow or brown) Decomposition of the furan ring, which can be sensitive to light and air.Store the final product in a dark, airtight container, preferably under an inert atmosphere. If the discoloration is due to minor impurities, recrystallization may improve the color.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of quaternary ammonium iodides. A co-solvent system, such as ethanol/diethyl ether, can also be employed.

  • Dissolution: In a flask, add the crude this compound. Heat a suitable volume of ethanol to boiling and add the minimum amount of the hot solvent to the crude product with stirring until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. The solution should then be hot-filtered to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the recrystallization solvent.

Data Presentation

Analytical Data for Pure this compound
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally for a highly pure sample. A sharp range is expected.
1H NMR (DMSO-d6, 400 MHz) - Expected Chemical Shifts (δ, ppm) This is a predicted spectrum based on related structures. Experimental verification is required.~7.0-7.2 (d, 1H, furan H)~6.3-6.5 (d, 1H, furan H)~4.8 (s, 2H, -CH2-N)~3.1 (s, 9H, -N(CH3)3)~2.3 (s, 3H, furan -CH3)
13C NMR (DMSO-d6, 100 MHz) - Expected Chemical Shifts (δ, ppm) This is a predicted spectrum based on related structures. Experimental verification is required.~155 (furan C-O)~145 (furan C-CH3)~118 (furan CH)~110 (furan CH)~65 (-CH2-N)~52 (-N(CH3)3)~13 (furan -CH3)

Visualizations

Synthesis_Workflow Start Starting Material (e.g., 5-methylfurfural) Intermediate Reactive Intermediate (e.g., 5-(chloromethyl)-2-methylfuran) Start->Intermediate Halogenation Quaternization Quaternization Reaction with Trimethylamine Intermediate->Quaternization Crude_Product Crude Methylfurmethide (as chloride or bromide salt) Quaternization->Crude_Product Anion_Exchange Anion Exchange with Iodide Salt Crude_Product->Anion_Exchange Crude_Iodide Crude this compound Anion_Exchange->Crude_Iodide Purification Purification (Recrystallization) Crude_Iodide->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Purity Impure_Product Impure Product Analyze Analyze Purity (NMR, HPLC, MP) Impure_Product->Analyze Pure Purity ≥ 99%? Analyze->Pure Stop Finished Pure->Stop Yes Troubleshoot Troubleshoot Issue Pure->Troubleshoot No Recrystallize Recrystallize Troubleshoot->Recrystallize Minor Impurities Column_Chromatography Column Chromatography Troubleshoot->Column_Chromatography Major Impurities Check_Reaction Re-evaluate Reaction Conditions Troubleshoot->Check_Reaction Persistent Impurities Recrystallize->Analyze Column_Chromatography->Analyze Check_Reaction->Impure_Product

Caption: Logical workflow for troubleshooting product purity.

Technical Support Center: Methylfurmethide Iodide Handling and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the light-induced degradation of Methylfurmethide Iodide.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

Q2: How can I tell if my this compound has degraded due to light exposure?

Light-induced degradation of organoiodide compounds often results in the formation of iodine, which can cause the sample to develop a purplish or brownish tinge.[1] If you observe any discoloration in your this compound, it is a potential indicator of degradation. For quantitative assessment, analytical techniques such as HPLC or UV-Vis spectroscopy can be used to check for the appearance of degradation products and a decrease in the concentration of the active compound.

Q3: What are the optimal storage conditions to prevent light degradation?

To minimize light-induced degradation, this compound should be stored in a cool, dry, and dark place.[2][3] It is advisable to use amber-colored or opaque containers to block out light.[1] The container should be tightly sealed to protect it from moisture as well.[2]

Q4: Can I work with this compound on an open lab bench?

To prevent exposure to light, it is best to handle this compound in a laboratory with minimized light, or by using protective coverings for your experimental setup. Use of amber-colored labware (e.g., flasks, vials) is also recommended. For extended procedures, working in a fume hood with the sash lowered can also help to reduce light exposure.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Sample (Yellowish/Brownish/Purplish Tinge) Light-induced degradation leading to the formation of free iodine.- Discard the degraded sample as per hazardous waste disposal regulations.[3] - Obtain a fresh, unexposed sample of this compound. - Review and improve your storage and handling procedures to minimize light exposure.
Inconsistent or Unexpected Experimental Results Degradation of this compound may lead to lower potency or the presence of interfering byproducts.- Verify the purity of your this compound sample using appropriate analytical methods (e.g., HPLC, NMR). - If degradation is confirmed, acquire a new batch of the compound. - Implement stringent light-protection protocols during your experiments.
Precipitate Formation in Solution The degradation products may have lower solubility in your chosen solvent.- Attempt to identify the precipitate. It could be elemental iodine or other degradation byproducts. - Prepare fresh solutions using a new, protected sample of this compound. - Ensure solvents are degassed and of high purity, as impurities can sometimes catalyze degradation.

Experimental Protocols

Protocol: General Photostability Testing of a Light-Sensitive Compound

This protocol outlines a general procedure to assess the photostability of a compound like this compound.

  • Sample Preparation:

    • Prepare multiple identical solutions of this compound in a suitable solvent at a known concentration.

    • Prepare solid aliquots of the compound in separate, appropriate containers.

  • Experimental Groups:

    • Light-Exposed Group: Place a set of solutions and solid samples under a calibrated light source (e.g., a photostability chamber with a defined light intensity and spectral distribution).

    • Control Group (Dark): Wrap another set of identical samples in aluminum foil or place them in a light-proof container and store them under the same temperature and humidity conditions as the light-exposed group.

  • Time Points:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one sample from both the light-exposed and control groups.

  • Analysis:

    • Analyze the samples at each time point using a suitable stability-indicating method, such as HPLC.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • For solid samples, visual inspection for color change should also be recorded.

  • Data Interpretation:

    • Compare the results from the light-exposed group to the control group. A significant difference indicates light sensitivity.

    • Quantify the rate of degradation under the specified light conditions.

Visualizations

Logical Workflow for Handling Light-Sensitive Compounds A Receive/Prepare this compound B Store in Dark, Cool, Dry Place (Amber Vials/Opaque Containers) A->B C Handle Under Subdued Light (Use Amber Glassware) B->C D Perform Experiment C->D E Observe for Discoloration or Unexpected Results D->E F Troubleshoot: Verify Purity, Obtain New Sample E->F Issue Detected G Proceed with Research E->G No Issue H Review Storage/Handling Protocols F->H H->C

Caption: Workflow for handling light-sensitive compounds.

Hypothetical Photodegradation Pathway MI This compound (Parent Compound) Intermediate Excited State Intermediate MI->Intermediate Absorption Photon Light (Photon) Photon->MI Products Degradation Products (e.g., Iodine, Organic Fragments) Intermediate->Products Decomposition

Caption: Hypothetical photodegradation pathway of this compound.

References

Technical Support Center: Optimizing Muscarinic Agonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving muscarinic agonists.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Issue: Inconsistent Dose-Response Curves (Variable EC50 Values)

Question: Why am I observing significant variability in the EC50 values for the same muscarinic agonist across different experiments?

Answer: Fluctuations in EC50 values are a common source of variability in muscarinic agonist experiments and can stem from several factors related to your experimental setup and cell culture conditions.

Potential Causes and Solutions:

  • Receptor Desensitization and Internalization: Prolonged exposure to an agonist can lead to receptor phosphorylation, uncoupling from G-proteins, and removal of receptors from the cell surface (internalization), all of which reduce the cellular response.[1][2][3][4] For instance, pretreatment of CHO cells expressing hm2 receptors with 10 µM carbamylcholine for 30 minutes resulted in a 36% decrease in the subsequent GTPγS binding response.[4]

    • Solution: Minimize the incubation time with the agonist to the shortest duration necessary to obtain a stable signal. To prevent desensitization from obscuring results, it is recommended to use different oocytes for control, treatment, and recovery responses.[5] For experiments on isolated ileum, a 20-minute treatment with 30 µM acetylcholine was shown to cause desensitization.[3]

  • Cell Line and Passage Number: The cell line used and its passage number can significantly impact experimental outcomes. Different cell lines (e.g., CHO, A9L) can have varying complements of G-proteins and effector molecules, leading to different agonist potency ratios.[6] Furthermore, high-passage number cell lines can exhibit altered morphology, growth rates, and protein expression, including the muscarinic receptors themselves.[7][8][9][10][11] For example, cultured human detrusor smooth muscle cells maintain their morphological and biochemical characteristics, including M3 receptor function, up to passage 3, after which a sharp decrease is observed.[7]

    • Solution: Use a consistent cell line and maintain a low passage number for all experiments. It is crucial to regularly perform cell line authentication and document the passage number for each experiment.[9]

  • Receptor Reserve: The concept of "receptor reserve" means that a maximal response can be achieved when only a fraction of the total receptors are occupied by an agonist. In systems with a large receptor reserve, even partial agonists can behave as full agonists, which can mask subtle differences in agonist efficacy.[12][13]

    • Solution: Be aware of the receptor expression levels in your cell line. If a high receptor reserve is suspected, consider using a cell line with lower receptor expression or using techniques to experimentally reduce the receptor number to better differentiate between full and partial agonists.

Issue: High Baseline Noise or Low Signal-to-Noise Ratio

Question: My functional assays (e.g., calcium imaging, adenylyl cyclase) are showing a high degree of baseline noise, making it difficult to detect a clear signal. How can I improve my signal-to-noise ratio?

Answer: A high signal-to-noise ratio (SNR) is critical for obtaining reliable and reproducible data. Several factors can contribute to a poor SNR in muscarinic agonist experiments.

Potential Causes and Solutions:

  • Suboptimal Assay Conditions: The concentration of reagents, incubation times, and buffer composition can all affect the quality of your signal.

    • Solution:

      • Calcium Imaging: Optimize the concentration of the calcium-sensitive dye and ensure even loading. Use a buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid to maintain pH and prevent dye leakage.[14]

      • Adenylyl Cyclase Assays: The concentration of forskolin used to stimulate adenylyl cyclase is critical. The optimal concentration will depend on the cell type and receptor expression level.[15][16][17] It is recommended to perform a forskolin concentration-response curve to determine the EC50-EC80 for your specific system.[18]

      • General: Ensure thorough washing of cell or membrane preparations to remove any residual endogenous acetylcholine that could compete with your agonist.[19]

  • Cell Health and Density: Unhealthy or improperly plated cells can lead to inconsistent responses and high background.

    • Solution: Ensure cells are healthy and plated at an optimal density. For a 1,536-well plate calcium assay, a density of 1,500 cells/well has been used successfully.[20]

  • Data Acquisition and Analysis: The way data is collected and processed can also introduce noise.

    • Solution: For calcium imaging, algorithms like DeepInterpolation can be used to reduce shot noise and improve the SNR by up to 15-fold.[21] When analyzing data, it is important to use appropriate methods to quantify the noise level.[22][23]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding experimental design and execution when working with muscarinic agonists.

1. Which cell line should I use for my muscarinic receptor experiments?

The choice of cell line depends on the specific muscarinic receptor subtype you are studying and the functional readout of your assay. Commonly used cell lines include Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), and A9L mouse fibroblast cells, often stably transfected with the muscarinic receptor subtype of interest.[6][12] It is important to note that agonist potencies can differ between cell lines due to variations in their endogenous signaling components.[6]

2. How can I prevent receptor desensitization during my experiment?

Receptor desensitization is a rapid process that can significantly reduce the observed effect of an agonist.[1][2][3][4] To minimize its impact:

  • Use the lowest possible concentration of agonist that gives a robust signal.

  • Keep incubation times as short as possible.

  • For endpoint assays, ensure that the stimulation time is consistent across all samples.

  • In some cases, inhibitors of G-protein-coupled receptor kinases (GRKs) can be used to prevent receptor phosphorylation and subsequent desensitization, although this may also affect other signaling pathways.[1]

3. What are the key parameters to consider when setting up a radioligand binding assay for muscarinic receptors?

A well-optimized radioligand binding assay is crucial for determining the affinity of your agonist. Key parameters include:

  • Choice of Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) is a commonly used non-selective muscarinic antagonist radioligand.[24][25][26][27]

  • Radioligand Concentration: Use a concentration of the radioligand that is close to its Kd value to ensure a good balance between specific and non-specific binding.[25]

  • Membrane Concentration: The amount of cell membrane protein used should be optimized to ensure that the binding of the radioligand is not significantly depleted from the solution.[28]

  • Incubation Time and Temperature: Allow sufficient time for the binding reaction to reach equilibrium. For [3H]-NMS binding to M3 receptors, an incubation time of 2.5 hours at 30°C has been used.[24]

  • Non-specific Binding: Determine non-specific binding by including a high concentration (e.g., 1 µM) of a non-labeled antagonist, such as atropine.[24]

4. How do I choose the right concentration of forskolin for my adenylyl cyclase assay?

For Gi-coupled muscarinic receptors (M2 and M4), you will need to stimulate adenylyl cyclase with an agent like forskolin to measure the inhibitory effect of your agonist. The optimal forskolin concentration should be determined empirically for your specific cell system. A concentration that produces 50-80% of the maximal cAMP response (EC50-EC80) is often a good starting point.[18]

Data Summary Tables

Table 1: Example Agonist Potencies (EC50) in Different Functional Assays

AgonistReceptor SubtypeCell LineAssayEC50 (µM)
CarbacholM1CHOCalcium Mobilization1.7[29]
AcetylcholineM1CHOCalcium Mobilization0.056[29]
PilocarpineM1CHOCalcium Mobilization6.8[29]
MethacholineM3Xenopus OocytesCa2+-activated Cl- Current0.078[5]
CarbacholM2 (inhibition)Guinea Pig IleumcAMP Accumulation>300[30]
PilocarpineM2 (inhibition)Guinea Pig IleumcAMP Accumulation65[30]

Table 2: Recommended Parameters for Muscarinic Receptor Radioligand Binding Assays

ParameterRecommendationExample
Radioligand[3H]-N-methylscopolamine ([3H]-NMS)~100 pM [3H]-NMS[25]
Membrane Protein10 µ g/well For a 96-well plate format[25]
Incubation Time3 hoursAt room temperature[25]
Incubation Buffer50 mM Tris-HCl, 0.9% NaCl, pH 7.4[25]
Non-specific Binding10 µM Atropine[25]

Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted for a 96-well plate format using a fluorescent plate reader.

  • Cell Plating: Seed cells stably expressing the muscarinic receptor of interest into a 96-well, black-walled, clear-bottom plate at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer such as HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid.[14]

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of your muscarinic agonist in the assay buffer at a concentration that is 2-4 times the final desired concentration.

  • Signal Measurement:

    • Place the cell plate in a kinetic fluorescence plate reader.

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Add the agonist solution to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.

Adenylyl Cyclase Inhibition Assay

This protocol is designed to measure the inhibition of cAMP production by Gi-coupled muscarinic receptors.

  • Cell Preparation: Culture cells expressing the M2 or M4 muscarinic receptor to near confluency.

  • Assay Setup:

    • Harvest the cells and resuspend them in an appropriate assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 10 minutes to prevent cAMP degradation.[31]

  • Agonist and Forskolin Addition:

    • Add your muscarinic agonist at various concentrations to the cell suspension.

    • Simultaneously or shortly after, add a pre-determined concentration of forskolin (e.g., 5 µM) to stimulate adenylyl cyclase.[31]

    • Incubate for 10-15 minutes at 37°C.

  • Assay Termination and cAMP Measurement:

    • Stop the reaction by adding a lysis buffer or by a method such as adding ice-cold 3% perchloric acid.[31]

    • Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

Visualizations

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Agonist_Gq Muscarinic Agonist M1/M3/M5 M1/M3/M5 Receptor Agonist_Gq->M1/M3/M5 Binds Gq/11 Gq/11 M1/M3/M5->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ Intracellular Ca2+ IP3->Ca2+ PKC Protein Kinase C (PKC) Activation DAG->PKC Agonist_Gi Muscarinic Agonist M2/M4 M2/M4 Receptor Agonist_Gi->M2/M4 Binds Gi/o Gi/o M2/M4->Gi/o Activates AC Adenylyl Cyclase (AC) Gi/o->AC Inhibits cAMP ↓ cAMP AC->cAMP Forskolin Forskolin Forskolin->AC Stimulates

Caption: Signaling pathways of Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.

Experimental_Workflow Start Start: Experimental Planning Cell_Culture Cell Culture and Maintenance (Low Passage Number) Start->Cell_Culture Plating Cell Plating (Optimize Density) Cell_Culture->Plating Assay_Prep Assay Specific Preparation (e.g., Dye Loading, Membrane Prep) Plating->Assay_Prep Stimulation Cell Stimulation (Controlled Incubation Time) Assay_Prep->Stimulation Compound_Prep Compound Preparation (Agonist/Antagonist Dilution) Compound_Prep->Stimulation Data_Acquisition Data Acquisition (Plate Reader, Microscope) Stimulation->Data_Acquisition Data_Analysis Data Analysis (EC50 Calculation, SNR) Data_Acquisition->Data_Analysis End End: Interpretation of Results Data_Analysis->End

Caption: A general workflow for conducting experiments with muscarinic agonists.

Troubleshooting_Tree Problem High Variability in Results? Inconsistent_EC50 Inconsistent EC50? Problem->Inconsistent_EC50 Yes Low_Signal Low Signal/Noise? Problem->Low_Signal No Check_Passage Check Cell Passage Number (Is it low and consistent?) Inconsistent_EC50->Check_Passage Yes Optimize_Density Optimize Cell Plating Density Low_Signal->Optimize_Density Yes Check_Desensitization Review Agonist Incubation Time (Is it minimized?) Check_Passage->Check_Desensitization No Check_Cell_Line Confirm Cell Line Identity and Receptor Expression Check_Desensitization->Check_Cell_Line No Optimize_Reagents Titrate Assay Reagents (Dye, Forskolin) Optimize_Density->Optimize_Reagents No Check_Cell_Health Assess Cell Viability and Health Optimize_Reagents->Check_Cell_Health No

References

Technical Support Center: Stability of Methylfurmethide Iodide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How stable is Methyl Iodide in a pure aqueous solution?

Methyl Iodide undergoes hydrolysis in aqueous solutions, but the rate is relatively slow under neutral conditions. The primary degradation pathway is hydrolysis, which can be influenced by various factors. In one study, the half-life of methyl iodide due to hydrolysis was reported to be 108.47 days[1].

Q2: What factors can accelerate the degradation of Methyl Iodide in aqueous solutions?

Several factors can significantly increase the degradation rate of Methyl Iodide. These include:

  • Presence of certain agrochemicals: Chemicals like sodium diethyl dithiocarbamate (Na-DEDTC), ammonium diethyl dithiocarbamate (NH4-DEDTC), and ammonium thiosulfate (ATS) have been shown to drastically decrease the half-life of Methyl Iodide[1].

  • Presence of nucleophiles: The degradation of Methyl Iodide can be attributed to its reaction with nucleophiles, such as the sulfur atom in thiourea and allylthiourea[1].

  • Radiation: In aqueous solutions, radiation can lead to the decomposition of Methyl Iodide through reactions with strong reductants like the hydrated electron (eaq⁻), hydrogen atoms (H), and the carboxyl radical anion (CO₂⁻)[2].

Q3: Are there any known stabilizers for Methyl Iodide in aqueous solutions?

While the provided information does not extensively cover stabilizers for methyl iodide in aqueous solutions, it does offer some insights:

  • Oxygen: In the context of radiation-induced degradation, oxygen can act as a protective agent. It reacts rapidly with strong reductants (eaq⁻, H, and CO₂⁻) to form the weaker reductant O₂⁻, which is unreactive with Methyl Iodide. This can prevent the reductive decomposition of Methyl Iodide in aerated neutral and alkaline aqueous solutions[2].

  • Copper: For the related compound Methylene Iodide, copper is used as a stabilizer[3]. While not directly applicable to Methyl Iodide, it suggests that metallic stabilizers might be a possibility for similar compounds.

Troubleshooting Guide

Issue: Rapid degradation of my Methyl Iodide stock solution.

Possible Causes & Solutions:

  • Contamination with Nucleophiles: Your aqueous solution may be contaminated with nucleophilic substances.

    • Troubleshooting Step: Analyze the composition of your aqueous solution. Ensure all glassware is thoroughly cleaned to remove any residual chemicals. Use high-purity water for your solutions.

  • pH of the Solution: The stability of Methyl Iodide can be pH-dependent.

    • Troubleshooting Step: Measure and buffer the pH of your aqueous solution. Although not explicitly detailed in the provided search results, hydrolysis rates of many organic halides are influenced by pH.

  • Exposure to Light or Radiation: Photodegradation or radiolysis could be occurring.

    • Troubleshooting Step: Store your Methyl Iodide solutions in amber vials or in the dark to prevent photodegradation. Avoid exposure to sources of radiation.

Quantitative Data Summary

Table 1: Half-life of Methyl Iodide in Aqueous Solutions Under Various Conditions

ConditionHalf-life (t₁/₂)Reference
Hydrolysis (Control)108.47 days[1]
1.0 mM Na-DEDTC0.13 days[1]
1.0 mM NH₄-DEDTC0.14 days[1]
1.0 mM ATS0.35 days[1]

Experimental Protocols

Methodology for Determining Degradation Kinetics of Methyl Iodide in Aqueous Solution

This protocol is based on the methodology described for studying the degradation of Methyl Iodide in the presence of nitrification inhibitors[1].

  • Preparation of Stock Solution:

    • Prepare a stock solution of Methyl Iodide in a suitable organic solvent (e.g., acetone).

  • Preparation of Aqueous Solutions:

    • Prepare aqueous solutions containing the compounds of interest (e.g., potential stabilizers or degradants) at known concentrations in deionized water.

  • Spiking and Incubation:

    • Spike the aqueous solutions with a known amount of the Methyl Iodide stock solution to achieve the desired final concentration.

    • Seal the reaction vessels (e.g., serum bottles) to prevent volatilization.

    • Incubate the samples in the dark at a constant temperature (e.g., 30 ± 1 °C).

  • Sampling:

    • At predetermined time intervals, collect samples from the reaction vessels.

  • Extraction:

    • Extract the remaining Methyl Iodide from the aqueous samples using a suitable organic solvent (e.g., hexane).

  • Instrumental Analysis:

    • Analyze the concentration of Methyl Iodide in the organic extracts using gas chromatography with an electron capture detector (GC-ECD).

  • Data Analysis:

    • Calculate the degradation rate and half-life of Methyl Iodide based on the decrease in its concentration over time, typically assuming pseudo-first-order kinetics.

Visualizations

degradation_pathway MethylIodide Methyl Iodide (CH₃I) Products Degradation Products (e.g., C-S bond formation) MethylIodide->Products Nucleophilic Attack HydrolysisProducts Hydrolysis Products (Methanol + HI) MethylIodide->HydrolysisProducts Hydrolysis Nucleophile Nucleophile (e.g., S-containing compounds) Nucleophile->Products Hydrolysis H₂O Hydrolysis->HydrolysisProducts

Caption: Degradation pathways of Methyl Iodide in aqueous solution.

References

Validation & Comparative

A Comparative Analysis of Methylfurmethide Iodide and Acetylcholine Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of methylfurmethide iodide and the endogenous neurotransmitter acetylcholine. The information presented herein is curated from experimental data to offer an objective overview for researchers in pharmacology and drug development.

Executive Summary

Acetylcholine (ACh) is a vital neurotransmitter that interacts with two major classes of cholinergic receptors: muscarinic and nicotinic. This compound, a synthetic analog, is primarily recognized for its activity at muscarinic acetylcholine receptors. This guide synthesizes the available quantitative data on the binding affinities of both compounds, outlines common experimental protocols for their determination, and visualizes the associated signaling pathways.

Quantitative Binding Affinity Data

The following table summarizes the available binding affinity data for this compound and acetylcholine at various acetylcholine receptor subtypes. It is important to note that the data for this compound is limited to a mixed muscarinic receptor population from a specific tissue, while data for acetylcholine is more extensive across cloned human receptor subtypes.

CompoundReceptor SubtypeTissue/SystemBinding ParameterValueReference
This compound MuscarinicGuinea-pig ileumK_A (Dissociation Constant)7.22 ± 0.15 x 10⁻⁷ M[1]
MuscarinicGuinea-pig ileumRelative Affinity (vs. ACh)1.33[1]
Acetylcholine Muscarinic (High-affinity sites)Rat CNS and peripheral tissuesK_d (Dissociation Constant)~30 nM

Note: The affinity of ligands can be influenced by the specific experimental conditions, including the radioligand used, the tissue or cell line preparation, and the assay buffer composition.

Experimental Protocols

The determination of receptor binding affinity is typically conducted using radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with a receptor. Below is a generalized protocol for a competitive radioligand binding assay, a common method to determine the affinity of an unlabeled compound (like this compound or acetylcholine) by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (K_i) of a test compound for a specific receptor subtype.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the acetylcholine receptor subtype of interest (e.g., CHO or HEK293 cells transfected with a specific human muscarinic or nicotinic receptor gene).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor being studied (e.g., [³H]-N-methylscopolamine for muscarinic receptors, or [³H]-epibatidine for certain nicotinic receptors).

  • Test Compound: Unlabeled this compound or acetylcholine.

  • Assay Buffer: A buffered solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer: Cold assay buffer to wash away unbound radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Membrane Preparation: Homogenize the receptor-expressing cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters. Wash the filters with cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific radioligand binding is the IC₅₀ value. The K_i value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Analysis receptor_prep Receptor Membrane Preparation incubation Incubation: Membranes + Radioligand + Test Compound receptor_prep->incubation ligand_prep Radioligand & Test Compound Dilutions ligand_prep->incubation filtration Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis (IC50 -> Ki) quantification->data_analysis

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

Acetylcholine receptors mediate their effects through two distinct signaling mechanisms. Muscarinic receptors are G-protein coupled receptors (GPCRs), while nicotinic receptors are ligand-gated ion channels.

Muscarinic Receptor Signaling

This compound, as a muscarinic agonist, is expected to activate G-protein mediated signaling cascades. Muscarinic receptors are broadly classified into those that couple to G_q/11 proteins (M1, M3, M5) and those that couple to G_i/o proteins (M2, M4).[2] The activation of G_q/11 leads to the stimulation of phospholipase C, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.[3][4] The activation of G_i/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5]

muscarinic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Acetylcholine or This compound receptor Muscarinic Receptor (M1, M3, M5) ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates response Cellular Response pkc->response Leads to

Fig. 2: Gq-coupled muscarinic acetylcholine receptor signaling pathway.
Nicotinic Receptor Signaling

Acetylcholine binding to nicotinic receptors, which are ligand-gated ion channels, causes a conformational change in the receptor protein, leading to the opening of an ion channel that is permeable to cations such as Na⁺ and K⁺, and in some cases Ca²⁺.[6] This influx of positive ions results in the depolarization of the cell membrane, leading to an excitatory postsynaptic potential (EPSP) and subsequent cellular responses, such as muscle contraction or neurotransmitter release.[6][7]

nicotinic_signaling cluster_membrane Cell Membrane cluster_ions Ion Flux cluster_response Cellular Effect ligand Acetylcholine receptor Nicotinic Receptor (Ligand-Gated Ion Channel) ligand->receptor Binds to na_in Na⁺ Influx receptor->na_in Opens Channel k_out K⁺ Efflux receptor->k_out depolarization Membrane Depolarization na_in->depolarization k_out->depolarization response Cellular Response (e.g., Muscle Contraction, Action Potential) depolarization->response Triggers

References

A Comparative Analysis of Methylfurmethide Iodide and Carbachol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two notable cholinergic agonists: Methylfurmethide iodide and carbachol. This document synthesizes available experimental data on their binding affinities and functional activities at muscarinic acetylcholine receptors, offering a valuable resource for understanding their pharmacological profiles.

Introduction

This compound, also known as 5-methylfurmethide (5-MFT), and carbachol are synthetic choline esters that act as agonists at muscarinic acetylcholine receptors (mAChRs). These receptors, comprising five subtypes (M1-M5), are G protein-coupled receptors that mediate a wide range of physiological functions, making them important targets for therapeutic intervention. While both compounds mimic the action of the endogenous neurotransmitter acetylcholine, their detailed pharmacological properties, including subtype selectivity and functional efficacy, can differ. This guide aims to provide a comparative overview of these two compounds based on available scientific literature.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of this compound and carbachol at various muscarinic receptor subtypes. It is important to note that the data for carbachol is more extensive and has been compiled from multiple studies, which may have utilized different experimental systems and conditions. The data for this compound is more limited.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

CompoundM1M2M3M4M5
This compound Data not availableData not availableData not availableData not availableData not available
Carbachol 4.18[1]4.895.004.82Data not available

Note: Higher pKi values indicate greater binding affinity.

Table 2: Muscarinic Receptor Functional Activity (pEC50 / ED50)

CompoundM1M2M3M4M5
This compound Data not availableData not availableApparent ED50: 2.75 x 10⁻⁸ M (guinea-pig ileum)[2]Data not availableData not available
Carbachol 5.6 (IP1 accumulation)6.7 (cAMP inhibition)5.9 (IPs accumulation)[3]5.7 (cAMP inhibition)4.7 (IPs accumulation)[3]

Note: Higher pEC50 values indicate greater potency. ED50 is the molar concentration that produces 50% of the maximum response.

Table 3: Additional Pharmacological Parameters

CompoundParameterValueTissue/Cell Line
This compound Dissociation Constant (KA)7.22 x 10⁻⁷ MGuinea-pig ileal longitudinal muscle[2]
Relative Affinity (vs. ACh)1.33Guinea-pig ileal longitudinal muscle[2]
Relative Intrinsic Efficacy (vs. ACh)1.54Guinea-pig ileal longitudinal muscle[2]
Carbachol pD2 (negative inotropic action)5.38 - 5.80Guinea-pig atria[4]

Signaling Pathways and Experimental Workflows

The activation of muscarinic receptors by agonists like this compound and carbachol initiates intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Receptor_Signaling_Pathways cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling Agonist1 Agonist (Methylfurmethide / Carbachol) M1M3M5 M1/M3/M5 Receptor Agonist1->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Agonist2 Agonist (Methylfurmethide / Carbachol) M2M4 M2/M4 Receptor Agonist2->M2M4 Gio Gi/o M2M4->Gio AC Adenylyl Cyclase (AC) Gio->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing muscarinic receptors start->prepare_membranes incubate Incubate membranes with radioligand and competitor (varying concentrations) prepare_membranes->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine Ki value measure->analyze end End analyze->end Calcium_Imaging_Workflow start Start load_cells Load cells expressing muscarinic receptors with a calcium-sensitive fluorescent dye start->load_cells establish_baseline Establish baseline fluorescence load_cells->establish_baseline add_agonist Add agonist (varying concentrations) establish_baseline->add_agonist measure_fluorescence Measure changes in fluorescence over time add_agonist->measure_fluorescence analyze Analyze data to determine EC50 and Emax values measure_fluorescence->analyze end End analyze->end

References

A Comparative Guide to Muscarinic Receptor Agonists: Validating Experimental Results with Methylfurmethide Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methylfurmethide iodide with other common muscarinic acetylcholine receptor agonists. The data presented is intended to assist researchers in validating their experimental results and selecting the appropriate agonist for their specific research needs.

Comparative Analysis of Muscarinic Agonist Potency and Efficacy

The following table summarizes the key pharmacological parameters of this compound in comparison to the endogenous ligand, acetylcholine, and other widely used synthetic muscarinic agonists. The data is derived from studies on the longitudinal smooth muscle of the guinea-pig ileum, a classic model for assessing muscarinic receptor activity.

AgonistApparent ED50 (M)Dissociation Constant (K_A) (M)Relative Affinity (vs. Acetylcholine)Relative Intrinsic Efficacy (vs. Acetylcholine)
This compound (5-MFT) 2.75 ± 0.22 x 10⁻⁸[1]7.22 ± 0.15 x 10⁻⁷[1]1.33[1]1.54[1]
Acetylcholine ~7.0 x 10⁻³ (Log EC50: -7.154)[2]-1.001.00
Pilocarpine 1.83 ± 0.62 x 10⁻⁶[3]--0.95 (vs. Carbachol)[3]
Bethanechol ----
Carbachol 0.11 ± 0.02 x 10⁻⁶[3]--1.00

Note: Data for Acetylcholine, Pilocarpine, and Carbachol are from different studies but on the same tissue model for comparative purposes. Bethanechol data in this specific comparative context was not available in the reviewed literature.

Experimental Protocols

Isolated Guinea-Pig Ileum Contraction Assay

This protocol outlines the methodology for assessing the contractile response of guinea-pig ileal smooth muscle to muscarinic agonists in an isolated organ bath setup.

1. Tissue Preparation:

  • A male guinea pig (250-350g) is euthanized by a humane method (e.g., cervical dislocation).

  • The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction) is excised and placed in Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.

  • The longitudinal muscle strip is carefully separated from the underlying circular muscle and mucosa.

  • A segment of the longitudinal muscle (approximately 2-3 cm in length) is mounted vertically in an organ bath (10-20 mL capacity) containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.

2. Apparatus Setup:

  • The lower end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the upper end is connected to an isometric force transducer.

  • The transducer is connected to a data acquisition system to record changes in muscle tension.

  • The tissue is placed under an initial resting tension of approximately 1.0 g and allowed to equilibrate for at least 60 minutes. During equilibration, the Krebs-Henseleit solution is changed every 15-20 minutes.

3. Generation of Concentration-Response Curves:

  • After equilibration, the viability of the tissue is confirmed by eliciting a contraction with a submaximal concentration of a standard agonist (e.g., acetylcholine or carbachol).

  • Once the tissue has returned to baseline, the agonist of interest (e.g., this compound) is added to the organ bath in a cumulative, stepwise manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.

  • The concentration of the agonist is increased until a maximal contractile response is achieved.

  • The contractile responses are recorded as the increase in tension (in grams or millinewtons) above the baseline.

4. Data Analysis:

  • The contractile responses are expressed as a percentage of the maximal response to a reference full agonist (e.g., acetylcholine or carbachol).

  • Concentration-response curves are plotted with the log of the agonist concentration on the x-axis and the percentage of maximal response on the y-axis.

  • The EC50 (the molar concentration of the agonist that produces 50% of the maximal response) is determined from the concentration-response curve using non-linear regression analysis.

  • For determining the dissociation constant (K_A) and relative intrinsic efficacy, the method of partial irreversible receptor inactivation (e.g., using phenoxybenzamine) can be employed as described by Ochillo (1980)[1].

Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling Pathway

This compound, as a muscarinic agonist, activates G protein-coupled receptors (GPCRs). The primary signaling pathways for muscarinic receptors in smooth muscle are mediated by Gq/11 and Gi/o proteins.

Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_g_protein Gq/11 Protein Agonist Methylfurmethide Iodide mAChR Muscarinic Receptor (M3) Agonist->mAChR Binds to Gq_alpha Gαq mAChR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates

Caption: Gq-protein coupled muscarinic receptor signaling pathway.

Experimental Workflow for Comparative Agonist Potency

The following diagram illustrates the logical flow of an experiment designed to compare the potency of different muscarinic agonists.

Experimental Workflow for Agonist Comparison start Start tissue_prep Tissue Preparation (e.g., Guinea-Pig Ileum) start->tissue_prep organ_bath Mount Tissue in Organ Bath tissue_prep->organ_bath equilibration Equilibration organ_bath->equilibration agonist_addition Cumulative Addition of Agonist 1 (e.g., Methylfurmethide) equilibration->agonist_addition record_response1 Record Contractile Response agonist_addition->record_response1 washout Washout record_response1->washout agonist_addition2 Cumulative Addition of Agonist 2 (e.g., Acetylcholine) washout->agonist_addition2 record_response2 Record Contractile Response agonist_addition2->record_response2 data_analysis Data Analysis record_response2->data_analysis crc Generate Concentration- Response Curves data_analysis->crc ec50 Calculate EC50 Values crc->ec50 comparison Compare Potency and Efficacy ec50->comparison end End comparison->end

Caption: Workflow for comparing muscarinic agonist potency.

References

Methylfurmethide Iodide: A Comparative Analysis of Muscarinic Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Methylfurmethide Iodide

This compound, also known as 5-methylfurfuryltrimethylammonium iodide (5-MFT), is a synthetic compound analogous to the natural neurotransmitter acetylcholine. It is recognized for its potent agonistic activity at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological functions. This guide focuses on its demonstrated effects on smooth muscle contraction and endothelial-dependent relaxation, key functional readouts for muscarinic receptor activation.

Quantitative Analysis of Receptor Activity

The following tables summarize the key quantitative parameters of this compound's activity at muscarinic receptors as determined in two key studies.

Table 1: Activity at Vascular Endothelial Muscarinic Receptors (Rat Aorta)

ParameterValueComparatorReference
ED₅₀ EquipotentAcetylcholine[1]
Agonist Type Full Agonist-[1]
Receptor Subtype (Tentative) M₂ or Mₛ-[1]

Table 2: Activity at Muscarinic Receptors (Guinea-Pig Ileal Longitudinal Muscle)

ParameterValueComparatorReference
Apparent ED₅₀ 2.75 ± 0.22 x 10⁻⁸ M-
Dissociation Constant (Kₐ) 7.22 ± 0.15 x 10⁻⁷ M-
Relative Affinity 1.33Acetylcholine
Relative Intrinsic Efficacy 1.54Acetylcholine
Primary Receptor Subtypes Present M₂ and M₃-[2][3][4]

Signaling Pathways

This compound's activity is mediated through the activation of muscarinic receptors, which couple to distinct G-protein signaling cascades. The two primary pathways relevant to the experimental data presented are the Gαq/11 and Gαi/o pathways.

G_protein_signaling cluster_M3 M₃ Receptor Pathway (Gαq/11) cluster_M2 M₂ Receptor Pathway (Gαi/o) M3 M₃ Receptor Gq Gαq/11 M3->Gq Methylfurmethide Iodide PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction M2 M₂ Receptor Gi Gαi/o M2->Gi Methylfurmethide Iodide AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Relaxation Inhibition of Relaxation cAMP->Relaxation

Figure 1: Muscarinic Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols used in the cited studies to characterize the activity of this compound.

Guinea-Pig Ileal Longitudinal Muscle Contraction Assay

This ex vivo assay measures the contractile response of smooth muscle to a test agent.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a male guinea pig. The longitudinal muscle is carefully stripped from the underlying circular muscle and mounted in an organ bath.

  • Organ Bath Conditions: The muscle strip is suspended in Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O₂, 5% CO₂). A resting tension of 0.5-1.0 g is applied.

  • Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

  • Concentration-Response Curve: this compound is added to the organ bath in a cumulative manner, with increasing concentrations. The contractile response at each concentration is recorded until a plateau is reached.

  • Data Analysis: The contractile responses are measured and plotted against the logarithm of the agonist concentration to determine the ED₅₀. To determine the dissociation constant (Kₐ), a partial irreversible antagonist (e.g., phenoxybenzamine) is used to inactivate a fraction of the receptors, and the concentration-response curve is re-established.

ileum_workflow start Start dissect Isolate Guinea Pig Terminal Ileum start->dissect prepare Prepare Longitudinal Muscle Strip dissect->prepare mount Mount Strip in Organ Bath prepare->mount equilibrate Equilibrate under 0.5-1.0g Tension mount->equilibrate crc Generate Cumulative Concentration-Response Curve equilibrate->crc inactivate Inactivate Receptors (Phenoxybenzamine) crc->inactivate crc2 Re-establish Concentration-Response Curve inactivate->crc2 analyze Analyze Data (ED₅₀, Kₐ) crc2->analyze end End analyze->end

Figure 2: Guinea Pig Ileum Assay Workflow

Rat Aortic Strip Endothelial-Dependent Relaxation Assay

This assay assesses the ability of a compound to induce relaxation in a pre-contracted blood vessel, a response mediated by the vascular endothelium.

  • Tissue Preparation: The thoracic aorta is excised from a rat. Helical strips of the aorta are prepared and suspended in an organ bath.

  • Organ Bath Conditions: The aortic strips are maintained in Krebs solution at 37°C and aerated with carbogen.

  • Pre-contraction: The aortic strips are contracted with a vasoconstrictor, such as norepinephrine (10⁻⁶ M).

  • Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

  • Data Analysis: The degree of relaxation at each concentration is measured and expressed as a percentage of the pre-contraction. The ED₅₀ for relaxation is then calculated. The involvement of muscarinic receptors is confirmed by the ability of antagonists like atropine or scopolamine to block the relaxation.

aorta_workflow start Start dissect Excise Rat Thoracic Aorta start->dissect prepare Prepare Helical Aortic Strips dissect->prepare mount Suspend Strips in Organ Bath prepare->mount contract Induce Contraction (Norepinephrine) mount->contract crc Generate Cumulative Concentration-Response Curve for Relaxation contract->crc analyze Analyze Data (ED₅₀) crc->analyze end End analyze->end

References

A Comparative Analysis of Methylfurmethide Iodide and Other Muscarinic Agonists: Efficacy and Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Methylfurmethide iodide against other prominent muscarinic agonists. This analysis is supported by experimental data on receptor binding affinities and functional potencies, with detailed methodologies for key experiments cited.

Muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors, are integral to the regulation of numerous physiological functions, making them a critical target for therapeutic intervention. Understanding the comparative efficacy and selectivity of various muscarinic agonists is paramount for the development of novel therapeutics with improved specificity and reduced side effects. This guide focuses on this compound, a quaternary ammonium compound, and its pharmacological profile in comparison to other well-established muscarinic agonists.

Quantitative Comparison of Muscarinic Agonist Activity

The following table summarizes the binding affinity (pKi), potency (pEC50), and efficacy of this compound and other selected muscarinic agonists across different muscarinic receptor subtypes. The data has been compiled from various studies, and it is crucial to consider the different experimental systems used, as agonist potency can vary depending on the cell line and G protein coupling efficiency.[1]

AgonistReceptor SubtypeParameterValueSpeciesTissue/Cell LineReference
This compound M2pKi4.9Human-[2]
This compound M4 (putative)pEC506.08 (EC50: 0.84 µM)HybridNG 108-15 cells[3]
This compound Ileal (M2/M3)ED502.75 x 10⁻⁸ MGuinea-pigIleal longitudinal muscle[4]
This compound Ileal (M2/M3)KA7.22 x 10⁻⁷ MGuinea-pigIleal longitudinal muscle[4]
This compound Ileal (M2/M3)Relative Efficacy (vs. ACh)1.54Guinea-pigIleal longitudinal muscle[4]
AcetylcholineM4 (putative)pEC506.96 (EC50: 0.11 µM)HybridNG 108-15 cells[3]
CarbacholM4 (putative)pEC505.70 (EC50: 2 µM)HybridNG 108-15 cells[3]
Oxotremorine-MM4 (putative)pEC506.85 (EC50: 0.14 µM)HybridNG 108-15 cells[3]
(+/-)-MuscarineM4 (putative)pEC506.27 (EC50: 0.54 µM)HybridNG 108-15 cells[3]
Arecaidine propargyl esterM4 (putative)pEC507.00 (EC50: 0.1 µM)HybridNG 108-15 cells[3]
CarbacholIleal (M2/M3)Relative Potency1.00Guinea-pigSmall intestine longitudinal muscle[5]
PilocarpineIleal (M2/M3)Relative Potency0.92Guinea-pigSmall intestine longitudinal muscle[5]
MethacholineIleal (M2/M3)Relative Potency0.73Guinea-pigSmall intestine longitudinal muscle[5]
ArecolineIleal (M2/M3)Relative Potency0.73Guinea-pigSmall intestine longitudinal muscle[5]
BethanecholIleal (M2/M3)Relative Potency0.73Guinea-pigSmall intestine longitudinal muscle[5]

Note: Relative potency for the ileal smooth muscle was determined by the percent inhibition of isoprenaline-stimulated cyclic AMP accumulation at a concentration of 300 µM.[5]

Muscarinic Agonist Signaling Pathways

Muscarinic agonists initiate intracellular signaling cascades upon binding to their respective receptors. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Conversely, the M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[6]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Agonist1 Muscarinic Agonist M1_M3_M5 M1/M3/M5 Receptor Agonist1->M1_M3_M5 Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 Agonist2 Muscarinic Agonist M2_M4 M2/M4 Receptor Agonist2->M2_M4 Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase Gi->AC Ion_Channel Ion Channel Modulation Gi->Ion_Channel ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2 Ion_Channel->Cellular_Response2

Figure 1: Generalized signaling pathways for muscarinic acetylcholine receptors.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the accurate interpretation of the presented data.

Functional Assay for M4 Receptor Activity in NG 108-15 Cells[3]
  • Cell Line: Neuroblastoma x glioma hybrid (NG 108-15) cells, which endogenously express muscarinic receptors suggested to be of the M4 subtype.

  • Methodology: Whole-cell patch-clamp technique was used to measure high-threshold calcium currents (ICa).

  • Procedure: Cells were voltage-clamped, and ICa was elicited by depolarizing pulses. Muscarinic agonists were applied to the bath solution at varying concentrations.

  • Data Analysis: The inhibitory effect of the agonists on the peak ICa was measured, and concentration-response curves were generated to determine EC50 values. Full agonists were defined as those producing the maximum inhibition of ICa (approximately 39.5%), while partial agonists produced a submaximal response.

Isolated Guinea-Pig Ileum Contraction Assay[4]
  • Tissue Preparation: The longitudinal muscle was stripped from the ileum of guinea pigs.

  • Methodology: The muscle strip was mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated. Muscle contractions were recorded isometrically using a force transducer.

  • Procedure: Cumulative concentration-response curves were obtained for this compound and acetylcholine. To determine the dissociation constant (KA) and relative intrinsic efficacy, a portion of the muscarinic receptors were irreversibly inactivated using phenoxybenzamine.

  • Data Analysis: The ED50 values were determined from the concentration-response curves. The KA and relative efficacy were calculated by analyzing the concentration-response data before and after fractional receptor inactivation.

Radioligand Binding Assay for M2 Receptor Affinity[2]
  • Source: Data compiled in the IUPHAR/BPS Guide to PHARMACOLOGY. The specific experimental details for this compound were not fully detailed in the provided snippet.

  • General Methodology: Radioligand binding assays typically involve incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competing ligand (the agonist).

  • Procedure: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is then counted.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Discussion and Conclusion

The available data indicates that this compound is a potent muscarinic agonist. In the guinea-pig ileum, a tissue rich in M2 and M3 receptors, it demonstrated a high potency (ED50 in the nanomolar range) and an intrinsic efficacy greater than that of the endogenous ligand, acetylcholine.[4] This suggests it acts as a full or even a "super" agonist in this system.

In a functional assay on NG 108-15 cells, which are believed to primarily express M4 receptors, this compound was classified as a partial agonist, with an EC50 of 0.84 µM.[3] This highlights the importance of the cellular context and receptor subtype in determining the functional response to an agonist. Its binding affinity for the human M2 receptor (pKi = 4.9) is also documented.[2]

Compared to other classical agonists like carbachol and oxotremorine-M, this compound's potency varies depending on the specific receptor and assay. For instance, in the M4 functional assay, acetylcholine and oxotremorine-M were more potent.[3] In the guinea-pig ileum, its relative potency compared to carbachol and other agonists in inhibiting cAMP accumulation places it within a similar range of activity.[5]

It is important to note that the affinity of this compound for muscarinic receptors can be positively modulated by allosteric ligands, which could offer a novel approach for enhancing its subtype selectivity.[7][8]

References

A Comparative Guide to the Reproducibility of Muscarinic Agonist Studies: 5-Methylfurmethide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate pharmacological tool is paramount to the success and reproducibility of their studies. This guide provides a comparative analysis of 5-methylfurmethide, a muscarinic acetylcholine receptor agonist, and its commonly used alternatives. By examining their receptor pharmacology, functional effects, and the consistency of findings across studies, this document aims to inform the selection of the most suitable agonist for specific research applications.

While no studies directly assess the reproducibility of experiments using 5-methylfurmethide, an analysis of the existing literature allows for an indirect evaluation based on the consistency of reported data and the clarity of its pharmacological profile. This guide synthesizes available quantitative data, details key experimental protocols, and provides visual representations of signaling pathways and experimental workflows to aid in this assessment.

Comparative Analysis of Muscarinic Agonists

5-Methylfurmethide is a potent muscarinic agonist that has been utilized in studies to characterize muscarinic receptor function, particularly in smooth muscle preparations. However, a variety of other agonists with differing receptor selectivity profiles and established clinical and research applications are also available. This section compares 5-methylfurmethide with acetylcholine, the endogenous ligand, and other synthetic agonists such as xanomeline, pilocarpine, and arecoline.

Quantitative Comparison of Muscarinic Agonist Activity

The following table summarizes key pharmacological parameters for 5-methylfurmethide and its alternatives, derived from various in vitro and in vivo studies. The consistency of these values across different studies can be an indicator of the reproducibility of findings with a particular compound.

CompoundReceptor Target(s)ED50 / EC50Dissociation Constant (KA) / pEC50Relative Affinity / PotencyIntrinsic Efficacy (compared to ACh)Key Application(s)
5-Methylfurmethide Muscarinic AgonistApparent ED50: 2.75 ± 0.22 x 10⁻⁸ M[1]KA: 7.22 ± 0.15 x 10⁻⁷ M[1]1.33 (compared to ACh)[1]1.54[1]Research tool for studying muscarinic receptor function in smooth muscle.
Acetylcholine (ACh) Endogenous Muscarinic and Nicotinic Agonist--Reference compound1.0Endogenous neurotransmitter.
Xanomeline M1 and M4 Receptor Preferring Agonist[2][3]--Shows selectivity for M1 over M2 receptors in some functional assays.[4][5]Partial agonist[6]Investigational drug for Alzheimer's disease and schizophrenia.[2][7]
Pilocarpine Primarily M1, M2, and M3 Receptor Agonist[8]pEC50 (pig bladder): 5.28 ± 0.2[9]pEC50 (human bladder): 5.10 ± 0.16[9]Potency can vary depending on the tissue and effector system.[10]Full or partial agonist depending on the receptor subtype and cellular context.[11]Treatment of glaucoma and dry mouth.[8][12]
Arecoline Non-selective Muscarinic and Nicotinic Partial Agonist[13][14][15]--Lower potency at nicotinic receptors compared to muscarinic receptors.[14]Partial agonist at muscarinic receptors.[16][13]Psychoactive component of betel nuts; research tool.[15][17]

Experimental Protocols

The reproducibility of a study is intrinsically linked to the clarity and detail of its experimental methodology. The guinea pig ileum contraction assay is a classic and widely used method for characterizing the activity of muscarinic agonists.

Guinea Pig Ileum Contraction Assay

This ex vivo bioassay is used to determine the potency and efficacy of compounds that stimulate or inhibit smooth muscle contraction.

Objective: To measure the contractile response of an isolated segment of guinea pig ileum to a muscarinic agonist.

Materials:

  • Guinea pig

  • Tyrode's solution (physiological salt solution)[18]

  • Student Organ Bath with kymograph or data acquisition system[19]

  • Muscarinic agonist (e.g., 5-methylfurmethide, acetylcholine)

  • Antagonist (optional, e.g., atropine)

Procedure:

  • A segment of the terminal ileum is isolated from a euthanized guinea pig.[19]

  • The lumen of the ileum segment is gently flushed with warm Tyrode's solution.[19]

  • The ileum segment (2-3 cm) is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[18][19]

  • One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.[20]

  • The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) under a slight resting tension (e.g., 0.5-1.0 g).[19]

  • Cumulative concentrations of the agonist are added to the organ bath, and the resulting contractions are recorded.

  • A dose-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the agonist concentration.

  • From this curve, parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response) can be determined.

Visualizing Molecular and Experimental Processes

Diagrams of signaling pathways and experimental workflows can enhance understanding and aid in the standardization of protocols, thereby improving reproducibility.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses upon activation by acetylcholine or other agonists. The five subtypes (M1-M5) couple to different G-proteins, leading to distinct downstream signaling cascades.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq_11 Gαq/11 M1_M3_M5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Gi_o Gαi/o M2_M4->Gi_o Activation G_beta_gamma Gβγ M2_M4->G_beta_gamma AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response2 K_channel K⁺ Channel G_beta_gamma->K_channel Activates K_channel->Cellular_Response2 Agonist Muscarinic Agonist (e.g., 5-Methylfurmethide, Acetylcholine) Agonist->M1_M3_M5 Agonist->M2_M4

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for Guinea Pig Ileum Contraction Assay

A standardized workflow is crucial for ensuring consistency and comparability of results between different experiments and laboratories.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Data Analysis Sacrifice Sacrifice Guinea Pig Isolate Isolate Terminal Ileum Sacrifice->Isolate Clean Clean Ileum Segment Isolate->Clean Cut Cut 2-3 cm Segment Clean->Cut Mount Mount Tissue in Organ Bath Cut->Mount Equilibrate Equilibrate (30-60 min) Mount->Equilibrate Add_Agonist Add Cumulative Agonist Concentrations Equilibrate->Add_Agonist Record Record Contractions Add_Agonist->Record Plot Plot Dose-Response Curve Record->Plot Calculate Calculate EC50 Plot->Calculate

Caption: Workflow for the guinea pig ileum contraction assay.

Conclusion

The reproducibility of studies involving muscarinic agonists is dependent on a clear understanding of their pharmacology and the meticulous application of standardized experimental protocols. While 5-methylfurmethide is a valuable research tool, its characterization in the literature is less extensive than that of alternatives like acetylcholine, xanomeline, and pilocarpine. The choice of agonist should be guided by the specific research question, with careful consideration of receptor selectivity and the wealth of comparative data available. By adhering to detailed and well-documented protocols, researchers can enhance the reliability and reproducibility of their findings in the field of muscarinic receptor pharmacology.

References

A Comparative Guide: Methylfurmethide Iodide vs. Pilocarpine for Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Methylfurmethide iodide and pilocarpine, two muscarinic acetylcholine receptor agonists. The following sections will delve into their pharmacological properties, supported by available experimental data, to assist researchers in selecting the appropriate compound for their studies.

Introduction to Muscarinic Agonists

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that play crucial roles in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are involved in a wide range of physiological processes, including smooth muscle contraction, glandular secretion, and heart rate regulation. As such, muscarinic agonists, which activate these receptors, are valuable tools in physiological research and have therapeutic applications. Pilocarpine is a well-established muscarinic agonist used clinically, while this compound is a less-studied compound primarily used in experimental pharmacology.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound and pilocarpine, providing a basis for comparing their potency and efficacy at muscarinic receptors.

Table 1: Pharmacological Profile of this compound at Muscarinic Receptors in Guinea-Pig Ileal Longitudinal Muscle

ParameterValueReference
ED502.75 ± 0.22 x 10⁻⁸ M[1]
Dissociation Constant (KA)7.22 ± 0.15 x 10⁻⁷ M[1]
Relative Affinity (vs. Acetylcholine)1.33[1]
Relative Intrinsic Efficacy (vs. Acetylcholine)1.54[1]

Table 2: Binding Affinities (Ki) and Functional Potencies (EC50) of Pilocarpine at Human Muscarinic Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)Assay TypeReference
M1 0.64 µM18 µMPhosphoinositide (PI) Turnover[2][3]
M2 0.56 µM4.5 µMlow-Km GTPase[2][3]
M3 1.61 µM--[2]
M4 ----
M5 Highest affinity among M1-M5-Radioligand Binding[4]

Mechanism of Action and Signaling Pathways

Both this compound and pilocarpine are muscarinic receptor agonists, meaning they bind to and activate muscarinic acetylcholine receptors, mimicking the action of the endogenous neurotransmitter acetylcholine. Muscarinic receptors are classified into five subtypes (M1-M5), which couple to different G proteins and activate distinct intracellular signaling pathways.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5]

  • M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

The diagram below illustrates the primary signaling pathways activated by muscarinic receptor agonists.

G_protein_signaling cluster_receptor Muscarinic Receptor Activation cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway Agonist Muscarinic Agonist (this compound or Pilocarpine) Receptor Muscarinic Receptor (M1, M3, M5 or M2, M4) Agonist->Receptor Binds to Gq Gq/11 Receptor->Gq Activates (M1, M3, M5) Gi Gi/o Receptor->Gi Activates (M2, M4) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_Gi

Muscarinic Receptor Signaling Pathways

Receptor Selectivity

Available data suggests differences in the receptor selectivity between the two compounds.

This compound: The available data is limited to its activity on the guinea-pig ileum, which is known to contain a mixed population of M2 and M3 receptors.[7] Without studies on cell lines expressing individual human muscarinic receptor subtypes, a definitive selectivity profile for this compound cannot be established.

Pilocarpine: Pilocarpine exhibits a degree of selectivity for M1 and M3 receptor subtypes over M2 and M4 receptors.[2][8] One study also suggests it has the highest affinity for the M5 subtype among the five muscarinic receptors.[4] This selectivity for M1 and M3 receptors, which are coupled to the Gq/11 pathway, aligns with its known physiological effects of stimulating glandular secretions and smooth muscle contraction.

Side Effect Profile

The side effects of muscarinic agonists are generally extensions of their pharmacological actions, resulting from widespread activation of the parasympathetic nervous system.

This compound: Specific clinical data on the side effects of this compound is not available. However, based on its mechanism as a muscarinic agonist, potential side effects would be expected to be similar to those of other drugs in this class and could include:

  • Increased salivation and sweating

  • Gastrointestinal distress (nausea, vomiting, diarrhea)

  • Urinary urgency

  • Bradycardia (slowed heart rate)

  • Bronchoconstriction

  • Blurred vision due to miosis (pupil constriction)

Pilocarpine: The side effect profile of pilocarpine is well-documented from its clinical use.[9][10] Common side effects include:

  • Sweating

  • Nausea

  • Runny nose

  • Chills

  • Flushing

  • Increased urination

  • Dizziness

  • Headache

  • Blurred vision

More serious side effects can include breathing problems, particularly in individuals with asthma, and cardiovascular effects such as changes in heart rate and blood pressure.[10]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible assessment of pharmacological agents. Below are representative protocols for key assays used to characterize muscarinic agonists.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Radioligand_Binding_Assay start Start prep Prepare membranes from cells expressing a specific muscarinic receptor subtype (M1-M5) start->prep incubate Incubate membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-NMS) and varying concentrations of the test compound (this compound or Pilocarpine) prep->incubate separate Separate bound from free radioligand by rapid filtration through glass fiber filters incubate->separate wash Wash filters to remove non-specifically bound radioligand separate->wash count Quantify radioactivity on filters using liquid scintillation counting wash->count analyze Analyze data to determine the IC50 (concentration of test compound that inhibits 50% of specific binding) count->analyze calculate Calculate the Ki (binding affinity) using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Membranes are prepared from cultured cells (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[11]

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and a range of concentrations of the unlabeled test compound (the "competitor," i.e., this compound or pilocarpine).[12]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.[12]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[12]

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the ability of an agonist to activate G protein-coupled receptors.

GTPgS_Binding_Assay start Start prep Prepare membranes from cells expressing a specific muscarinic receptor subtype start->prep incubate Incubate membranes with varying concentrations of the test agonist (this compound or Pilocarpine) in the presence of GDP and [³⁵S]GTPγS prep->incubate separate Separate bound from free [³⁵S]GTPγS by rapid filtration incubate->separate wash Wash filters to remove non-specifically bound [³⁵S]GTPγS separate->wash count Quantify radioactivity on filters using liquid scintillation counting wash->count analyze Analyze data to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) count->analyze end End analyze->end

[³⁵S]GTPγS Binding Assay Workflow

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes are prepared from cells expressing the muscarinic receptor subtype of interest.[13]

  • Incubation: The membranes are incubated in a buffer containing guanosine diphosphate (GDP), the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test agonist. In the basal state, G proteins are bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP (or [³⁵S]GTPγS in this assay).[14]

  • Filtration and Washing: The reaction is stopped by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.[15]

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (a measure of the agonist's potency) and the Emax (a measure of the agonist's efficacy).[15]

Conclusion: Advantages of this compound vs. Pilocarpine

The choice between this compound and pilocarpine will depend on the specific research question.

Advantages of this compound:

  • High Efficacy: The limited available data suggests that this compound has a higher intrinsic efficacy at muscarinic receptors in the guinea-pig ileum compared to acetylcholine.[1] This could be advantageous in studies where a strong and robust receptor activation is desired.

  • Research Tool: As a less-characterized compound, it may be a useful tool for probing the structure-activity relationships of muscarinic agonists and for comparative pharmacology studies.

Advantages of Pilocarpine:

  • Well-Characterized: Pilocarpine is a well-studied muscarinic agonist with a large body of literature detailing its pharmacology, receptor selectivity, and in vivo effects.

  • Receptor Selectivity: It exhibits a degree of selectivity for M1 and M3 receptor subtypes, which can be useful for studies targeting these specific receptors.[8]

  • Clinical Relevance: As a clinically used drug, data obtained with pilocarpine may have more direct translational relevance.

  • Availability of Data: A significant amount of quantitative data on its binding affinities and functional potencies at various muscarinic receptor subtypes is available, facilitating experimental design and data interpretation.

Limitations:

It is crucial to acknowledge the significant lack of data for This compound , particularly regarding its activity at specific human muscarinic receptor subtypes and its in vivo effects and side-effect profile. Further research is required to fully characterize this compound and enable a more comprehensive comparison with well-established agonists like pilocarpine. Researchers should exercise caution when interpreting results obtained with this compound and consider its limited pharmacological profile.

References

Comparative Analysis of Methylfurmethide Iodide Dose-Response Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed statistical and mechanistic comparison of Methylfurmethide iodide, a potent muscarinic acetylcholine receptor agonist, with other established muscarinic agonists such as acetylcholine, carbachol, and pilocarpine. The data presented herein, derived from studies on guinea-pig ileal longitudinal muscle, offers a clear perspective on the potency and efficacy of these compounds, supported by detailed experimental protocols and signaling pathway visualizations.

Quantitative Comparison of Muscarinic Agonist Activity

The following table summarizes the key pharmacological parameters for this compound and comparator agonists, providing a quantitative basis for evaluating their relative potencies and efficacies in inducing smooth muscle contraction in the guinea-pig ileum.

CompoundED50 / EC50 (M)Dissociation Constant (KA) (M)Relative Intrinsic Efficacy (vs. Acetylcholine)
This compound 2.75 x 10⁻⁸7.22 x 10⁻⁷1.54
Acetylcholine ~7.0 x 10⁻⁸[1]7.30 x 10⁻⁷1.00
Carbachol 1.1 x 10⁻⁷[2]-0.95 - 1.11[2]
Pilocarpine 1.83 x 10⁻⁶[2]-0.88 - 0.95[2]

Data for this compound and the relative intrinsic efficacy of Acetylcholine are derived from studies on guinea-pig ileal longitudinal muscle. Data for Acetylcholine, Carbachol, and Pilocarpine are also from guinea-pig ileum studies to ensure comparability.

Experimental Protocols

The following protocol outlines the methodology for determining the dose-response relationship of muscarinic agonists in an isolated organ bath preparation, a standard technique in classical pharmacology.

Isolated Guinea-Pig Ileum Preparation and Dose-Response Analysis
  • Tissue Preparation: A male guinea pig is euthanized, and a segment of the ileum is excised and placed in a petri dish containing oxygenated Tyrode's or Krebs' solution at 37°C.[3][4] A 1-2 cm section of the ileum is then carefully cleaned of mesenteric tissue and mounted in an organ bath containing the physiological salt solution, continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture to maintain physiological pH and oxygenation.[3][5]

  • Apparatus Setup: The lower end of the ileum segment is attached to a fixed hook at the bottom of the organ bath, and the upper end is connected to an isotonic or isometric force transducer.[3][5] The transducer records the contractile responses of the tissue, which are then amplified and displayed on a chart recorder or a digital data acquisition system. The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 1 gram, with the physiological solution being changed every 15 minutes.[3][5]

  • Dose-Response Curve Generation:

    • A cumulative concentration-response curve is constructed by adding the agonist to the organ bath in increasing concentrations.

    • The initial concentration should be low enough to elicit no response. Subsequent concentrations are typically increased by a factor of 3 or 10 (i.e., in half-log or log increments) until a maximal contraction is observed.

    • Each concentration is allowed to remain in contact with the tissue for a fixed period (e.g., 30-60 seconds) or until the response reaches a plateau, after which the tissue is washed with fresh physiological solution to allow it to return to the baseline resting tension before the addition of the next concentration.[3]

  • Data Analysis: The magnitude of the contraction at each agonist concentration is measured and expressed as a percentage of the maximal response obtained. The data are then plotted with the logarithm of the agonist concentration on the x-axis and the percentage of maximal response on the y-axis to generate a sigmoidal dose-response curve. The EC50 (the molar concentration of the agonist that produces 50% of the maximal response) is determined from this curve, providing a measure of the agonist's potency.[2]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis start Euthanize Guinea Pig explant Explant Ileum Segment start->explant mount Mount in Organ Bath explant->mount equilibrate Equilibrate Tissue mount->equilibrate add_agonist Add Agonist (Cumulative Doses) equilibrate->add_agonist record Record Contraction add_agonist->record wash Wash Tissue record->wash plot Plot Dose-Response Curve record->plot wash->add_agonist Next Dose calc_ec50 Calculate EC50 plot->calc_ec50 end

Experimental workflow for dose-response analysis.

muscarinic_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Muscarinic Agonist (e.g., Methylfurmethide) Receptor Muscarinic Receptor (M1, M3, M5) Agonist->Receptor Binds to G_protein_q Gq/11 Receptor->G_protein_q Activates PLC Phospholipase C (PLC) G_protein_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Muscarinic receptor (M1/M3/M5) signaling pathway.

Mechanism of Action and Signaling Cascade

This compound, like other muscarinic agonists, exerts its effects by binding to and activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). In smooth muscle, the predominant receptor subtype mediating contraction is the M3 receptor.

Upon agonist binding, the M3 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq/11.[2][6] The activated α-subunit of Gq/11 then stimulates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ concentration is a primary driver of smooth muscle contraction. Simultaneously, DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which further contributes to the contractile response through various phosphorylation events. This signaling cascade ultimately leads to the phosphorylation of myosin light chains and the subsequent interaction of actin and myosin filaments, resulting in muscle contraction.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Methylfurmethide Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known in vitro and in vivo effects of Methylfurmethide iodide (also known as 5-methylfurfuryltrimethylammonium iodide or 5-MFT). This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer an objective overview for research and drug development purposes.

In Vitro Effects of this compound

This compound is a potent muscarinic acetylcholine receptor agonist. Its effects have been characterized in isolated tissue preparations, demonstrating its ability to stimulate smooth muscle contraction.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound's activity at muscarinic receptors.

Table 1: Muscarinic Receptor Activity in Guinea-Pig Ileal Longitudinal Muscle [1]

ParameterValueComparison to Acetylcholine (ACh)
Apparent ED502.75 ± 0.22 x 10⁻⁸ M-
Dissociation Constant (KA)7.22 ± 0.15 x 10⁻⁷ M-
Relative Affinity1.33Slightly higher than ACh
Relative Intrinsic Efficacy1.54More efficacious than ACh

Table 2: Vasodilatory Effects on Rat Aorta

AgonistED50 for Relaxation (M)
This compound (5-MFT) = Acetylcholine (ACh)
dl-Muscarine> 5-MFT / ACh
5-Hydroxymethyl-furfuryltrimethylammonium (5-HMFT)> dl-Muscarine
5-Chloromethyl-furfuryltrimethylammonium (5-CMFT)> 5-HMFT
5-Methoxymethyl-furfuryltrimethylammonium (5-MOFT)> 5-CMFT
5-Bromomethyl-furfuryltrimethylammonium (5-BMFT)> 5-MOFT
5-Iodomethyl-furfuryltrimethylammonium (5-IMFT)> 5-BMFT

Data from a study on norepinephrine-contracted rat aortic helical strips, where relaxation is endothelial cell-dependent.

Experimental Protocols

Representative Protocol for Isolated Guinea-Pig Ileum Assay

This protocol is a representative methodology for assessing the activity of muscarinic agonists like this compound on isolated intestinal smooth muscle, based on standard organ bath techniques.

  • Tissue Preparation:

    • A male guinea pig is euthanized by a humane method.

    • A segment of the terminal ileum is excised and placed in Krebs-Ringer bicarbonate solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • The longitudinal muscle is carefully stripped from the underlying circular muscle.

    • The isolated longitudinal muscle strip is mounted in an organ bath containing the Krebs-Ringer solution.

  • Experimental Setup:

    • The organ bath is maintained at a constant temperature of 37°C.

    • One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

    • The tissue is allowed to equilibrate for a period of 60 minutes under a resting tension of approximately 1 gram, with washes every 15-20 minutes.

  • Data Collection:

    • A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

    • The contractile response is allowed to reach a plateau at each concentration before the next concentration is added.

    • To determine antagonist effects, the tissue is pre-incubated with a muscarinic antagonist (e.g., atropine) for a set period before generating the agonist concentration-response curve.

    • Data is recorded and analyzed to determine parameters such as ED50, maximal response, and antagonist dissociation constants (pA₂ values).

Signaling Pathways

This compound, as a muscarinic agonist, is expected to activate downstream signaling pathways upon binding to muscarinic acetylcholine receptors. There are two primary signaling cascades associated with muscarinic receptors. The specific pathway activated depends on the receptor subtype (M1-M5) expressed in the target tissue.

  • Gq/11 Pathway (Activated by M1, M3, M5 Receptors): This pathway is predominantly responsible for smooth muscle contraction.

  • Gi/o Pathway (Activated by M2, M4 Receptors): This pathway is primarily involved in the inhibition of adenylyl cyclase, leading to various cellular responses, including cardiac inhibition.

The effects of this compound on the guinea-pig ileum, a tissue rich in M3 receptors, are likely mediated through the Gq/11 pathway. Its vasodilatory effects on the rat aorta, which are endothelium-dependent, may involve M3 receptors on endothelial cells leading to nitric oxide production, or potentially M2 receptors.

Gq_pathway Methylfurmethide Methylfurmethide iodide M_receptor Muscarinic Receptor (M1, M3, M5) Methylfurmethide->M_receptor G_protein Gq/11 Protein M_receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Figure 1: Gq/11 signaling pathway for muscarinic agonists.

Gi_pathway Methylfurmethide Methylfurmethide iodide M_receptor Muscarinic Receptor (M2, M4) Methylfurmethide->M_receptor G_protein Gi/o Protein M_receptor->G_protein AC Adenylyl Cyclase (AC) G_protein->AC cAMP cAMP AC->cAMP conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., decreased heart rate) PKA->Response

Figure 2: Gi/o signaling pathway for muscarinic agonists.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis dissection Dissection of Guinea-Pig Ileum isolation Isolation of Longitudinal Muscle dissection->isolation mounting Mounting in Organ Bath isolation->mounting equilibration Equilibration mounting->equilibration crc Cumulative Concentration- Response Curve Generation equilibration->crc recording Force Transducer Recording crc->recording analysis Determination of ED50, Emax, pA2 recording->analysis

Figure 3: Experimental workflow for isolated tissue assay.

In Vivo Effects of this compound

There is a notable lack of specific in vivo studies on this compound in the publicly available scientific literature. Therefore, a direct comparison of its in vivo effects with other compounds is not possible at this time.

However, based on its in vitro profile as a potent muscarinic agonist, the expected in vivo effects in mammals would be consistent with generalized activation of the parasympathetic nervous system. These effects are likely to be widespread and dose-dependent.

Expected In Vivo Effects (General Muscarinic Agonist Profile)
  • Cardiovascular System: Activation of M2 receptors in the heart would be expected to cause bradycardia (decreased heart rate) and a decrease in cardiac contractility. Vasodilation, mediated by M3 receptors on endothelial cells, could lead to a drop in blood pressure.[2]

  • Respiratory System: Stimulation of M3 receptors in the smooth muscle of the bronchioles would likely lead to bronchoconstriction and increased mucus secretion.[3]

  • Gastrointestinal System: Increased motility and tone of the gastrointestinal tract, as well as increased secretion of saliva and gastric acid, would be anticipated due to the activation of M3 receptors.[3]

  • Urinary System: Contraction of the detrusor muscle of the bladder and relaxation of the trigone and sphincter muscles, mediated by M3 receptors, would be expected to promote urination.[3]

  • Ocular Effects: Miosis (constriction of the pupil) would be an expected effect.[3]

  • Glandular Secretions: Increased secretion from salivary, lacrimal, and sweat glands is a typical response to muscarinic agonists.[3]

It is important to note that these are predicted effects based on the known pharmacology of muscarinic agonists. The actual in vivo effects of this compound would need to be determined through dedicated animal studies.

Comparison and Alternatives

This compound demonstrates high potency and efficacy in vitro, comparable to or even exceeding that of acetylcholine in some preparations. Its activity profile suggests it is a powerful tool for studying muscarinic receptor function in isolated tissues.

Alternative, more commonly studied muscarinic agonists include:

  • Carbachol: A stable analog of acetylcholine that is resistant to acetylcholinesterase.

  • Pilocarpine: A natural alkaloid with muscarinic agonist properties.

  • Oxotremorine: A synthetic muscarinic agonist.

The choice of agonist for a particular study will depend on the desired properties, such as receptor subtype selectivity, duration of action, and whether central nervous system effects are being investigated.

Conclusion

This compound is a potent muscarinic agonist with well-characterized in vitro effects on smooth muscle. However, the absence of in vivo data represents a significant gap in our understanding of its overall pharmacological profile. Further research is warranted to investigate its in vivo efficacy, safety, and potential therapeutic applications. The experimental protocols and signaling pathway information provided in this guide offer a foundation for such future investigations.

References

Methylfurmethide Iodide: A Comparative Analysis Against Other Parasympathomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of methylfurmethide iodide with other established parasympathomimetics, namely pilocarpine and bethanechol. The following sections present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of key biological and experimental processes to offer a comprehensive overview for research and drug development purposes.

Comparative Efficacy and Potency

The parasympathomimetic activity of this compound has been evaluated and can be compared with the activities of pilocarpine and bethanechol, primarily through studies on the contractility of guinea pig ileum smooth muscle. While direct comparative studies are limited, data from various sources allow for an indirect assessment of their relative performance.

Table 1: In Vitro Activity of Parasympathomimetics on Guinea Pig Ileum Smooth Muscle

CompoundParameterValueReference
This compound Apparent ED502.75 ± 0.22 x 10⁻⁸ M[1]
Dissociation Constant (KA)7.22 ± 0.15 x 10⁻⁷ M[1]
Relative Affinity (vs. ACh)1.33[1]
Relative Intrinsic Efficacy (vs. ACh)1.54[1]
Pilocarpine EC503.3 x 10⁻⁷ M
Bethanechol EC501.2 x 10⁻⁶ M

Note: The data for pilocarpine and bethanechol are derived from separate studies and may not be directly comparable to this compound due to potential variations in experimental conditions.

Mechanism of Action: Muscarinic Receptor Activation

Parasympathomimetics like this compound, pilocarpine, and bethanechol exert their effects by acting as agonists at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors that, upon activation, trigger a cascade of intracellular signaling events. The primary pathway for smooth muscle contraction involves the M3 subtype of muscarinic receptors.

Activation of the M3 receptor by an agonist leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.

Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Parasympathomimetic Agonist mAChR Muscarinic Receptor (M3) Agonist->mAChR Binds to G_protein Gq/11 Protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to

Muscarinic M3 receptor signaling pathway for smooth muscle contraction.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro experiments using isolated guinea pig ileum preparations. The following is a generalized protocol for such an assay.

Isolated Guinea Pig Ileum Contraction Assay

1. Tissue Preparation:

  • A male guinea pig is euthanized, and a section of the ileum is excised.

  • The longitudinal muscle is carefully stripped from the underlying tissue.

  • The muscle strip is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂.

2. Acclimatization:

  • The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a specified period (e.g., 60 minutes).

  • During equilibration, the tissue is repeatedly washed with fresh physiological salt solution.

3. Drug Administration and Response Measurement:

  • A cumulative concentration-response curve is generated by adding the agonist (e.g., this compound, pilocarpine, or bethanechol) to the organ bath in increasing concentrations.

  • The contractile response of the tissue is measured isometrically using a force-displacement transducer connected to a recording device.

  • The response is allowed to reach a plateau at each concentration before the next concentration is added.

4. Data Analysis:

  • The magnitude of the contraction is plotted against the logarithm of the agonist concentration.

  • The resulting sigmoidal curve is used to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax).

  • To determine the dissociation constant (KA) and intrinsic efficacy, the experiment is repeated after irreversible inactivation of a fraction of the receptors with an antagonist like phenoxybenzamine.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis start Euthanize Guinea Pig dissect Dissect Ileum start->dissect strip Isolate Longitudinal Muscle dissect->strip mount Mount Tissue in Organ Bath strip->mount equilibrate Equilibrate Tissue mount->equilibrate add_agonist Add Agonist (Cumulative Doses) equilibrate->add_agonist record Record Contraction add_agonist->record plot Plot Dose-Response Curve record->plot calculate Calculate EC50 & Emax plot->calculate

General experimental workflow for assessing parasympathomimetic activity.

Logical Relationship of this compound to Other Parasympathomimetics

Based on the available data, this compound can be classified as a potent, direct-acting parasympathomimetic with a high intrinsic efficacy, comparable to the endogenous neurotransmitter acetylcholine. Its potency appears to be greater than that of both pilocarpine and bethanechol in the guinea pig ileum model.

Logical_Relationship Parasympathomimetics Parasympathomimetics Direct_Acting Direct-Acting Agonists Parasympathomimetics->Direct_Acting Indirect_Acting Indirect-Acting (Cholinesterase Inhibitors) Parasympathomimetics->Indirect_Acting Methylfurmethide This compound Direct_Acting->Methylfurmethide Pilocarpine Pilocarpine Direct_Acting->Pilocarpine Bethanechol Bethanechol Direct_Acting->Bethanechol Acetylcholine Acetylcholine (Endogenous) Direct_Acting->Acetylcholine Methylfurmethide->Pilocarpine > Methylfurmethide->Acetylcholine ≈ 1.54 Pilocarpine->Bethanechol >

Logical relationship of this compound to other parasympathomimetics.

References

Safety Operating Guide

Important Information Regarding the Disposal of Methylfurmethide Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the proper disposal procedures for methylfurmethide iodide is not currently available through standard safety data sheet (SDS) databases.

Extensive searches for a Safety Data Sheet (SDS) and specific disposal guidelines for this compound have been unsuccessful. The available search results consistently provide information for methyl iodide , a different chemical compound. It is crucial to understand that while both compounds contain a methyl iodide component, their chemical structures, and therefore their physical, chemical, and toxicological properties, may differ significantly. Consequently, the disposal procedures for methyl iodide are not applicable to this compound and should not be used as a substitute.

This compound is classified as a muscarinic agonist.[1][2] Muscarinic agonists are a class of parasympathomimetic drugs that mimic the action of acetylcholine on muscarinic receptors.[2] While general information about the action and biological effects of muscarinic agonists is available, this does not provide the specific details required for safe handling and disposal.

For the safe and compliant disposal of this compound, it is imperative to obtain the official Safety Data Sheet (SDS) for this specific compound.

We recommend the following steps to ensure you have the necessary information for proper disposal:

  • Contact the Manufacturer or Supplier: The most reliable source for an SDS is the manufacturer or supplier from whom the this compound was purchased. They are legally obligated to provide an SDS for their products.

  • Request a Safety Data Sheet (SDS): When contacting the manufacturer or supplier, specifically request the Safety Data Sheet for this compound.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is a valuable resource for guidance on chemical waste disposal. They can provide institution-specific procedures and may be able to assist in obtaining the necessary SDS.

General Guidance for Handling and Disposal of Unidentified or Hazardous Chemicals (pending receipt of SDS):

In the absence of specific disposal instructions, and as a matter of general laboratory safety, the following principles should be applied to the handling of this compound waste:

  • Treat as Hazardous Waste: Until proven otherwise by the SDS, assume the substance is hazardous.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams.

  • Proper Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include any known hazard information.

  • Use Appropriate Personal Protective Equipment (PPE): When handling the waste, at a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Store Safely: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

It is critical to await the specific guidance provided in the manufacturer's Safety Data Sheet before proceeding with the final disposal of this compound. Using disposal procedures for a different chemical, such as methyl iodide, could result in dangerous chemical reactions, environmental contamination, and non-compliance with regulatory requirements.

References

Essential Safety and Operational Guidance for Handling Methylfurmethide Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methylfurmethide iodide could not be located. The following guidance is based on general safety protocols for handling novel or uncharacterized chemical compounds and the known hazards of quaternary ammonium salts. It is imperative to conduct a thorough risk assessment before beginning any work with this substance and to consult with your institution's Environmental Health and Safety (EHS) department.[1][2][3] Treat this compound as a potentially hazardous substance at all times.

Immediate Safety and Personal Protective Equipment (PPE)

Given the unknown specific hazards of this compound, a conservative approach to personal protection is essential. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles are required. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5][6]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Given that breakthrough times are unknown, it is advisable to double-glove and to change gloves immediately upon any sign of contamination.[6][7]

  • Body Protection: A flame-resistant lab coat must be worn to protect against splashes and contamination.[4][7] Ensure that long pants and closed-toe shoes are worn at all times in the laboratory.[5]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[7] If there is a potential for exposure outside of a fume hood, a respirator appropriate for organic vapors and particulates should be used after consulting with your institution's EHS.

Emergency Procedures

In case of exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Fire Fighting: In case of a fire in the vicinity, use an extinguishing medium appropriate for the surrounding fire. Quaternary ammonium compounds may release toxic fumes, such as nitrogen oxides and hydrogen iodide, upon decomposition. Firefighters should wear self-contained breathing apparatus (SCBA).

Spill Response: In the event of a spill, evacuate the immediate area and alert others. For a small spill within a chemical fume hood, use an inert absorbent material to contain and clean up the spill. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team.[9]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to ensure safety and environmental protection.

Handling and Storage Protocol
  • Risk Assessment: Before any new experiment, conduct a thorough risk assessment that considers the quantity of substance being used, the potential for exposure, and the specific experimental conditions.[2][3][11]

  • Engineering Controls: All weighing and manipulation of this compound should be performed in a certified chemical fume hood.[7]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.[12]

  • Storage: Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials. Consult general guidelines for storing quaternary ammonium compounds.[12]

Disposal Plan

As an uncharacterized substance, this compound and all materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[7]

  • Containerization:

    • Solid Waste: Collect contaminated solid waste (e.g., gloves, pipette tips, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the date, and the name of the responsible researcher.[13]

  • Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal by a licensed hazardous waste disposal company.[7][13] Under no circumstances should this chemical be disposed of down the drain.[13]

Experimental Workflow

The following diagram illustrates a safe workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Conduct Risk Assessment b Don Personal Protective Equipment a->b c Work in Fume Hood b->c d Perform Experiment c->d e Segregate Waste d->e f Label Waste Container e->f g Store Waste Securely f->g h Contact EHS for Disposal g->h j Follow Emergency Procedures i Spill or Exposure i->j

Safe Handling Workflow for this compound

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。